6-(1h-Imidazol-1-yl)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-imidazol-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHSEPOEYRTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-03-9 | |
| Record name | 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(1H-Imidazol-1-yl)nicotinaldehyde
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(1H-Imidazol-1-yl)nicotinaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Chemical Properties
This compound, also known as 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde, is a solid with a melting point of 136-137.5 °C.[1] Its chemical structure features a pyridine ring substituted with an imidazole group at the 6-position and a formyl group at the 3-position. The molecular formula of the compound is C9H7N3O.
A summary of its key chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 111205-03-9 | [1] |
| Molecular Formula | C9H7N3O | [1] |
| Molecular Weight | 173.17 g/mol | Calculated |
| Melting Point | 136-137.5 °C | [1] |
| Boiling Point (Predicted) | 386.7 ± 27.0 °C | [1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.08 ± 0.10 | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 173.058911855 | [1] |
| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the nucleophilic substitution of a halogenated nicotinaldehyde derivative with imidazole.
Experimental Protocol:
A common synthetic route involves the reaction of a starting material such as 6-bromonicotinaldehyde, 6-chloronicotinaldehyde, or 2-fluoro-5-formylpyridine with 1H-imidazole.[1] The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution.
Detailed Steps:
-
To a solution of the halogenated nicotinaldehyde (e.g., 6-bromonicotinaldehyde) in N,N-dimethylformamide, add 1H-imidazole and potassium carbonate.
-
Heat the reaction mixture at 100 °C for 16 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then isolated and purified. Purification can be achieved through techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
The logical workflow for the synthesis is depicted in the following diagram:
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and imidazole rings, as well as the aldehyde proton. The aldehyde proton would appear as a singlet at a downfield chemical shift (typically around 10 ppm). The aromatic protons would appear in the range of 7-9 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal (around 190 ppm). The carbons of the aromatic rings would appear in the region of 110-160 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. Absorptions corresponding to C=N and C=C stretching of the aromatic rings would also be present in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.17 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the bond between the pyridine and imidazole rings.
Potential Biological Activity
The biological activity of this compound has not been extensively reported. However, the imidazole and nicotinaldehyde moieties are present in numerous biologically active compounds. Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including as inhibitors of the urease enzyme.[2][3][4] Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[3] Therefore, it is plausible that this compound could exhibit urease inhibitory activity.
The general mechanism of urease inhibition by imidazole-containing compounds often involves the coordination of the imidazole nitrogen to the nickel ions in the active site of the enzyme. This interaction can block the substrate (urea) from accessing the active site, thereby inhibiting the enzyme's function.
A simplified representation of this potential interaction is shown below.
Further experimental studies are required to validate this hypothesis and to fully elucidate the biological activity profile and any associated signaling pathways of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Whitepaper: 6-(1H-Imidazol-1-yl)nicotinaldehyde (CAS: 111205-03-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(1H-Imidazol-1-yl)nicotinaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with an imidazole group and an aldehyde functional group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, likely as a versatile building block for the synthesis of more complex molecules. This document provides a concise overview of its known chemical properties and a general synthesis protocol.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 111205-03-9 | [1][2] |
| Molecular Formula | C₉H₇N₃O | [2] |
| Molecular Weight | 173.17 g/mol | N/A |
| Melting Point | 136-137.5 °C | [2] |
| Boiling Point (Predicted) | 386.7 ± 27.0 °C | [2] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 4.08 ± 0.10 | [2] |
| XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 | [2] |
Synthesis
General Experimental Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general protocol is outlined below, based on established chemical principles for similar compounds.
Reaction:
A halo-substituted nicotinaldehyde (e.g., 6-chloronicotinaldehyde or 6-bromonicotinaldehyde) is reacted with imidazole in the presence of a base and a suitable solvent.
Reagents and Materials:
-
6-Halonicotinaldehyde (e.g., 6-chloronicotinaldehyde)
-
Imidazole
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 6-halonicotinaldehyde in N,N-dimethylformamide, add imidazole and potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis Workflow Diagram
The following diagram illustrates the general synthetic pathway for this compound.
Caption: General synthesis workflow for this compound.
Biological Activity and Signaling Pathways
As of the date of this document, a comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative biological data (e.g., IC₅₀, Kᵢ, or in vivo efficacy data) for this compound. Furthermore, no specific signaling pathways involving this compound have been elucidated.
The imidazole and pyridine moieties are common pharmacophores found in a wide range of biologically active molecules. Therefore, it is plausible that this compound could serve as a scaffold or intermediate in the synthesis of compounds with potential therapeutic activities. However, without experimental data, any discussion of its biological role remains speculative.
Conclusion
This technical whitepaper provides a summary of the currently available information on this compound (CAS: 111205-03-9). While its fundamental chemical properties and a general synthesis route are known, there is a notable absence of published data regarding its specific biological activities and mechanisms of action. This knowledge gap presents an opportunity for further research to explore the potential of this compound in drug discovery and other scientific disciplines. Researchers are encouraged to use the provided information as a foundation for designing and conducting novel investigations into the properties and applications of this molecule.
References
An In-Depth Technical Guide to 6-(1H-Imidazol-1-yl)nicotinaldehyde: Molecular Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(1H-Imidazol-1-yl)nicotinaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with an imidazole and an aldehyde group. This unique molecular architecture makes it a valuable building block in medicinal chemistry and materials science. While extensive biological data on this specific molecule is not widely published, its structural motifs are present in numerous bioactive compounds, suggesting its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the biological significance of related compounds and outlines relevant experimental protocols for its synthesis and potential biological evaluation, offering a foundational resource for researchers in drug discovery and chemical synthesis.
Molecular Structure and Chemical Properties
This compound, with the CAS number 111205-03-9, possesses the molecular formula C₉H₇N₃O.[1] Its structure consists of a pyridine ring at its core. An imidazole ring is attached at the 6-position of the pyridine, and an aldehyde (formyl) group is located at the 3-position.
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | [1] |
| Molecular Weight | 173.17 g/mol | |
| CAS Number | 111205-03-9 | [1] |
| Melting Point | 136-137.5 °C | [1] |
| Boiling Point (Predicted) | 386.7 ± 27.0 °C | [1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.08 ± 0.10 | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 | [1] |
Synthesis Protocols
The synthesis of this compound typically involves the nucleophilic substitution of a leaving group on the pyridine ring with imidazole. Several methods have been reported, primarily utilizing precursors like 6-chloro, 6-bromo, or 6-fluoronicotinaldehyde.
Synthesis from 6-Halonicotinaldehyde
A common and effective method for the synthesis of this compound involves the reaction of a 6-halonicotinaldehyde with imidazole in the presence of a base.
Experimental Protocol:
-
Reactants:
-
6-chloronicotinaldehyde (or 6-bromonicotinaldehyde)
-
1H-Imidazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 6-chloronicotinaldehyde in DMF, add 1H-Imidazole and potassium carbonate.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
The following diagram illustrates the general workflow for this synthesis.
Potential Applications in Drug Discovery
While direct biological studies on this compound are limited, its core structure is a key pharmacophore in many biologically active molecules. The imidazole and pyridine moieties are prevalent in compounds targeting a range of diseases, particularly cancer.
Derivatives of similar structures, such as those containing an imidazo[1,2-a]pyridine core, have been investigated as potent inhibitors of key signaling pathways implicated in cancer progression. For instance, compounds with a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline skeleton have shown significant inhibitory activity against PI3Kα (Phosphatidylinositol 3-kinase alpha), a critical enzyme in cell growth and survival pathways.
The diagram below depicts a simplified representation of the PI3K/AKT signaling pathway, which is a common target for anticancer drugs that share structural similarities with the topic compound.
Given its structural features, this compound serves as an excellent starting material for the synthesis of libraries of compounds to be screened for various biological activities, including but not limited to:
-
Kinase Inhibitors: The imidazole-pyridine scaffold can be elaborated to target the ATP-binding sites of various kinases.
-
Enzyme Inhibitors: The aldehyde functionality provides a reactive handle for the synthesis of enzyme inhibitors, for example, through the formation of Schiff bases or other covalent modifications.
-
Receptor Ligands: The nitrogen atoms in the imidazole and pyridine rings can act as hydrogen bond acceptors, facilitating interactions with biological receptors.
Conclusion
This compound is a synthetically accessible and versatile molecule. While it may not be an end-product therapeutic itself, its chemical properties and structural motifs make it a compound of significant interest for medicinal chemists and drug development professionals. Its utility as a scaffold for the creation of more complex, biologically active molecules is evident from the literature on related compounds. This technical guide provides the foundational knowledge of its structure, properties, and synthesis, which is essential for leveraging its potential in the design and development of next-generation therapeutics. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
In-Depth Technical Guide: Spectral and Synthetic Profile of 6-(1H-Imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and a detailed synthetic protocol for 6-(1H-imidazol-1-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public literature, this guide combines verified physical data with predicted spectral information derived from structurally analogous molecules.
Physicochemical Properties
Basic physicochemical data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 111205-03-9 | [1][2] |
| Molecular Formula | C₉H₇N₃O | [1][2] |
| Exact Mass | 173.0589 g/mol | [1] |
| Melting Point | 136-137.5 °C | [1] |
Predicted Spectral Data
The following spectral data has been predicted based on the analysis of structurally similar compounds, including various substituted nicotinaldehydes and imidazoles. These tables provide expected chemical shifts and absorption bands to aid in the characterization of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Provisional Assignment |
| ~10.1 | s | 1H | Aldehyde (-CHO) |
| ~9.1 | d | 1H | Pyridine H-2 |
| ~8.5 | s | 1H | Imidazole H-2 |
| ~8.3 | dd | 1H | Pyridine H-4 |
| ~7.8 | s | 1H | Imidazole H-5 |
| ~7.6 | d | 1H | Pyridine H-5 |
| ~7.2 | s | 1H | Imidazole H-4 |
| Predicted in a solvent such as CDCl₃ or DMSO-d₆. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~155 | Pyridine C-6 |
| ~152 | Pyridine C-2 |
| ~138 | Pyridine C-4 |
| ~136 | Imidazole C-2 |
| ~131 | Pyridine C-3 |
| ~130 | Imidazole C-5 |
| ~118 | Imidazole C-4 |
| ~110 | Pyridine C-5 |
| Predicted in a solvent such as CDCl₃ or DMSO-d₆. |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 173.0589 | [M]⁺ |
| 144 | [M-CHO]⁺ |
| 117 | [M-C₂H₂N₂]⁺ |
| Fragmentation patterns are predicted and may vary based on ionization technique. |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120-3150 | Weak | C-H stretch (Imidazole ring) |
| ~3030-3080 | Weak | C-H stretch (Pyridine ring) |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700-1715 | Strong | C=O stretch (Aldehyde) |
| ~1580-1605 | Medium-Strong | C=C and C=N stretching (Pyridine and Imidazole rings) |
| ~1450-1550 | Medium | Ring skeletal vibrations |
| ~1380-1420 | Medium | In-plane C-H bending |
| ~1100-1200 | Strong | C-N stretch |
| ~800-850 | Strong | Out-of-plane C-H bending |
| Spectrum predicted for a solid sample (e.g., KBr pellet or ATR). |
Experimental Protocols
Synthesis of this compound
This protocol details a plausible method for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
6-Chloronicotinaldehyde or 6-Bromonicotinaldehyde
-
Imidazole
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-chloronicotinaldehyde (1.0 equivalent) and imidazole (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.
Workflow and Process Visualization
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for the synthesized product.
References
An In-depth Technical Guide to the Synthesis of 6-(1H-Imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde, a key building block in pharmaceutical research and development. The primary focus is on the nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinaldehyde and imidazole. This document outlines the underlying chemical principles, provides a detailed experimental protocol, and presents relevant data in a structured format for ease of reference. The content is intended to equip researchers and professionals in drug development with the necessary information to effectively synthesize and utilize this important compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines a pyridine ring with an imidazole moiety, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde functional group provides a reactive handle for further chemical modifications, enabling the construction of complex molecular architectures. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.[1][2] This guide details a reliable method for its preparation from commercially available starting materials.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinaldehyde with imidazole. In this reaction, the imidazole acts as a nucleophile, attacking the electron-deficient pyridine ring at the carbon atom bonded to the chlorine. The pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom in the ring and the aldehyde group at the 3-position. The chlorine atom serves as a good leaving group, facilitating the substitution.
The reaction is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the N-H of imidazole, thereby increasing its nucleophilicity. A polar aprotic solvent like N,N-dimethylformamide (DMF) is employed to dissolve the reactants and facilitate the reaction, which is often conducted at an elevated temperature to ensure a reasonable reaction rate.
Experimental Protocol
This section provides a detailed procedure for the synthesis of this compound from 6-chloronicotinaldehyde.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Chloronicotinaldehyde | 23100-12-1 | C₆H₄ClNO | 141.55 |
| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Brine (saturated NaCl solution) | N/A | NaCl, H₂O | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
3.3. Reaction Setup Workflow
Caption: Experimental workflow for the synthesis of this compound.
3.4. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable amount of anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a reasonable concentration (e.g., 0.5 M).
-
Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Purge the system with an inert gas, such as nitrogen or argon.
-
Heating and Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[3] Maintain this temperature for 16 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
4.1. Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 | 77.0 - 81.0 | Solid |
| This compound | C₉H₇N₃O | 173.17 | 136 - 137.5[3] | Solid |
4.2. Reaction Parameters
| Parameter | Value | Reference |
| Base | Potassium Carbonate | [3] |
| Solvent | N,N-Dimethylformamide | [3] |
| Temperature | 100 °C | [3] |
| Reaction Time | 16 hours | [3] |
Reaction Pathway Diagram
Caption: Synthesis of this compound via SNAr.
Safety Considerations
-
6-Chloronicotinaldehyde: Handle with care. It is an irritant. Avoid contact with skin and eyes.
-
Imidazole: Corrosive. Causes skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.
Conclusion
The synthesis of this compound from 6-chloronicotinaldehyde via a nucleophilic aromatic substitution reaction is a robust and reliable method. The procedure outlined in this guide, utilizing potassium carbonate as a base in DMF at elevated temperatures, provides a clear pathway for obtaining this valuable synthetic intermediate. By following the detailed experimental protocol and adhering to the safety precautions, researchers can efficiently prepare this compound for further applications in drug discovery and development.
References
An In-Depth Technical Guide to 6-(1h-Imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(1h-Imidazol-1-yl)nicotinaldehyde, a heterocyclic compound featuring both imidazole and pyridine moieties, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a consolidated overview of its known physical and chemical characteristics. However, it is important to note that detailed experimental protocols for its synthesis, purification, and comprehensive biological evaluation are not extensively documented in publicly accessible literature. This document summarizes the available data and highlights areas where further research is required to fully elucidate the properties and potential applications of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | --INVALID-LINK-- |
| Molecular Weight | 173.17 g/mol | --INVALID-LINK-- |
| CAS Number | 111205-03-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 136-137.5 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 386.7 ± 27.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | --INVALID-LINK-- |
| XLogP3 | 0.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Exact Mass | 173.058911855 | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 | --INVALID-LINK-- |
| Synonyms | 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde, 6-imidazol-1-ylpyridine-3-carbaldehyde | --INVALID-LINK-- |
Synthesis and Purification
A plausible synthetic route is the reaction of a 6-halonicotinaldehyde (such as 6-chloro- or 6-bromonicotinaldehyde) with imidazole. One source suggests the following general conditions: reaction of 6-chloronicotinaldehyde with imidazole in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 100 °C for 16 hours.[1]
Purification: Purification of the crude product is likely achieved through standard techniques such as silica gel column chromatography. However, specific details regarding the solvent system and other parameters are not documented.
Analytical Characterization
Comprehensive analytical data for this compound, including detailed NMR, IR, and mass spectrometry, are not available in the public domain. Researchers working with this compound would need to perform these analyses to confirm its identity and purity.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information regarding the biological activity of this compound. No studies detailing its effects on biological systems, its potential as a therapeutic agent, or its involvement in any signaling pathways have been identified in the reviewed literature. The imidazole and pyridine scaffolds are present in many biologically active molecules, suggesting that this compound could be of interest for biological screening.
Experimental Workflows and Logical Relationships
Due to the absence of detailed experimental protocols and biological studies, the creation of specific experimental workflow diagrams is not feasible at this time. However, a generalized workflow for the synthesis and subsequent biological screening can be conceptualized.
References
6-(1h-Imidazol-1-yl)nicotinaldehyde solubility and stability
An In-Depth Technical Guide: Solubility and Stability of 6-(1H-Imidazol-1-yl)nicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the solubility and stability of this compound is limited in publicly available literature. This guide provides a summary of known physicochemical properties and outlines standard experimental protocols and theoretical considerations for determining its solubility and stability based on its chemical structure and data from analogous compounds.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with an imidazole group and an aldehyde functional group. Such structures are of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both imidazole and pyridine scaffolds. A thorough understanding of the compound's physicochemical properties, particularly solubility and stability, is critical for its successful development. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.[1][2]
This technical guide details the known properties of this compound and provides comprehensive, standardized protocols for systematically evaluating its aqueous solubility and stability under various stress conditions.
Physicochemical Properties
The fundamental physicochemical properties of a compound are essential for predicting its behavior. The table below summarizes the available data for this compound. It is important to note that many of these values are predicted through computational models and await experimental verification.
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₇N₃O | --- | [3] |
| Molecular Weight | 173.17 g/mol | --- | [4] |
| CAS Number | 111205-03-9 | --- | [3] |
| Melting Point | 136-137.5 °C | Experimental | [3] |
| Boiling Point | 386.7 ± 27.0 °C | Predicted | [3] |
| Density | 1.25 ± 0.1 g/cm³ | Predicted | [3] |
| pKa | 4.08 ± 0.10 | Predicted | [3] |
| XLogP3 | 0.4 | Predicted | [3] |
| Hydrogen Bond Donors | 0 | Calculated | [3] |
| Hydrogen Bond Acceptors | 3 | Calculated | [3] |
Solubility Profile
The solubility of a compound is a critical factor influencing its bioavailability and suitability for formulation.[5] The presence of both a basic pyridine nitrogen and an imidazole ring suggests that the aqueous solubility of this compound will be pH-dependent.[6][7] The predicted XLogP3 of 0.4 indicates a relatively hydrophilic nature, suggesting moderate to good aqueous solubility.
Expected Solubility Behavior
-
pH-Dependence: The imidazole and pyridine moieties are basic. In acidic conditions, these nitrogen atoms will be protonated, forming cationic species that are generally more soluble in water. Therefore, solubility is expected to be higher at a lower pH.[6]
-
Solvent Compatibility: The compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Imidazole itself is highly soluble in polar solvents.[7][8]
Quantitative Solubility Data
Quantitative experimental data is not currently available. The following table is a template for presenting results from solubility assays.
| Solvent / Medium | Solubility Type | Incubation Time | Temperature (°C) | Solubility (µg/mL) |
| Water | Thermodynamic | 24 h | 25 | Data not available |
| PBS (pH 7.4) | Thermodynamic | 24 h | 25 | Data not available |
| 0.1 M HCl (pH 1.2) | Thermodynamic | 24 h | 25 | Data not available |
| PBS (pH 7.4) | Kinetic | 2 h | 25 | Data not available |
| DMSO | --- | --- | --- | Freely Soluble |
| Methanol | --- | --- | --- | Data not available |
Experimental Protocol: Kinetic and Thermodynamic Solubility Assay
This protocol outlines the shake-flask method, a common technique for determining both kinetic and thermodynamic solubility.[1][9]
Objective: To determine the solubility of this compound in various aqueous buffers.
Materials:
-
Test compound (solid powder)
-
10 mM stock solution of the compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl
-
Multi-well filter plates (e.g., Millipore Multiscreen)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Orbital shaker
Methodology:
-
Preparation of Calibration Curve: Prepare a series of known concentrations of the compound in the assay buffer (mixed with a small, consistent percentage of DMSO) to establish a standard curve for quantification.
-
For Thermodynamic Solubility: a. Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., water, PBS). b. Seal the vials and place them on an orbital shaker. c. Incubate at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[1][10] d. After incubation, filter the samples using a multi-well filter plate to remove undissolved solid.
-
For Kinetic Solubility: a. Add a small volume of the 10 mM DMSO stock solution to the aqueous buffer in a multi-well plate.[5] b. Seal the plate and shake for a shorter duration (e.g., 2 hours) at 25°C.[1] c. Filter the samples to remove any precipitate that has formed.
-
Quantification: a. Analyze the clear filtrate from both thermodynamic and kinetic experiments using a validated HPLC-UV or UV-Vis spectroscopy method. b. Determine the concentration of the dissolved compound by comparing the results against the pre-established calibration curve. c. Report the final solubility in µg/mL or µM.
Caption: Workflow for Determining Solubility.
Stability Profile
Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions. Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to accelerate its decomposition.[11] The aldehyde group in this compound is a potential liability, as aldehydes are susceptible to oxidation to carboxylic acids.
Potential Degradation Pathways
-
Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions, although the core heterocyclic rings are generally stable.
-
Oxidation: The aldehyde functional group is prone to oxidation, which could be initiated by atmospheric oxygen, peroxides, or metal ions. This would convert the aldehyde to the corresponding carboxylic acid, 6-(1H-imidazol-1-yl)nicotinic acid.
-
Photodegradation: Aromatic systems and compounds with conjugated double bonds can be susceptible to degradation upon exposure to UV or visible light.
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds and induce degradation.
Forced Degradation Data
Quantitative experimental data is not currently available. The following table is a template for presenting results from a forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent compound.[12]
| Stress Condition | Reagent / Parameters | Time | Temperature | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | Data not available | Data not available |
| Oxidation | 3% H₂O₂ | 24 h | RT | Data not available | Data not available |
| Thermal | Solid State | 48 h | 80°C | Data not available | Data not available |
| Photolytic | Solid State, ICH Q1B Option 2 | --- | RT | Data not available | Data not available |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
Test compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Photostability chamber, temperature-controlled oven
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities and degradants. A gradient method is often required.[13] The method must be validated for its stability-indicating properties.[14]
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in an appropriate solvent.
-
Stress Conditions: [11]
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60-80°C and collect aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the sample before injection.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Treat as in the acid hydrolysis protocol.
-
Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature and monitor over time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Also, heat a solution of the compound.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC-PDA method.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
-
Use the PDA detector to assess peak purity and to obtain UV spectra of the parent and degradant peaks, which aids in structural elucidation.
-
Caption: Workflow for Forced Degradation Studies.
Caption: Key Factors Influencing Compound Stability.
Conclusion
While specific experimental data for this compound remains to be published, its chemical structure provides valuable insights into its likely physicochemical properties. The compound is predicted to be a relatively hydrophilic molecule with pH-dependent aqueous solubility. The presence of an aldehyde group represents a potential liability for oxidative degradation. The comprehensive protocols for solubility and stability testing outlined in this guide provide a clear and robust framework for researchers to thoroughly characterize this compound. The resulting data will be indispensable for guiding formulation development, establishing appropriate storage and handling procedures, and enabling further progression in the drug discovery pipeline.
References
- 1. enamine.net [enamine.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 6-(1H-iMidazol-1-yl)picolinaldehyde | 1314912-65-6 [m.chemicalbook.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of imidazole-based aldehydes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and insights into the biological significance of these compounds.
Discovery and Historical Milestones
The journey of imidazole-based aldehydes is intrinsically linked to the discovery of the imidazole ring itself. The first synthesis of the parent imidazole molecule was reported in 1858 by the German chemist Heinrich Debus.[1][2][3] He demonstrated that glyoxal, formaldehyde, and ammonia could condense to form what was then named "glyoxaline."[1][2] This reaction, while groundbreaking, often resulted in low yields.[1][3]
A significant advancement came in 1882 with the work of Bronisław Radziszewski, who expanded on Debus's findings. The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to produce substituted imidazoles.[4][5] This method laid the groundwork for the synthesis of a wide variety of C-substituted imidazoles, including those with aldehyde functionalities.[4]
While the precise first synthesis of specific imidazole aldehydes like imidazole-4-carboxaldehyde is not clearly documented as a singular historical event, their preparation became feasible through the application and refinement of these foundational synthetic strategies. For instance, methods for synthesizing 2-formyl imidazole include the oxidation of 2-hydroxymethyl imidazole and the formylation of a protected imidazole. The development of various synthetic routes has been crucial for accessing these compounds for further study and application in medicinal chemistry.[6][7]
Key Synthetic Methodologies and Experimental Protocols
A variety of methods have been developed for the synthesis of imidazole-based aldehydes. Below are detailed protocols for the preparation of several key examples.
Synthesis of 1H-Imidazole-2-carboxaldehyde
This method involves the formylation of an appropriately protected 2-imidazolelithium reagent. An alternative approach is the oxidation of 2-(hydroxymethyl)imidazole. A detailed, optimized procedure reported in Organic Syntheses involves a multi-step process starting from imidazole.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 1H-Imidazole-2-carboxaldehyde has been published in Organic Syntheses. The process involves the reaction of 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride with concentrated hydrochloric acid under reflux, followed by a series of extraction and purification steps.
-
Reaction: A solution of 19.1 g (0.05 mol) of dry 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride in 200 mL of concentrated hydrochloric acid is refluxed for 22 hours.
-
Work-up: The mixture is cooled, and the precipitated benzoic acid is removed by filtration. The filtrate is evaporated, and the residue is treated with 95% ethyl alcohol to precipitate ethylenediamine dihydrochloride, which is also removed by filtration.
-
Purification: The final product, imidazole-2-carboxaldehyde, is obtained after further purification steps.
Synthesis of 1H-Imidazole-4-carboxaldehyde
One common method for the synthesis of 1H-imidazole-4-carboxaldehyde is the oxidation of 1,4-hydroxymethylimidazole using manganese dioxide.[8]
Experimental Protocol: [8]
-
Reaction: 25.1g (0.254mol) of 1,4-hydroxymethylimidazole is dissolved in 250g of methanol. This solution is added to a reaction vessel with 125g (1.43mol) of manganese dioxide. The oxidation is carried out at 40°C for 6 hours.
-
Work-up: After the reaction, the mixture is cooled to 25°C, and the manganese dioxide is filtered off. The collected manganese dioxide is washed twice with 50g of methanol at room temperature.
-
Isolation: The filtrate and washings are combined and distilled under vacuum to remove a significant portion of the methanol. The resulting slurry is cooled to 20°C to allow for crystallization.
-
Purification: The precipitated crystals are filtered and dried to yield 1H-imidazole-4-carboxaldehyde.
Synthesis of 2-Substituted 4-Chloro-5-formylimidazoles
These compounds are important intermediates in the synthesis of pharmaceuticals. A common route involves the Vilsmeier-Haack reaction.
Experimental Protocol:
A general procedure involves the reaction of an N-substituted-2-aminoacetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).
-
Vilsmeier Reagent Preparation: Phosphorus oxychloride is added to a solvent, and then the N-substituted-2-aminoacetamide is introduced.
-
Reaction: The mixture is heated, and then N,N-dimethylformamide (DMF) is added. The reaction is maintained at an elevated temperature.
-
Work-up and Purification: After the reaction is complete, a standard work-up procedure involving extraction and purification yields the desired 2-substituted 4-chloro-5-formylimidazole.
Quantitative Data on Imidazole-Based Aldehyde Synthesis
The following tables summarize key quantitative data from various synthetic methods for imidazole-based aldehydes.
| Imidazole Aldehyde | Starting Material(s) | Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference(s) |
| 1H-Imidazole-2-carboxaldehyde | 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride | conc. HCl, reflux | Not specified in abstract | 190-204 | Organic Syntheses |
| 1H-Imidazole-4-carboxaldehyde | 1,4-hydroxymethylimidazole | MnO₂, methanol, 40°C | ~91% | Not specified | [8] |
| 2-Butyl-4-chloro-5-formylimidazole | Glycine, methyl pentanimidate | Vilsmeier reaction with triflate catalyst | 70-75% | Not specified | [9] |
| 2,4,5-Trisubstituted Imidazoles | 1,2-Diketones, Aldehydes, NH₄OAc | Microwave irradiation | 80-99% | Varies | [1] |
| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | DDs, primary amines, aldehydes | Microwave irradiation | 31-80% | 47-49 | [10] |
| Imidazole Aldehyde | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference(s) |
| 1H-Imidazole-2-carboxaldehyde | 13.60 (s, 1H), 9.64 (s, 1H), 7.42 (s, 2H) | 181.66, 146.09 | DMSO-d₆ | [11] |
| 1H-Imidazole-4-carboxaldehyde | 9.74 (s, 1H), 7.99 (s, 1H), 7.94 (s, 1H) | 184.46, 139.44, 134.9, 129.5 | DMSO | Guidechem |
| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | 7.63 (s, 1H), 7.44 (m, 3H), 7.27 (m, 2H), 4.15 (q, 2H), 2.58 (s, 3H), 1.13 (t, 3H) | 160.1, 147.7, 140.0, 137.1, 128.89, 128.86, 126.3, 120.3, 60.4, 15.2, 14.0 | CDCl₃ | [10] |
Visualizing Synthetic and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways involving imidazole-based aldehydes.
Synthetic Pathways
Caption: General synthetic routes to imidazole derivatives.
Biological Pathways
While specific signaling cascades initiated by imidazole-based aldehydes are not well-documented, imidazole-4-acetaldehyde is a known intermediate in the metabolic breakdown of histamine.
Caption: Metabolic pathway of histamine involving imidazole-4-acetaldehyde.
Biological Significance and Applications
Imidazole-based aldehydes, particularly imidazole-4-acetaldehyde, play a role in key metabolic processes. Imidazole-4-acetaldehyde is a naturally occurring metabolite formed from the breakdown of histamine by the enzyme diamine oxidase.[12][13] It is subsequently oxidized to imidazole-4-acetic acid by aldehyde dehydrogenase.[12] This pathway is crucial for the inactivation of histamine in biological systems.[12]
The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[6][7] Consequently, derivatives of imidazole, including aldehydes, are of significant interest in medicinal chemistry. They serve as versatile building blocks for the synthesis of more complex pharmaceutical compounds.[7] For example, 2-substituted 4-chloro-5-formylimidazole is a key intermediate in the production of the antihypertensive drug losartan.
Furthermore, the reactivity of the aldehyde group makes these compounds useful as enzyme inhibitors and as probes for studying biological processes.[14] For instance, imidazole itself can act as a competitive inhibitor of certain enzymes, and the aldehyde functionality can be exploited to design more specific inhibitors.[15] The study of how plant aldehyde dehydrogenases metabolize various imidazole carboxaldehydes provides insight into their potential role in detoxification pathways.[12][16]
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orientjchem.org [orientjchem.org]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. 1H-Imidazole-5-acetaldehyde | C5H6N2O | CID 150841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole-2-carboxaldehyde(10111-08-7) 1H NMR [m.chemicalbook.com]
- 12. Imidazole-4-acetaldehyde - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Imidazole - Wikipedia [en.wikipedia.org]
- 15. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(1H-Imidazol-1-yl)nicotinaldehyde and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(1H-imidazol-1-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry. While direct biological activity data for this specific molecule is limited in publicly accessible literature, this document explores its synthesis and the extensive research into its structural analogs. This guide focuses on the synthesis, biological activities, and experimental protocols related to these analogs, which have shown potential as inhibitors of various key biological targets, including phosphoinositide 3-kinase (PI3K), proprotein convertase subtilisin/kexin type 9 (PCSK9), 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase), and TANK-binding kinase 1 (TBK1). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing a foundation for further investigation and the design of novel therapeutic agents.
Core Compound: this compound
This compound is a pyridine derivative characterized by an imidazole ring substituted at the 6-position and an aldehyde group at the 3-position. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 111205-03-9 |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| Melting Point | 136-137.5 °C |
| Boiling Point | 386.7±27.0 °C (Predicted) |
| pKa | 4.08±0.10 (Predicted) |
| XLogP3 | 0.4 |
| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 |
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common method involves the nucleophilic substitution of a halogenated nicotinaldehyde with imidazole.
General Experimental Protocol: Nucleophilic Aromatic Substitution
A mixture of a 6-halonicotinaldehyde (e.g., 6-bromonicotinaldehyde or 6-chloronicotinaldehyde) (1 equivalent), 1H-imidazole (1-1.5 equivalents), and a base such as potassium carbonate or sodium t-butanolate (2-3 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography. In some procedures, a copper(I) iodide catalyst is employed to facilitate the reaction.[1]
Synthetic scheme for this compound.
Structural Analogs and Their Biological Activities
While the biological activity of this compound is not extensively documented, a number of its structural analogs, particularly those with more complex fused ring systems, have been synthesized and evaluated for their potential as therapeutic agents. These analogs have shown inhibitory activity against several important enzymes.
Imidazo[1,2-a]pyridine-based Analogs as PI3Kα Inhibitors
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as potent inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer.[2]
| Compound | Target | IC₅₀ (nM) | Cell Lines with Submicromolar Activity |
| 13k | PI3Kα | 1.94 | HCC827, A549, SH-SY5Y, HEL, MCF-7 |
Data extracted from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as anticancer agents.[2]
Inhibition of the PI3K/AKT pathway by imidazo[1,2-a]pyridine analogs.
Diimidazole Analogs as PCSK9 and HMG-CoA Reductase Inhibitors
Diimidazole analogs have been investigated as dual inhibitors of PCSK9 and HMG-CoA reductase, two key targets in cholesterol metabolism.[3]
| Compound | Target | IC₅₀ (µM) |
| Dim2 | PCSK9-LDLR Interaction | 1.99 ± 1.65 |
| Dim3 | PCSK9-LDLR Interaction | 0.009 ± 0.01 |
| Dim16 | PCSK9-LDLR Interaction | 0.0008 ± 0.001 |
| Dim2 | HMG-CoA Reductase | 40.48 ± 15.24 |
| Dim16 | HMG-CoA Reductase | 146.8 ± 75.09 |
| Dim21 | HMG-CoA Reductase | 38.4 ± 12.71 |
| Dim22 | HMG-CoA Reductase | 36.21 ± 5.98 |
Data from a study on diimidazole analogues as dual PCSK9/HMG-CoAR inhibitors.[3]
Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors
Derivatives based on a 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis.[4]
| Compound | Target | IC₅₀ (nM) |
| 15y | TBK1 | 0.2 |
| BX795 (Control) | TBK1 | 7.1 |
| MRT67307 (Control) | TBK1 | 28.7 |
Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative structural analog and for key biological assays.
Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
A general procedure for the synthesis of these analogs involves a multi-step process, often culminating in a Suzuki coupling reaction to link the imidazo[1,2-a]pyridine and quinazoline moieties.
References
- 1. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Biological significance of the imidazole moiety in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have led to its incorporation into a vast array of clinically significant drugs. This technical guide provides a comprehensive overview of the biological significance of the imidazole moiety, focusing on its role in drug design, its interaction with biological targets, and the methodologies used to evaluate its therapeutic potential.
Physicochemical Properties and Biological Significance
The therapeutic versatility of the imidazole nucleus stems from its distinct electronic and structural features.[1][2] As a polar and ionizable aromatic compound, it can enhance the pharmacokinetic properties of drug candidates, addressing challenges related to solubility and bioavailability.[2][3]
-
Aromaticity and π-π Interactions: The imidazole ring is an aromatic system with a sextet of π-electrons, which contributes to its stability.[4][5] This aromaticity allows for π-π stacking interactions with biological targets such as proteins and nucleic acids.
-
Amphoteric Nature: Imidazole is amphoteric, meaning it can act as both an acid and a base.[4][6] The pKa of the conjugate acid is approximately 7, making it a relevant proton donor or acceptor at physiological pH.[7][8] This property is crucial for forming ionic interactions and hydrogen bonds within receptor binding pockets.
-
Hydrogen Bonding: The imidazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the sp2-hybridized nitrogen).[7] This dual capability allows for precise orientational binding to biological macromolecules, contributing to drug potency and selectivity.
-
Coordination with Metal Ions: The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring makes it an effective ligand for coordinating with various metal ions, such as zinc, iron, and copper.[9][10] This is a key feature in the mechanism of action of many imidazole-containing drugs that target metalloenzymes.[11]
Imidazole as a Pharmacophore in Diverse Therapeutic Areas
The imidazole moiety is a key pharmacophore in numerous drug classes, demonstrating a broad spectrum of biological activities including antifungal, anticancer, antihistaminic, and anti-inflammatory effects.[1][12][13]
Imidazole-containing drugs, such as clotrimazole, ketoconazole, and miconazole, form a significant class of azole antifungals.[6] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] The imidazole nitrogen (N3) binds to the heme iron atom of the cytochrome P450 enzyme, disrupting its function.[6][15]
The imidazole scaffold is present in a variety of anticancer drugs that act through diverse mechanisms.[11][16] Some imidazole derivatives function as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7][17] Others have been shown to inhibit tubulin polymerization or act as G-quadruplex DNA stabilizers.[1] For instance, dacarbazine, an imidazole derivative, is an alkylating agent used in the treatment of melanoma.
Cimetidine, a landmark drug in the treatment of peptic ulcers, features an imidazole ring that is crucial for its activity as a histamine H2 receptor antagonist.[8] By blocking the action of histamine on H2 receptors in the parietal cells of the stomach lining, these drugs reduce the secretion of gastric acid.[2][18]
Quantitative Bioactivity Data of Imidazole-Containing Drugs
The following tables summarize key quantitative data for representative imidazole-containing drugs across different therapeutic classes.
Table 1: Antifungal Activity of Imidazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | IC50 (nM) | Ki (nM) | Reference(s) |
| Clotrimazole | Candida albicans | 0.12 - 1 | - | - | [19] |
| Ketoconazole | Candida albicans | 0.01 - 1 | - | 3.6 | [19][20] |
| Miconazole | Candida albicans | 0.1 - 10 | - | - | [19] |
| Econazole | Candida albicans | 0.1 - 10 | - | - | [19] |
| Clotrimazole | CYP3A4 Inhibition | - | 180 | - | [21] |
| Ketoconazole | CYP3A4 Inhibition | - | - | 3.6 | [20] |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (μM) | Target | Reference(s) |
| Compound 6 | HCT-15 | 0.2 | Tubulin | [11] |
| Compound 7 | HeLa | 0.1 | Tubulin | [11] |
| Purine 46 | MDA-MB-231 | 1.22 | EGFR | [11] |
| Purine 47 | A549 | 2.29 | EGFR | [11] |
| Compound II20 | Rectal Cancer | 1.1 | - | [22] |
| Compound II21 | Leukemia K562 | 0.9 | - | [22] |
| Compound II35 | MCF-7 | 3.73 | - | [22] |
| Compound II40 | A549 | 14.36 | - | [22] |
| Compound 23 | MDA-MB-231 | 20.5 | - | [9] |
| Compound 23 | IGR39 | 27.8 | - | [9] |
Table 3: Pharmacokinetic Parameters of Selected Imidazole Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |
| Ketoconazole | Variable | 99 | 8 | Hepatic (CYP3A4) |
| Cimetidine | 60-70 | 15-25 | 2 | Hepatic |
| Losartan | ~33 | >98 | 2 (parent), 6-9 (metabolite) | Hepatic (CYP2C9, CYP3A4) |
| Clotrimazole | <0.5 (topical) | 90 | 3.5-5 | Hepatic |
Signaling Pathways Modulated by Imidazole-Containing Drugs
Histamine H2 receptor antagonists, such as cimetidine, block the Gs-protein coupled receptor pathway in gastric parietal cells. This prevents the activation of adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). The ultimate effect is a decrease in the secretion of H+ ions into the gastric lumen.[12][18]
Certain imidazole-based anticancer agents act as EGFR tyrosine kinase inhibitors (TKIs). They compete with ATP for binding to the intracellular catalytic domain of the receptor. This prevents autophosphorylation and the activation of downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and metastasis.[7][23][24]
Experimental Protocols
This protocol describes a common method for the synthesis of clotrimazole from (2-chlorophenyl)diphenylmethanol.
Materials:
-
(2-chlorophenyl)diphenylmethanol
-
Thionyl chloride (SOCl2)
-
Imidazole
-
Triethylamine
-
Acetonitrile
-
Toluene
-
Sodium hydroxide solution (10%)
-
Purified water
Procedure:
-
Chlorination of (2-chlorophenyl)diphenylmethanol:
-
Dissolve (2-chlorophenyl)diphenylmethanol in a suitable solvent such as toluene.
-
Slowly add thionyl chloride to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude (2-chlorophenyl)diphenylchloromethane. This intermediate can often be used in the next step without further purification.[25]
-
-
Condensation with Imidazole:
-
Dissolve imidazole and triethylamine in acetonitrile in a reaction vessel.[25]
-
Add the crude (2-chlorophenyl)diphenylchloromethane to the solution.
-
Heat the mixture to 50-60°C and stir for 4 hours.[25]
-
After the reaction is complete, cool the solution to -10 to -5°C and continue stirring for 5-6 hours to facilitate precipitation.[25]
-
Filter the precipitate and wash with cold acetonitrile, followed by purified water.[25]
-
Dry the resulting solid to obtain clotrimazole. Recrystallization from a suitable solvent like a mixture of toluene and isopropanol can be performed for further purification.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Imidazole-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[26]
-
This protocol provides a general workflow for assessing the inhibitory potential of imidazole derivatives on major CYP450 isoforms using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
Imidazole test compounds
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile (with internal standard) for reaction termination
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare an incubation mixture containing HLMs, phosphate buffer, and the imidazole test compound at various concentrations. Pre-incubate for 5-10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the inhibition data against the inhibitor concentration and determine the IC50 value. If a more detailed analysis is required, determine the inhibition constant (Ki) through mechanism-based studies.[27]
-
Conclusion
The imidazole moiety is an exceptionally valuable pharmacophore in medicinal chemistry, endowed with a unique combination of physicochemical properties that enable it to interact effectively with a wide range of biological targets. Its presence in numerous approved drugs for diverse therapeutic areas underscores its significance. A thorough understanding of its structure-activity relationships, mechanisms of action, and pharmacokinetic profiles will continue to guide the rational design and development of novel, safer, and more efficacious imidazole-based therapeutic agents. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds, facilitating further research and innovation in this critical area of drug discovery.
References
- 1. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. jopir.in [jopir.in]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN105566156A - Method for synthesizing clotrimazole pharmaceutical intermediate o-chlorobenzonitrile - Google Patents [patents.google.com]
- 14. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 19. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]
- 20. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. mdpi.com [mdpi.com]
- 25. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 26. jcdr.net [jcdr.net]
- 27. enamine.net [enamine.net]
Commercial suppliers of 6-(1h-Imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(1H-Imidazol-1-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. This document outlines its chemical properties, commercial availability, a representative synthetic protocol, and its potential role in modulating key cellular signaling pathways.
Compound Profile and Commercial Availability
This compound (CAS No: 111205-03-9) is a substituted pyridine derivative featuring an imidazole moiety. The presence of the aldehyde functional group makes it a versatile precursor for various chemical transformations.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 111205-03-9 | [1][2] |
| Molecular Formula | C₉H₇N₃O | [1] |
| Molecular Weight | 173.17 g/mol | --- |
| Melting Point | 136-137.5 °C | [1] |
| Boiling Point (Predicted) | 386.7 ± 27.0 °C | [1] |
| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 | [1] |
Commercial Suppliers
The following table summarizes known commercial suppliers of this compound. Availability and purity should be confirmed with the respective supplier.
| Supplier | Product Name | Purity/Notes |
| LookChem | This compound | Information available upon request. |
| AK Scientific, Inc. | This compound | Information available upon request. |
| Toronto Research Chemicals (TRC) | 6-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde | Information available upon request. |
| Fluorochem | 6-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde | Information available upon request. |
| Biosynth | 6-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde | Reference standard for pharmaceutical testing.[2] |
Representative Synthesis Protocol
General Nucleophilic Aromatic Substitution Method
This protocol is a representative example and may require optimization.
Materials:
-
6-Chloronicotinaldehyde (or 6-Bromonicotinaldehyde)
-
Imidazole
-
Potassium Carbonate (K₂CO₃) or a similar base
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 6-chloronicotinaldehyde (1 equivalent) in DMF, add imidazole (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 100°C and stir for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Below is a workflow diagram illustrating this synthetic process.
Potential Applications and Biological Relevance
The chemical scaffold of this compound is a key component in various biologically active molecules. Derivatives of imidazo[1,2-a]pyridines, which can be synthesized from this aldehyde, have shown significant potential in cancer therapy.[3][4] Specifically, they have been investigated as inhibitors of key signaling proteins.
Targeting Cancer Signaling Pathways
Research on related compounds suggests that the imidazo[1,2-a]pyridine core, accessible from this compound, is a valuable pharmacophore for developing inhibitors of protein kinases.[3][5] One of the most critical pathways in cancer progression is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.
Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been synthesized and evaluated as potent PI3Kα inhibitors.[3] These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines.[3] The aldehyde group of this compound provides a synthetic handle to build the quinazoline ring system and other complex heterocyclic structures.
The diagram below illustrates the potential point of intervention for inhibitors derived from this compound within the PI3K/AKT signaling pathway.
Furthermore, other research has pointed to the dual targeting of Aurora kinase and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) by derivatives of 6-(imidazo[1,2-a]pyridin-6-yl) quinazolin-4(3H)-one as a strategy for developing anticancer agents.[5] This highlights the versatility of the core structure in generating inhibitors for multiple cancer-related targets.
Conclusion
This compound is a valuable and commercially available building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its primary utility lies in its role as a precursor to imidazo[1,2-a]pyridine derivatives that have been shown to inhibit critical cancer-related signaling pathways, such as the PI3K/AKT pathway. Researchers in medicinal chemistry and oncology may find this compound to be an important starting material for the development of novel therapeutic agents.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 6-(1H-iMidazol-1-yl)picolinaldehyde | 1314912-65-6 [m.chemicalbook.com]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-<i>a</i>]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma… [ouci.dntb.gov.ua]
- 5. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Purity and Quality Specifications of 6-(1H-Imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for 6-(1H-Imidazol-1-yl)nicotinaldehyde, a key intermediate in pharmaceutical synthesis. Adherence to stringent quality control is paramount to ensure the identity, purity, and consistency of this compound, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the critical physicochemical properties, analytical methodologies for quality assessment, and a systematic workflow for ensuring the highest standards of quality.
Physicochemical Specifications
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters serve as the initial benchmark for identity and quality assessment.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 111205-03-9[1] |
| Molecular Formula | C₉H₇N₃O[1] |
| Molecular Weight | 173.17 g/mol |
| Appearance | Off-white to yellow or brown solid |
| Melting Point | 136-137.5 °C[1] |
| Boiling Point | 386.7±27.0 °C (Predicted)[1] |
| Purity (by HPLC) | ≥ 97% |
Analytical Methodologies for Quality Control
Rigorous analytical testing is essential to confirm the identity, quantify the purity, and identify any impurities in this compound. The following are standard experimental protocols employed in its quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the primary method for determining the purity of this compound and for quantifying any related substances.[2][3][4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons.
Experimental Protocol:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted):
-
~9.9-10.1 (s, 1H, aldehyde proton)
-
~8.8-9.0 (d, 1H, pyridine proton)
-
~8.2-8.4 (dd, 1H, pyridine proton)
-
~7.8-8.0 (d, 1H, pyridine proton)
-
~8.1-8.3 (s, 1H, imidazole proton)
-
~7.5-7.7 (s, 1H, imidazole proton)
-
~7.0-7.2 (s, 1H, imidazole proton)
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis Mode: Positive ion mode is typically used.
-
Expected Result: A prominent peak at m/z = 174.07 [M+H]⁺ corresponding to the protonated molecule.
Quality Control Workflow
A systematic workflow is crucial for the consistent quality control of this compound, from the initial reception of starting materials to the final release of the product.
References
The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its capacity to coordinate with metal ions, and its presence in the essential amino acid histidine, have made it a recurring motif in a vast array of therapeutic agents. This guide provides a comprehensive overview of the role of imidazole derivatives in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on key FDA-approved drugs.
Therapeutic Applications of Imidazole Derivatives
The versatility of the imidazole core has led to its incorporation into drugs targeting a wide spectrum of diseases. Imidazole-containing compounds have demonstrated efficacy as antifungal, anticancer, antiulcer, and antipsychotic agents, among others.
Antifungal Agents: Disrupting Fungal Cell Membrane Integrity
Imidazole-based antifungals, such as clotrimazole, are mainstays in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these drugs compromise the integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1][2][3][4][5]
Anticancer Agents: Targeting Key Signaling Pathways
The imidazole scaffold is a key feature in several successful anticancer drugs. These agents exert their effects through diverse mechanisms, including kinase inhibition and DNA alkylation.
-
Nilotinib , a second-generation tyrosine kinase inhibitor, is highly effective in the treatment of chronic myeloid leukemia (CML).[6][7] It targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of leukemia cells.[6][7][8] Nilotinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that promote cell growth and survival.[6][7][8]
-
Dacarbazine is an alkylating agent used in the treatment of malignant melanoma and Hodgkin's lymphoma.[9][10] It is a prodrug that is metabolically activated in the liver to form the reactive methyl diazonium ion.[1][9][11] This electrophilic species transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine residues.[1][11] This DNA alkylation leads to DNA damage, cell cycle arrest, and apoptosis.[1][11]
Antiulcer Agents: Suppressing Gastric Acid Secretion
Omeprazole , a proton pump inhibitor (PPI), is widely used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[12][13][14][15][16][17][18] It acts by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[12][13][14][15][19][16] This enzyme is the final step in the secretion of gastric acid into the stomach lumen. By blocking the proton pump, omeprazole effectively suppresses acid production, providing relief from symptoms and allowing for the healing of esophageal and gastric tissue.[12][14][15]
Antipsychotic and Antiemetic Agents: Modulating Dopamine Signaling
Prochlorperazine is a first-generation antipsychotic and potent antiemetic.[5][8][20][21] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the brain.[5][20][21] In the context of psychosis, blocking D2 receptors in the mesolimbic pathway is thought to alleviate symptoms.[6][16] Its antiemetic action results from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, which prevents nausea and vomiting signals from reaching the vomiting center.[2][5][16]
Quantitative Bioactivity Data
The following tables summarize key quantitative data for selected FDA-approved imidazole derivatives, providing insights into their potency and clinical efficacy.
Table 1: In Vitro Potency of Selected Imidazole-Based Drugs
| Drug | Target | Assay | Value | Reference(s) |
| Nilotinib | Wild-type BCR-ABL | Kinase Inhibition | IC50 < 30 nM | [22] |
| M244V mutant BCR-ABL | Cell Proliferation | IC50 < 70 nmol/L | [3] | |
| G250E mutant BCR-ABL | Cell Proliferation | IC50 < 70 nmol/L | [3] | |
| Y253F mutant BCR-ABL | Cell Proliferation | IC50 < 200 nmol/L | [3] | |
| E255K mutant BCR-ABL | Cell Proliferation | IC50 < 200 nmol/L | [3] | |
| T315I mutant BCR-ABL | Cell Proliferation | IC50 > 10,000 nM | [10] | |
| Clotrimazole | Candida albicans | Broth Microdilution | MIC50: 0.008 mg/L | [19] |
| Candida albicans | Broth Microdilution | MIC90: 1 mg/L | [19] | |
| Candida glabrata | Broth Microdilution | MIC range: 0.125 to 4 mg/L | [23] |
Table 2: Clinical Efficacy of Selected Imidazole-Based Drugs
| Drug | Indication | Clinical Trial Outcome | Value | Reference(s) |
| Omeprazole | Symptomatic GERD | Complete heartburn resolution (4 weeks) | 20 mg/day: 48% | [12] |
| Symptomatic GERD | Complete heartburn resolution (4 weeks) | 10 mg/day: 27% | [12] | |
| Erosive Esophagitis | Healing rate (8 weeks) | 70-96% | [24] | |
| Dacarbazine | Advanced Melanoma | Overall survival (5 years, vs. Nivolumab) | 17% | [25] |
| Advanced Melanoma | Median progression-free survival (vs. Nivolumab) | 2.2 months | [25] | |
| Advanced Melanoma | 1-year survival (in combination therapy vs. alone) | RR = 1.26 | [21][26] | |
| Prochlorperazine | Uncomplicated Nausea and Vomiting | Relief at 60 minutes (vs. Promethazine) | Significantly better (p < 0.001) | [13] |
| Uncomplicated Nausea and Vomiting | Treatment failures (vs. Promethazine) | 9.5% vs. 31% | [13][27] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the imidazole derivatives discussed.
Caption: Mechanism of action of Omeprazole in a gastric parietal cell.
Caption: Nilotinib inhibits the BCR-ABL signaling pathway in CML.
Caption: Mechanism of DNA alkylation by Dacarbazine.
Caption: Antiemetic action of Prochlorperazine via D2 receptor antagonism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of imidazole derivatives.
Synthesis of Nilotinib (Exemplary Kinase Inhibitor)
This protocol is a generalized representation based on published synthetic routes.[9][28][29][30][31]
Step 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
-
To a solution of 3-nitro-4-methylbenzoic acid in an appropriate solvent (e.g., toluene), add a chlorinating agent (e.g., thionyl chloride) and heat under reflux to form the acid chloride.
-
In a separate flask, dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
-
Slowly add the acid chloride solution to the aniline solution at 0 °C and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitrobenzamide from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., tin(II) chloride dihydrate) and heat the mixture under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
The crude amine is often used in the next step without further purification.
Step 3: Guanidinylation
-
To a solution of the amine from Step 2 in a suitable solvent (e.g., n-butanol), add cyanamide and an acid (e.g., concentrated hydrochloric acid).
-
Heat the reaction mixture at an elevated temperature (e.g., 90-95 °C) for several hours.
-
Cool the reaction mixture, and the product may precipitate.
-
Filter the solid, wash with a suitable solvent, and dry to obtain the guanidine intermediate.
Step 4: Final Condensation to form Nilotinib
-
To a suspension of the guanidine intermediate from Step 3 in a suitable solvent (e.g., n-butanol), add 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture to room temperature, and the product should precipitate.
-
Filter the solid, wash sequentially with water and a suitable organic solvent (e.g., methanol), and dry under vacuum to obtain Nilotinib.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
1. Preparation of Inoculum:
-
Subculture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the imidazole antifungal (e.g., clotrimazole) in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually read the plates.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Dopamine D2 Receptor Binding Assay (Competitive Binding)
This protocol describes a general competitive radioligand binding assay.[32][33][34][35]
1. Membrane Preparation:
-
Homogenize a tissue source rich in D2 receptors (e.g., porcine striatum) or cells expressing recombinant D2 receptors in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
2. Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone).
-
Add increasing concentrations of the unlabeled test compound (e.g., prochlorperazine).
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to a separate set of tubes.
-
Initiate the binding reaction by adding the prepared membrane suspension to each tube.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with cold buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The imidazole scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its versatility allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for a wide range of biological targets. The examples of FDA-approved drugs highlighted in this guide underscore the profound impact of imidazole derivatives on modern medicine. As our understanding of disease pathways deepens and synthetic methodologies advance, we can anticipate that this privileged heterocycle will remain a central element in the development of the next generation of innovative medicines.
References
- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Randomized, Double Blinded, Clinical Trial to Assess the Efficacy and Cost Effectiveness of Omeprazole Compared to Rabeprazole in the Maintenance Therapy of Patients With Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROCHLORPERAZINE (PD003507, WIKYUJGCLQQFNW-UHFFFAOYSA-N) [probes-drugs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 12. Efficacy of omeprazole for the treatment of symptomatic acid reflux disease without esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prochlorperazine versus promethazine for uncomplicated nausea and vomiting in the emergency department: a randomized, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Case Study: Treating Gastroesophageal Reflux Disease with Omeprazole (Chapter 13) - Rethinking Clinical Research [cambridge.org]
- 15. A Randomized, Double Blinded, Clinical Trial to Assess the Efficacy and Cost Effectiveness of Omeprazole Compared to Rabeprazole in the Maintenance Therapy of Patients With Gastroesophageal Reflux Disease [jnmjournal.org]
- 16. Omeprazole - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. youtube.com [youtube.com]
- 19. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 22. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. irjpl.org [irjpl.org]
- 25. Five-Year Outcomes First-Line Nivolumab vs Dacarbazine in Advanced BRAF Wild-Type Melanoma - The ASCO Post [ascopost.com]
- 26. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 29. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 30. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. data.epo.org [data.epo.org]
- 32. revvity.com [revvity.com]
- 33. bmglabtech.com [bmglabtech.com]
- 34. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. epub.uni-regensburg.de [epub.uni-regensburg.de]
Methodological & Application
Synthetic Routes to 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic pathways to 6-(1H-imidazol-1-yl)nicotinaldehyde and its derivatives. This guide includes detailed experimental protocols, data summaries, and visual representations of the synthetic workflows.
The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, 6-chloronicotinaldehyde. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with imidazole to yield the final product. The following sections detail the experimental procedures and expected outcomes for each stage of the synthesis.
Synthetic Strategy Overview
The overall synthetic approach involves two main stages:
-
Synthesis of the Precursor: Preparation of 6-chloronicotinaldehyde from readily available starting materials such as 2-chloro-5-methylpyridine or 2-chloronicotinic acid.
-
Final Product Formation: Nucleophilic aromatic substitution of 6-chloronicotinaldehyde with imidazole to introduce the imidazole moiety.
dot
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 6-Chloronicotinaldehyde
This crucial intermediate can be synthesized via the oxidation of 2-chloro-5-hydroxymethylpyridine.
Protocol 1: Synthesis of 2-Chloro-5-hydroxymethylpyridine from 6-Chloronicotinic Acid
A method for producing 2-chloro-5-hydroxymethylpyridine involves the reduction of 6-chloronicotinic acid. The reaction of 6-chloronicotinic acid with a carboxyl group activator, followed by reduction with sodium borohydride in water, yields the desired product. One specific method utilizes cyanuric chloride as the activator in the presence of N-methylmorpholine in dimethoxyethane at 20°C, followed by a rapid reduction with aqueous sodium borohydride[1]. An alternative procedure involves the activation of the carboxylic acid with phosphorus pentachloride and phosphorus oxychloride at 100°C, followed by reduction with aqueous sodium borohydride at 20°C, affording a total yield of 88%[1].
Protocol 2: Oxidation of 2-Chloro-5-hydroxymethylpyridine to 6-Chloronicotinaldehyde
A common method for this conversion is the oxidation of 2-chloro-5-hydroxymethylpyridine.
Experimental Protocol:
-
To a solution of 2-chloronicotinol (1 equivalent) in dichloromethane, add manganese dioxide (excess, e.g., 2-4 equivalents).
-
Heat the reaction mixture to reflux (approximately 40-45°C) for 3 to 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-chloronicotinaldehyde.
Stage 2: Synthesis of this compound
The final step involves the displacement of the chlorine atom from 6-chloronicotinaldehyde with imidazole.
Protocol 3: Nucleophilic Aromatic Substitution
Experimental Protocol:
-
In a round-bottom flask, combine 6-chloronicotinaldehyde (1 equivalent), imidazole (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactants | Reagents/Solvents | Conditions | Yield |
| 1. Oxidation | 2-Chloro-5-hydroxymethylpyridine | Manganese dioxide, Dichloromethane | Reflux, 3-5 h | High |
| 2. Nucleophilic Aromatic Substitution | 6-Chloronicotinaldehyde, Imidazole | Potassium carbonate, DMF | 100°C, 16 h | 49% |
Physicochemical Properties of this compound:
| Property | Value |
| Melting Point | 136-137.5 °C |
| Boiling Point | 386.7±27.0 °C (Predicted) |
| Density | 1.25±0.1 g/cm³ (Predicted) |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 |
Visualizing the Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis of this compound from its precursors.
dot
References
Application Notes: Synthesis of Kinase Inhibitors Utilizing 6-(1H-Imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases. The pyridine and imidazole moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. 6-(1H-Imidazol-1-yl)nicotinaldehyde is a versatile building block that combines both of these key heterocyclic systems. Its aldehyde functionality provides a convenient handle for the introduction of diverse substituents, enabling the exploration of chemical space and the optimization of kinase inhibitory activity.
This document provides a detailed, albeit representative, protocol for the synthesis of a hypothetical kinase inhibitor library based on the this compound core. The described methodology, centered around reductive amination, is a robust and widely used transformation in drug discovery for the construction of carbon-nitrogen bonds.
Core Scaffold and Rationale
The core structure, a 2-((arylamino)methyl)-6-(1H-imidazol-1-yl)pyridine, is designed to interact with the ATP-binding site of various kinases. The imidazole-substituted pyridine can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity. The variable aryl group, introduced via the aldehyde, can be modified to occupy the hydrophobic pocket and fine-tune the selectivity and potency of the inhibitor.
Hypothetical Kinase Inhibitor Data
The following table summarizes hypothetical inhibitory activities (IC50 values) of a small library of compounds synthesized from this compound against a panel of representative kinases. This data is for illustrative purposes to demonstrate the potential of this scaffold.
| Compound ID | R-Group (Amine) | Kinase Target 1 (IC50, nM) | Kinase Target 2 (IC50, nM) | Kinase Target 3 (IC50, nM) |
| HYPO-001 | Aniline | 50 | 250 | >1000 |
| HYPO-002 | 4-Fluoroaniline | 25 | 150 | 800 |
| HYPO-003 | 3-Chloroaniline | 75 | 300 | >1000 |
| HYPO-004 | 4-Methoxyaniline | 150 | 500 | >1000 |
Experimental Protocols
General Synthesis of N-Aryl-1-(6-(1H-imidazol-1-yl)pyridin-2-yl)methanamine Derivatives via Reductive Amination
This protocol describes a general procedure for the synthesis of a library of potential kinase inhibitors from this compound and various primary amines.
Materials:
-
This compound
-
Substituted anilines (or other primary amines)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in dichloroethane (0.1 M), add the desired primary amine (1.1 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-substituted-(6-(1H-imidazol-1-yl)pyridin-2-yl)methanamine.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Synthetic Workflow
Application Notes and Protocols for the Utilization of 6-(1H-Imidazol-1-yl)nicotinaldehyde as a Precursor for Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous development of new antiviral agents. Heterocyclic compounds, particularly those containing imidazole and pyridine scaffolds, are of significant interest in medicinal chemistry due to their diverse biological activities. The precursor molecule, 6-(1H-imidazol-1-yl)nicotinaldehyde, combines both of these privileged pharmacophores, making it a highly attractive starting material for the synthesis of novel antiviral drug candidates. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the generation of diverse molecular libraries for antiviral screening.
This document provides detailed application notes and experimental protocols for the synthesis and potential evaluation of antiviral compounds derived from this compound. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers in the field of antiviral drug discovery.
Data Presentation: Antiviral Activity of Imidazole and Pyridine Derivatives
The following tables summarize the in vitro antiviral activity of various imidazole and pyridine-containing compounds against a range of viruses. This data is provided to illustrate the potential of this class of compounds and to serve as a benchmark for newly synthesized derivatives of this compound.
Table 1: Antiviral Activity of Imidazole-Containing Compounds
| Compound Class | Specific Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Imidazole Thioacetanilides | Compound 29e | HIV-1 | Cell-based | 0.18 | >100 | >555 | [1] |
| Imidazole Thioacetanilides | Compound 29b | HIV-1 | Cell-based | 0.20 | >100 | >500 | [1] |
| Imidazole 4,5-dicarboxamides | Compound 8b | Yellow Fever Virus (YFV) | Replicon | 1.85 | >20 | >10.8 | [1] |
| Imidazole 4,5-dicarboxamides | Compound 8c | Dengue Virus (DENV) | Replicon | 1.93 | >20 | >10.4 | [1] |
| 2-Oxoimidazolidines | Compound 31b | BK Polyomavirus (BKPyV) | Cell-based | 5.4 | >100 | >18.5 | [1] |
| 2-Oxoimidazolidines | Compound 31a | BK Polyomavirus (BKPyV) | Cell-based | 5.5 | 20 | 3.6 | [1] |
| 2-Phenylbenzimidazoles | Compound 36a | Vaccinia Virus (VV) | Cell-based | 0.1 | >100 | >1000 | [1] |
| 2-Phenylbenzimidazoles | Compound 36c | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | 0.8 | >100 | >125 | [1] |
Table 2: Antiviral Activity of Pyridine-Containing Compounds
| Compound Class | Specific Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyrazolopyridines | AM-57 | Herpes Simplex Virus-1 (HSV-1) | Cell-based | 0.70 | >100 | >142 | [2] |
| Pyrazolopyridines | ARA-04 | Herpes Simplex Virus-1 (HSV-1) | Cell-based | ~1 | >100 | >100 | [2] |
| Pyrazolopyridines | ARA-05 | Herpes Simplex Virus-1 (HSV-1) | Cell-based | ~1 | >100 | >100 | [2] |
| Imidazopyridine-Schiff Base | Compound 4a | HIV-1 | Cell-based | 82.02 µg/mL | >100 µg/mL | >1.2 | |
| Imidazopyridine-Schiff Base | Compound 4a | HIV-2 | Cell-based | 47.72 µg/mL | >100 µg/mL | >2.1 | |
| Pyridine-N-oxide | Compound 227 | SARS-CoV-2 (3CLpro) | Enzymatic | ~2.2 | Not Reported | Not Applicable | [3] |
Experimental Protocols
The following protocols describe general procedures for the synthesis of various derivatives from this compound. Researchers should adapt and optimize these protocols based on the specific properties of the starting material and the desired final products.
Protocol 1: Synthesis of Schiff Base Derivatives via Condensation
Objective: To synthesize imine derivatives by reacting this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Objective: To synthesize chalcone derivatives by reacting this compound with a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (catalyst)
-
Beaker
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a beaker, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a cooled aqueous solution of NaOH or KOH dropwise with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Characterize the purified chalcone derivative by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 3: Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
Objective: To synthesize α,β-unsaturated compounds by reacting this compound with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or Pyridine
-
Piperidine or another basic catalyst
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in ethanol or pyridine.
-
Add a catalytic amount of piperidine.
-
Stir the mixture at room temperature or heat to reflux for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold water and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure condensed product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of antiviral compounds starting from this compound.
Caption: Synthetic and evaluation workflow for novel antiviral agents.
Potential Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Many nucleoside and non-nucleoside inhibitors, including those with heterocyclic scaffolds, target viral polymerases. The following diagram illustrates a simplified pathway of viral RNA replication and the potential point of inhibition by a derivative of this compound.
Caption: Inhibition of viral RNA-dependent RNA polymerase.
Conclusion
This compound represents a promising and versatile precursor for the development of novel antiviral agents. The synthetic protocols provided herein offer a starting point for the creation of diverse chemical libraries. By leveraging established antiviral screening platforms and structure-activity relationship studies, researchers can effectively explore the potential of these new compounds to address the ongoing challenges in antiviral therapy. The provided data on related compounds underscores the potential for discovering potent and selective antiviral agents from this chemical scaffold.
References
Application Notes: 6-(1h-Imidazol-1-yl)nicotinaldehyde in Cancer Research
Introduction
6-(1h-Imidazol-1-yl)nicotinaldehyde is a heterocyclic compound featuring both an imidazole and a pyridine carboxaldehyde moiety. While direct studies on the anticancer properties of this specific molecule are not extensively documented, the imidazole and nicotinaldehyde scaffolds are present in numerous compounds with established anticancer activity[1][2][3]. Imidazole derivatives have been shown to target various signaling pathways implicated in cancer, including the PI3K/Akt and Notch pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest[4][5][6]. This document provides a hypothetical framework for the application of this compound in cancer research, focusing on its potential as an inhibitor of these key signaling pathways.
Hypothesized Mechanism of Action
Based on the known biological activities of structurally related imidazole and nicotinaldehyde compounds, it is hypothesized that this compound may exert its anticancer effects through the dual inhibition of the PI3K/Akt and Notch signaling pathways.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[5][7]. Imidazole-containing compounds have been identified as inhibitors of this pathway[5]. By inhibiting key kinases such as PI3K and Akt, this compound may lead to the dephosphorylation of downstream targets, ultimately resulting in decreased cell proliferation and survival.
-
Notch Signaling Pathway Inhibition: The Notch signaling pathway is another crucial regulator of cell fate decisions, and its dysregulation is implicated in tumorigenesis and cancer stem cell maintenance[6][8]. Several inhibitors of the Notch pathway incorporate heterocyclic scaffolds similar to imidazole[9][10][11]. This compound may interfere with the proteolytic activation of Notch receptors or the downstream transcriptional complex, leading to the suppression of Notch target gene expression and a reduction in cancer cell stemness and proliferation.
The following diagram illustrates the hypothesized dual inhibitory action of this compound on the PI3K/Akt and Notch signaling pathways.
References
- 1. SYNTHESIS AND ANTICANCER ACTIVITY OF IMIDAZOLE DERIVATIVES INCORPORATING CHROMENE MOIETY [ajps.journals.ekb.eg]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. jcdr.net [jcdr.net]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stork: PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs [storkapp.me]
- 8. Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. scbt.com [scbt.com]
Synthesis of Benzimidazole Derivatives from Aldehydes: A Detailed Protocol
Application Note: The synthesis of benzimidazole derivatives is a cornerstone in medicinal chemistry and drug development, owing to the wide range of biological activities exhibited by this heterocyclic scaffold. This document provides detailed protocols for the synthesis of 2-substituted benzimidazoles through the condensation of o-phenylenediamines and various aldehydes under different catalytic conditions. The presented methods offer researchers a selection of protocols, from traditional heating to greener, more efficient catalytic systems, allowing for the synthesis of a diverse library of benzimidazole compounds for further investigation.
Introduction
Benzimidazole moieties are integral components of numerous pharmaceuticals, including anti-ulcer, anti-tumor, and anti-viral agents. The most common and direct synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[1][2] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to afford the aromatic benzimidazole ring system.[1] A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently and under mild conditions.[3][4] This application note details several robust protocols for this synthesis, providing a comparative overview of their effectiveness.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various benzimidazole derivatives from o-phenylenediamine and representative aldehydes using different catalytic systems. This allows for a direct comparison of the efficiency of each protocol.
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Anisaldehyde | NH4Cl (30 mol%) | Ethanol | 80-90 | 2 | 92 | |
| 2 | Benzaldehyde | NH4Cl (30 mol%) | Ethanol | 80-90 | 2.5 | 90 | |
| 3 | 4-Chlorobenzaldehyde | NH4Cl (30 mol%) | Ethanol | 80-90 | 3 | 88 | |
| 4 | 4-Nitrobenzaldehyde | NH4Cl (30 mol%) | Ethanol | 80-90 | 3.5 | 85 | |
| 5 | Benzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temp. | 2 | 95 | [1] |
| 6 | 4-Methoxybenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temp. | 2 | 94 | [1] |
| 7 | 4-Chlorobenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temp. | 2.5 | 92 | [1] |
| 8 | 4-Nitrobenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temp. | 3 | 90 | [1] |
| 9 | Benzaldehyde | Au/TiO2 (1 mol% Au) | CHCl3:MeOH (3:1) | 25 | 2 | 95 | [5] |
| 10 | 4-Methylbenzaldehyde | Au/TiO2 (1 mol% Au) | CHCl3:MeOH (3:1) | 25 | 2 | 96 | [5] |
| 11 | 4-Fluorobenzaldehyde | Zn-BNT | Acetonitrile | Microwave | 15 min | 94 | [2] |
| 12 | 4-Chlorobenzaldehyde | Zn-BNT | Acetonitrile | Microwave | 15 min | 92 | [2] |
Experimental Protocols
Protocol 1: Ammonium Chloride Catalyzed Synthesis
This protocol describes a cost-effective and environmentally friendly method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture at 80-90°C for the time specified in the data table.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1, v/v) eluent system.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product will precipitate as a solid.
-
Filter the contents and wash the product with water twice.
-
Dry the product and purify by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.
Protocol 2: Lanthanum Chloride Catalyzed Synthesis
This method provides an efficient one-pot synthesis of benzimidazoles under mild, room temperature conditions.[1]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Lanthanum chloride (LaCl3)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in acetonitrile.
-
Add lanthanum chloride (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated in the data table.
-
Monitor the reaction progress using TLC.
-
After completion, the product can be isolated by simple work-up procedures, typically involving removal of the solvent and purification by column chromatography or recrystallization.
Protocol 3: Gold Nanoparticle Catalyzed Synthesis
This protocol utilizes supported gold nanoparticles as a heterogeneous catalyst for the selective synthesis of 2-substituted benzimidazoles at ambient conditions.[5]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Au/TiO2 catalyst (1 mol% Au)
-
Chloroform (CHCl3)
-
Methanol (MeOH)
Procedure:
-
Place the Au/TiO2 catalyst (60 mg) in a 5 mL glass reactor.
-
Add a solvent mixture of CHCl3:MeOH (3:1, 3 mL).
-
Add o-phenylenediamine (0.3 mmol) and the aldehyde (0.3 mmol) to the reactor.
-
Stir the reaction mixture at 25°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the solid catalyst from the reaction mixture by centrifugation.
-
Wash the catalyst twice with 3 mL of ethanol.
-
The product can be isolated from the combined organic phases after solvent evaporation and purification.
Visualizations
General Experimental Workflow
Caption: General workflow for the synthesis of benzimidazole derivatives.
Proposed Reaction Mechanism
Caption: Proposed mechanism for benzimidazole synthesis from aldehydes.
References
- 1. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(1h-Imidazol-1-yl)nicotinaldehyde in Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily through their inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. The compound 6-(1h-Imidazol-1-yl)nicotinaldehyde, which incorporates both an imidazole and a pyridine moiety, represents a promising scaffold for the development of novel antifungal agents.
The imidazole ring is a key pharmacophore in many established antifungal drugs, where one of the nitrogen atoms coordinates to the heme iron in the active site of CYP51. This interaction disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
The nicotin-aldehyde portion of the molecule may contribute to the compound's overall physicochemical properties, influencing its solubility, cell permeability, and interaction with the target enzyme. Structure-activity relationship studies on related nicotinamide and imidazole derivatives have demonstrated that modifications to the pyridine ring can significantly impact antifungal potency.
Given its structural features, this compound is a compelling candidate for screening against a panel of clinically relevant fungal species, including Candida spp., Aspergillus spp., and Cryptococcus spp. Further investigation into its precise mechanism of action and potential for synergistic activity with existing antifungal drugs is warranted.
Postulated Signaling Pathway Inhibition
Quantitative Data Summary
While specific quantitative data for this compound is not yet publicly available, the following table presents representative Minimum Inhibitory Concentration (MIC) values for structurally related imidazole and nicotinamide derivatives against common fungal pathogens. This data serves as a benchmark for assessing the potential efficacy of the target compound.
| Compound Class | Fungal Strain | Representative MIC Range (µg/mL) |
| Imidazole Derivatives | Candida albicans | 0.125 - >64 |
| Candida glabrata | 0.25 - 128 | |
| Aspergillus fumigatus | 0.5 - >64 | |
| Cryptococcus neoformans | 0.125 - 16 | |
| Nicotinamide Derivatives | Candida albicans | 0.125 - 1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 1 mg/mL.
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Microplate Setup:
-
Add 100 µL of RPMI 1640 to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working solution of the compound (diluted from the stock in RPMI 1640) to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the absorbance at 530 nm.
Protocol 2: Ergosterol Biosynthesis Inhibition Assay
Objective: To determine if this compound inhibits the ergosterol biosynthesis pathway in fungi.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol)
-
n-heptane
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Grow a culture of the fungal isolate in SDB to mid-log phase.
-
Inoculate fresh SDB with the culture and add varying concentrations of this compound (e.g., MIC/2, MIC, 2x MIC). Include a no-drug control.
-
Incubate for a defined period (e.g., 16 hours) at 30°C with shaking.
-
-
Sterol Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Add 3 mL of alcoholic potassium hydroxide solution to the cell pellet and vortex.
-
Incubate at 80°C for 1 hour.
-
Allow to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).
-
-
Spectrophotometric Analysis:
-
Transfer the n-heptane layer to a new tube.
-
Scan the absorbance of the heptane layer from 230 nm to 300 nm using a spectrophotometer.
-
The presence of ergosterol will show a characteristic four-peaked curve. Inhibition of ergosterol synthesis will lead to a decrease in the height of these peaks and the accumulation of intermediates, which can alter the shape of the spectrum.
-
-
Data Analysis: Calculate the percentage of ergosterol inhibition relative to the no-drug control.
Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1] This application note details a comprehensive experimental procedure for the reductive amination of 6-(1H-imidazol-1-yl)nicotinaldehyde, a heteroaromatic aldehyde of significant interest in the synthesis of novel pharmaceutical candidates. The protocol primarily utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for a broad range of substrates, including those with sensitive functional groups.[2][3][4][5]
This document provides detailed protocols for the one-pot reductive amination of this compound with a variety of primary and secondary amines. It also includes guidelines for reaction work-up, purification, and characterization of the resulting amine products.
Key Reaction: Reductive Amination
The reductive amination process involves two key steps that can often be performed in a single reaction vessel ("one-pot"). The first step is the formation of an iminium ion from the reaction of the aldehyde with an amine. The second step is the immediate reduction of this iminium ion by a hydride-donating reagent to form the corresponding amine.[1] Sodium triacetoxyborohydride is particularly effective for this transformation as it is less reactive towards the starting aldehyde and preferentially reduces the iminium ion intermediate.[3]
Experimental Protocols
General One-Pot Reductive Amination Procedure
This protocol is a general method applicable to a wide array of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (optional, may be used as a catalyst, particularly for less reactive amines)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the aldehyde in an appropriate solvent (e.g., DCE or THF, approximately 0.1-0.2 M).
-
Add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents). A slight exotherm may be observed.
-
If the amine is a salt (e.g., hydrochloride), a tertiary amine base such as triethylamine (Et₃N) (1.0-1.1 equivalents) should be added to liberate the free amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC as required.
Data Presentation: Reaction Conditions and Reagents
The following tables summarize typical reaction components and conditions for the reductive amination of this compound.
Table 1: Reactants and Stoichiometry
| Reagent | Molar Equivalents | Role |
| This compound | 1.0 | Aldehyde |
| Amine (Primary or Secondary) | 1.0 - 1.2 | Nucleophile |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 | Reducing Agent |
| Acetic Acid (optional) | 0.1 - 1.0 | Catalyst |
| Triethylamine (if amine salt is used) | 1.0 - 1.1 | Base |
Table 2: Recommended Solvents and Reaction Conditions
| Solvent | Typical Concentration | Temperature | Typical Reaction Time |
| 1,2-Dichloroethane (DCE) | 0.1 - 0.2 M | Room Temperature | 1 - 12 hours |
| Tetrahydrofuran (THF) | 0.1 - 0.2 M | Room Temperature | 2 - 24 hours |
| Dichloromethane (DCM) | 0.1 - 0.2 M | Room Temperature | 2 - 24 hours |
Table 3: Example Amines for Synthesis
| Amine | Type | Notes |
| Benzylamine | Primary | A common, reactive primary amine. |
| Morpholine | Secondary | A cyclic secondary amine, often used in medicinal chemistry. |
| Piperidine | Secondary | Another common cyclic secondary amine. |
| Aniline | Primary | A less nucleophilic aromatic amine, may require longer reaction times. |
| N-methylbenzylamine | Secondary | A common secondary amine. |
Mandatory Visualization
Caption: General workflow for the one-pot reductive amination.
Troubleshooting and Considerations
-
Slow or Incomplete Reactions: For less reactive amines or sterically hindered substrates, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[3] Gentle heating (e.g., 40-50 °C) may also be employed, but care should be taken to avoid solvent evaporation and potential side reactions.
-
Dialkylation of Primary Amines: In some cases, primary amines can undergo dialkylation to form a tertiary amine. To minimize this, a stepwise procedure can be employed where the imine is pre-formed and then reduced with a milder reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol.[2][4]
-
Purification: The basic nature of the imidazole ring and the newly formed amine may require specific purification strategies. Normal phase silica gel chromatography can be effective, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent peak tailing. Alternatively, reverse-phase chromatography or the use of ion-exchange resins can be employed.[6]
-
Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Reactions should be conducted under an inert atmosphere using anhydrous solvents to ensure the reagent's efficacy.
By following these detailed protocols and considering the provided guidance, researchers can effectively synthesize a diverse range of amine derivatives of this compound for further investigation in drug discovery and development programs.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Analytical Methods for the Characterization of 6-(1H-Imidazol-1-yl)nicotinaldehyde and its Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(1H-Imidazol-1-yl)nicotinaldehyde is a heterocyclic compound of interest in pharmaceutical research and drug development due to its potential as a versatile building block in the synthesis of various biologically active molecules. Its unique structure, featuring both a pyridine and an imidazole ring, imparts specific physicochemical properties that necessitate robust analytical methods for its characterization and quality control. This application note provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound and its related products. The methodologies described herein are essential for ensuring the identity, purity, and stability of this compound in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the development of suitable analytical methods and for understanding the compound's behavior in various matrices.
| Property | Value | Reference |
| CAS Number | 111205-03-9 | [1][2] |
| Molecular Formula | C₉H₇N₃O | [1][2][3] |
| Molecular Weight | 173.17 g/mol | [2][3] |
| Melting Point | 136-137.5 °C | [1] |
| Boiling Point (Predicted) | 386.7 ± 27.0 °C | [1] |
| pKa (Predicted) | 4.08 ± 0.10 | [1] |
| XLogP3 | 0.4 | [1] |
Analytical Techniques
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the compound and quantifying it in different mixtures. UV detection is commonly employed due to the chromophoric nature of the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a highly sensitive and selective method for the identification and quantification of the target compound and its impurities. It is particularly useful for analyzing complex matrices.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the compound's identity.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Elemental Analysis: Determines the elemental composition of the compound, confirming its empirical formula.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution from 10% to 90% acetonitrile over 20 minutes. The addition of 0.1% formic acid to the aqueous phase can improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile in water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with that of the standard. Calculate the purity of the sample by determining the area percentage of the main peak. For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general LC-MS method for the sensitive detection and identification of this compound.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
LC Conditions: Use similar LC conditions as described in the HPLC protocol. The use of volatile mobile phase additives like formic acid is crucial for MS detection.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
-
Analysis: Inject the sample into the LC-MS system.
-
Data Analysis: Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺ of this compound (m/z 174.07). The mass spectrum will confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical parameters include a spectral width of 200-250 ppm.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure.
Data Summary
The following tables summarize the expected data from the analytical characterization of this compound.
Table 1: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Standard | e.g., 5.8 | e.g., 1250000 | 100 |
| Sample 1 | e.g., 5.8 | e.g., 1237500 | 99.0 |
| Impurity 1 | e.g., 4.2 | e.g., 12500 | 1.0 |
Table 2: LC-MS Identification
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 174.07 | e.g., 174.1 |
Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| e.g., 9.95 | s | 1H | Aldehyde-H |
| e.g., 8.90 | d | 1H | Pyridine-H |
| e.g., 8.30 | dd | 1H | Pyridine-H |
| e.g., 8.20 | s | 1H | Imidazole-H |
| e.g., 7.80 | d | 1H | Pyridine-H |
| e.g., 7.20 | s | 1H | Imidazole-H |
| e.g., 7.10 | s | 1H | Imidazole-H |
Table 4: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| e.g., 192.5 | C=O (Aldehyde) |
| e.g., 152.0 | Pyridine-C |
| e.g., 150.5 | Pyridine-C |
| e.g., 138.0 | Imidazole-C |
| e.g., 135.0 | Pyridine-C |
| e.g., 130.0 | Imidazole-C |
| e.g., 120.0 | Pyridine-C |
| e.g., 118.0 | Pyridine-C |
| e.g., 117.5 | Imidazole-C |
Visualizations
Caption: General workflow for the analytical characterization.
Caption: A common synthesis route for the target compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 6-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde | 111205-03-9 | LEA20503 [biosynth.com]
- 3. This compound | 111205-03-9 [chemicalbook.com]
- 4. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Biological Significance of Imidazo[1,2-a]pyridines Derived from 6-(1H-imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of imidazo[1,2-a]pyridines using 6-(1H-imidazol-1-yl)nicotinaldehyde as a key precursor, with a focus on their potential applications in cancer therapy. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization at the 6-position, as achievable with the title aldehyde, offers a strategic avenue for developing novel drug candidates.
Synthetic Approach: The Groebke-Blackburn-Bienaymé Reaction
The most prominent and efficient method for the synthesis of 3-amino-imidazo[1,2-a]pyridines from an aldehyde is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[2][3][4][5] This one-pot reaction combines an aldehyde, a 2-aminoazine (like 2-aminopyridine), and an isocyanide, offering a high degree of molecular diversity from readily available starting materials.[2][3]
General Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction
This protocol outlines the general procedure for the synthesis of a 2,6-disubstituted-imidazo[1,2-a]pyridine derivative starting from this compound.
Materials:
-
This compound
-
Substituted 2-aminopyridine
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Catalyst (e.g., Sc(OTf)₃, HClO₄, or an environmentally benign catalyst like ammonium chloride)[3]
-
Solvent (e.g., Methanol, Ethanol, or a green solvent like water)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
To a solution of this compound (1.0 eq.) and the selected 2-aminopyridine (1.0 eq.) in the chosen solvent (e.g., methanol), add the isocyanide (1.1 eq.).
-
Add the catalyst (e.g., 10 mol% Sc(OTf)₃) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-amino-2-(6-(1H-imidazol-1-yl)pyridin-3-yl)imidazo[1,2-a]pyridine derivative.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Applications in Oncology
Imidazo[1,2-a]pyridines substituted at the 6-position have demonstrated significant potential as anticancer agents.[6][7][8][9][10] These compounds can induce apoptosis and inhibit key signaling pathways involved in tumor growth and survival.
Inhibition of the PI3K/AKT Signaling Pathway
Certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα).[7][8] The PI3K/AKT pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[11] Inhibition of PI3Kα by these compounds leads to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.[7][8]
Induction of Apoptosis via the Intrinsic Pathway
Studies on other 6-substituted imidazo[1,2-a]pyridines have shown their ability to induce apoptosis in colon cancer cell lines.[6] The mechanism of action involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[6] This indicates that these compounds can trigger the intrinsic pathway of apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a representative 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, compound 13k , against various cancer cell lines.[7][8]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 13k | HCC827 | Non-small cell lung cancer | 0.09 |
| 13k | A549 | Non-small cell lung cancer | 0.23 |
| 13k | SH-SY5Y | Neuroblastoma | 0.43 |
| 13k | HEL | Erythroid and leukocyte leukemia | 0.16 |
| 13k | MCF-7 | Breast cancer | 0.12 |
Data extracted from literature reports on the biological evaluation of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[7][8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridines derived from this compound.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 6-(1H-imidazol-1-yl)nicotinaldehyde represent a promising class of small molecules for drug discovery, with the imidazole core being a key pharmacophore in numerous clinically approved drugs. While specific biological targets for this particular scaffold are still under investigation, related imidazole-containing compounds have demonstrated significant activity as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. Notably, kinases and topoisomerases have emerged as primary targets for many imidazole derivatives.[1][2][3]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the biological activity of this compound derivatives. The protocols are designed for researchers in academic and industrial settings and focus on two major classes of potential targets: protein kinases and topoisomerases. Additionally, a general cell viability assay is described to assess the cytotoxic effects of the compounds on cancer cell lines.
Potential Signaling Pathways and Drug Targets
Imidazole derivatives have been shown to modulate various signaling pathways critical for cell proliferation, survival, and DNA replication. Based on existing literature for analogous compounds, key potential targets for this compound derivatives include Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and Topoisomerase I, a nuclear enzyme essential for DNA topology modulation.[1][3][4][5]
Figure 1: Potential signaling pathways targeted by this compound derivatives.
I. Cell-Based High-Throughput Screening for Cytotoxicity
A primary HTS assay is crucial for evaluating the general cytotoxic or anti-proliferative effects of the compound library on various cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method ideal for this purpose.[6][7]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[6][7]
Objective: To determine the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opaque-walled 96- or 384-well microplates
-
CellTiter-Glo® Reagent (Promega)
-
Plate shaker
-
Luminometer
Experimental Workflow:
Figure 2: Experimental workflow for the CellTiter-Glo® assay.
Procedure:
-
Cell Seeding: Seed cells in opaque-walled microplates at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium. Include wells with medium only for background measurements.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives. Add the compounds to the designated wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation with Compounds: Incubate the plates for an additional 48 to 72 hours.
-
Assay Protocol: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate). c. Mix the contents on a plate shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ values using a non-linear regression analysis.
Data Presentation:
Table 1: Representative Anti-proliferative Activity of Imidazole Derivatives against Various Cancer Cell Lines
| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | Reference |
| Derivative A | 2.2 | 3.37 | 8.9 | [4][8] |
| Derivative B | 0.15 | 0.17 | - | [4] |
| Derivative C | - | 1.14 | 0.294 | [9] |
| Derivative D | 7.34 | - | - | [10] |
| Derivative E | - | - | 2.63 | [11] |
Note: The data presented are representative values for analogous imidazole derivatives and serve as a template for reporting experimental findings.
II. Biochemical High-Throughput Screening for Kinase Inhibition
Many imidazole-containing compounds are potent kinase inhibitors.[1][12] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable HTS method to screen for inhibitors of specific kinases, such as EGFR.[13][14]
Protocol: HTRF® Kinase Assay for EGFR Inhibition[13][14]
Objective: To measure the inhibition of EGFR kinase activity by quantifying the phosphorylation of a biotinylated substrate peptide.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Recombinant human EGFR kinase
-
Biotinylated tyrosine kinase substrate peptide
-
ATP
-
HTRF Kinase Assay Buffer
-
Europium cryptate-labeled anti-phosphotyrosine antibody (detection antibody)
-
Streptavidin-XL665 (acceptor)
-
Low-volume 384-well microplates (e.g., white, non-binding surface)
-
HTRF-compatible plate reader
Experimental Workflow:
Figure 3: HTRF kinase inhibition assay workflow.
Procedure:
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include positive (e.g., staurosporine) and negative (DMSO) controls.
-
Enzyme/Substrate Addition: Add the EGFR enzyme and the biotinylated substrate peptide to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: a mixture of Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubation for Detection: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Determine the percent inhibition relative to controls and calculate the IC₅₀ values.
Data Presentation:
Table 2: Representative Inhibitory Activity of Imidazole Derivatives against EGFR Kinase
| Compound ID | EGFR IC₅₀ (nM) | Reference |
| Derivative F | 617.33 | [5] |
| Derivative G | 710 | [5] |
| Derivative H | 236.38 | [5] |
| Derivative I | 12.3 | [15] |
Note: The data presented are representative values for analogous imidazole derivatives and serve as a template for reporting experimental findings.
III. Biochemical High-Throughput Screening for Topoisomerase I Inhibition
Imidazole derivatives have also been identified as inhibitors of topoisomerase I, an enzyme that relaxes supercoiled DNA.[3][10] A high-throughput assay based on DNA relaxation can be used to screen for such inhibitors.[16][17]
Protocol: Topoisomerase I DNA Relaxation Assay[17][18]
Objective: To identify compounds that inhibit the catalytic activity of human Topoisomerase I by preventing the relaxation of supercoiled plasmid DNA.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/ml BSA)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose
-
TAE buffer
-
DNA intercalating dye (e.g., ethidium bromide or SYBR Safe)
-
96-well plates
-
Gel electrophoresis system and imaging equipment
Experimental Workflow:
Figure 4: Workflow for the Topoisomerase I DNA relaxation assay.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a positive control (e.g., camptothecin) and a negative control (DMSO).
-
Enzyme Addition: Add human Topoisomerase I to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%). Run the electrophoresis until the different DNA topoisomers (supercoiled and relaxed) are separated.
-
Staining and Imaging: Stain the gel with a DNA intercalating dye and visualize the DNA bands using a gel imaging system.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Calculate the percentage of supercoiled DNA remaining, which corresponds to the inhibition of Topoisomerase I activity. Determine the IC₅₀ values by plotting the percent inhibition against the compound concentration.
Data Presentation:
Table 3: Representative Inhibitory Activity of Imidazole Derivatives against Human Topoisomerase I
| Compound ID | Topoisomerase I IC₅₀ (µM) | Reference |
| Derivative J | 16 | [3] |
| Derivative K | 4.56 | [10] |
| Derivative L | 7.34 | [10] |
Note: The data presented are representative values for analogous benzimidazole derivatives and serve as a template for reporting experimental findings.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound derivatives. By employing a combination of cell-based cytotoxicity assays and biochemical assays targeting kinases and topoisomerases, researchers can effectively identify and characterize novel bioactive compounds within this chemical series. The detailed methodologies and representative data tables serve as a valuable resource for initiating and conducting a successful screening campaign, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 16. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biological Evaluation of 6-(1H-Imidazol-1-yl)nicotinaldehyde Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide to the in vitro biological evaluation of 6-(1H-imidazol-1-yl)nicotinaldehyde and its derivatives. Imidazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer and antibacterial properties. The protocols and data presented herein are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this specific chemical scaffold.
Section 1: Anticancer Activity Evaluation
Application Notes:
The anticancer potential of novel chemical entities is a primary focus of drug discovery. For compounds like this compound, a series of in vitro assays are essential to determine their cytotoxic effects, impact on cell cycle progression, and ability to induce apoptosis. The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[1] Therefore, investigating the modulation of this pathway can provide insights into the mechanism of action of these compounds.
Disclaimer: To date, specific quantitative anticancer data for this compound has not been extensively published. The following data, derived from studies on structurally related imidazo[1,2-a]pyridine and other imidazole derivatives, is presented for illustrative purposes to guide researchers in their experimental design and data interpretation.
Data Presentation: Cytotoxicity of Related Imidazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of exemplary imidazole-containing compounds against various human cancer cell lines. This data is intended to provide a reference for the potential potency of this compound compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| IP-5 | HCC1937 (Breast) | 45 | - | - |
| IP-6 | HCC1937 (Breast) | 47.7 | - | - |
| Compound 12d | A549 (Lung) | 0.83 | - | - |
| Compound 12d | HCC827 (Lung) | 0.26 | Paclitaxel | 1.38 - 6.13 |
| Compound 12d | H1975 (Lung) | 1.02 | - | - |
| Compound 13k | HCC827 (Lung) | 0.09 | - | - |
| Compound 13k | A549 (Lung) | 0.21 | - | - |
| Compound 13k | MCF-7 (Breast) | 0.43 | - | - |
Data sourced from studies on imidazo[1,2-a]pyridine and N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives for illustrative purposes.[1][2][3]
Experimental Protocols:
1. MTT Cytotoxicity Assay
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.
-
Materials:
-
Cancer cells
-
6- or 12-well plates
-
Test compounds
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[6][7]
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.[1]
-
Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
3. Apoptosis Assay by Annexin V/PI Staining
This protocol is for detecting and quantifying apoptosis (early and late stages) and necrosis.
-
Materials:
-
Cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[2][9]
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[10]
-
4. Western Blotting for PI3K/Akt Signaling Pathway
This protocol is for assessing the effect of the test compounds on key proteins in the PI3K/Akt signaling pathway.
-
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[3][11]
-
Visualizations:
Caption: Workflow for in vitro anticancer evaluation.
Caption: Hypothesized PI3K/Akt signaling pathway inhibition.
Section 2: Antibacterial Activity Evaluation
Application Notes:
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Imidazole derivatives have shown promise in this area.[5] The in vitro antibacterial activity of this compound compounds can be determined by assessing their ability to inhibit the growth of various pathogenic bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies the potency of an antimicrobial agent.
Data Presentation: Antibacterial Activity of Related Compounds
This table summarizes the MIC values of representative imidazole-containing compounds against common bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 4k | E. coli | 8 | Ciprofloxacin | 8-16 |
| Compound 4k | S. aureus (MSSA) | 4 | Ciprofloxacin | 8-16 |
| Compound 4k | S. aureus (MRSA) | 16 | Ciprofloxacin | >128 |
| Compound 3ao | S. aureus ATCC 25923 | < 1 | - | - |
| Compound 3aq | S. aureus ATCC 43300 (MRSA) | < 1 | - | - |
Data sourced from studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole and 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives for illustrative purposes.[10][12]
Experimental Protocol:
1. Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is for determining the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]
-
Dilute the inoculum in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[13]
-
Prepare two-fold serial dilutions of the test compounds and the standard antibiotic in MHB in the 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[14]
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]
-
Visualization:
Caption: Workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dsigdb.tanlab.org [dsigdb.tanlab.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Docking Studies of 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational docking studies of 6-(1H-imidazol-1-yl)nicotinaldehyde derivatives against various protein targets. The accompanying protocols offer detailed methodologies for conducting such in silico experiments, which are crucial in modern drug discovery and development. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in understanding drug-receptor interactions and is frequently used to predict the binding affinity and activity of small molecules against their protein targets.[1]
Application Notes
The imidazole nucleus is a key structural motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties. Derivatives of this compound, which combine the versatile imidazole ring with a nicotinaldehyde scaffold, are of significant interest in medicinal chemistry. Docking studies of these derivatives are essential for:
-
Target Identification and Validation: Identifying potential protein targets by screening the compounds against a panel of disease-relevant proteins.
-
Hit-to-Lead Optimization: Guiding the structural modification of initial hit compounds to improve their binding affinity and selectivity.
-
Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular interactions that govern the biological activity of the compounds, which can inform the design of more potent derivatives.
-
Predicting Binding Modes: Visualizing the binding poses of the ligands within the active site of the target protein, providing insights into the mechanism of action.
While specific docking studies on this compound derivatives are not extensively reported, research on analogous imidazole-containing compounds provides valuable insights into their potential protein targets and binding interactions.
Potential Protein Targets and Therapeutic Areas:
-
Anticancer: Imidazole derivatives have been investigated as inhibitors of various cancer-related proteins. For instance, they have been docked against targets like Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in cancer cell proliferation and survival.[1] Other studies have explored their potential as inhibitors of tubulin polymerization and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in oncology.[2][3][4]
-
Antimicrobial: The antimicrobial potential of imidazole derivatives has been explored through docking studies against essential microbial enzymes. A notable target is L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), an enzyme involved in the biosynthesis of the bacterial cell wall.[5][6] Another key target in antifungal drug discovery is 14α-demethylase (CYP51), an enzyme essential for fungal cell membrane integrity.[7]
-
Enzyme Inhibition: Imidazole-containing compounds have been studied as inhibitors of various other enzymes, such as Carbonic Anhydrases (CAs), which are involved in physiological processes like pH regulation and have been linked to diseases such as glaucoma and epilepsy.[8]
Data Presentation: Docking Results of Representative Imidazole Derivatives
The following tables summarize quantitative data from docking studies of various imidazole derivatives against different protein targets. This data serves as a reference for the expected range of binding affinities and inhibitory constants for novel imidazole-based compounds.
Table 1: Docking of Imidazole Derivatives against Antimicrobial Targets
| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| Derivative 2a | GlcN-6-P | -7.57 | 2.81 | [9] |
| Derivative 2b | GlcN-6-P | -8.01 | 1.35 | [9] |
| Derivative 4a | GlcN-6-P | -6.99 | 7.47 | [9] |
| Derivative 4b | GlcN-6-P | -6.93 | 8.38 | [9] |
| Derivative 4c | GlcN-6-P | -6.91 | 8.56 | [9] |
| Derivative 4d | GlcN-6-P | -7.19 | 5.38 | [9] |
| Streptomycin (Standard) | GlcN-6-P | -6.72 | 11.82 | [9] |
| Active Compound 2 | CYP51 | -6.857 | - | [10] |
| Active Compound 10 | CYP51 | -6.791 | - | [10] |
| Inactive Compound 6 | CYP51 | -5.616 | - | [10] |
Table 2: Docking and In Vitro Activity of Imidazole Derivatives against Cancer Targets
| Compound | Target/Cell Line | Binding Energy (kcal/mol) | IC50 (µM) | Ki (nM) | Reference |
| VO-PNZ Complex | Human Thymidylate Synthase | -11.30 | - | - | [11] |
| VO-PNZ Complex | Breast Cancer Protein (1HK7) | -11.10 | - | - | [11] |
| Derivative 5a | Cytotoxicity (unspecified) | - | 33.52 | - | [12] |
| Compound VI | Tubulin | - | - | 8.92 | [3][4] |
| Colchicine (Standard) | Tubulin | - | - | 9.85 | [3][4] |
| Compound 10 | VEGFR-2 | - | - | 51 | [2] |
| Hybrid Compound | hCA I | - | - | 17.53±7.19 | [8] |
| Hybrid Compound | hCA II | - | - | 28.82±14.26 | [8] |
Experimental Protocols
This section provides a detailed protocol for performing a molecular docking study of this compound derivatives. The protocol is based on methodologies commonly reported in the literature for similar compounds.
Protocol 1: Molecular Docking using AutoDock Vina
1. Ligand Preparation
1.1. Sketching the Ligand: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
1.2. 3D Conversion and Energy Minimization:
- Convert the 2D structure to a 3D structure.
- Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro, PyMOL, or Chimera.
- Save the optimized ligand structure in a suitable format (e.g., MOL2 or PDB).
1.3. Ligand Preparation for Docking:
- Use AutoDock Tools (ADT) to prepare the ligand.
- Load the ligand file.
- Detect the rotatable bonds.
- Add Gasteiger charges.
- Merge non-polar hydrogens.
- Save the prepared ligand in PDBQT format.
2. Protein Preparation
2.1. Protein Selection and Retrieval:
- Identify the Protein Data Bank (PDB) ID of the target protein (e.g., 2VF5 for GlcN-6-P synthase, 1EA1 for fungal CYP51, 3RUK for a prostate cancer-related protein).[8][12][13]
- Download the PDB file from the RCSB PDB database.
2.2. Protein Cleaning and Preparation:
- Open the PDB file in a molecular visualization software (e.g., PyMOL, Discovery Studio, Chimera).
- Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
- If the protein has multiple chains, select the chain that contains the active site of interest.
- Use ADT to prepare the protein:
- Add polar hydrogens.
- Add Kollman charges.
- Assign AD4 type atoms.
- Save the prepared protein in PDBQT format.
3. Grid Box Generation
3.1. Defining the Binding Site:
- Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or from literature reports.
- In ADT, open the prepared protein and ligand.
3.2. Setting the Grid Parameters:
- Center the grid box on the active site.
- Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1 Å. The size should be sufficient to allow the ligand to move and rotate freely within the active site.
4. Docking Simulation
4.1. Configuration File:
- Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
- Set the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time; a value of 8 is often a good starting point).
4.2. Running the Docking:
- Execute AutoDock Vina from the command line, providing the configuration file as input.
- vina --config conf.txt --log log.txt
5. Analysis of Results
5.1. Binding Affinity:
- The primary output of AutoDock Vina is the binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.
5.2. Visualization of Binding Poses:
- Load the protein PDBQT file and the output ligand PDBQT file (which contains multiple binding poses) into a molecular visualization program.
- Analyze the top-ranked binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.
- Tools like LigPlot+ or the analysis features within PyMOL or Discovery Studio can be used for detailed 2D and 3D interaction analysis.
Mandatory Visualizations
Experimental Workflow for Molecular Docking
Hypothetical Signaling Pathway Modulated by a Protein Target
References
- 1. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biological Activity Evaluation and Molecular Docking of Imidazole Derivatives Possessing Hydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 10. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-(1H-Imidazol-1-yl)nicotinaldehyde Analogs and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the structure-activity relationship (SAR) studies of nitrogen-containing heterocyclic compounds related to 6-(1H-imidazol-1-yl)nicotinaldehyde. While specific comprehensive SAR data for this compound analogs is not extensively available in publicly accessible literature, this document leverages data from closely related structures, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, to illustrate the SAR principles and experimental methodologies. These compounds have garnered significant interest due to their potential as inhibitors of key biological targets in cancer therapy, such as phosphatidylinositol 3-kinase (PI3K) and Aurora kinases.[1][2]
Introduction
The imidazole ring is a crucial pharmacophore present in numerous naturally occurring and synthetic bioactive compounds.[3][4][5] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[3][6][7] The fusion of an imidazole ring with a pyridine moiety, as seen in imidazo[1,2-a]pyridines, creates a scaffold with significant potential for therapeutic applications, particularly in oncology.[8][9] This document will focus on the SAR of such compounds, providing insights into how structural modifications influence their biological activity.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives against various human cancer cell lines. These compounds were investigated for their potential as PI3Kα inhibitors.[2]
Table 1: Anti-proliferative Activity (IC50, μM) of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives [2]
| Compound ID | R | HCC827 (Lung) | HGC-27 (Gastric) | MGC-803 (Gastric) | BGC-823 (Gastric) |
| 13a | H | 0.28 | 0.79 | 0.88 | 1.15 |
| 13b | 2-F | 0.18 | 0.51 | 0.62 | 0.83 |
| 13c | 3-F | 0.21 | 0.63 | 0.71 | 0.95 |
| 13d | 4-F | 0.15 | 0.42 | 0.53 | 0.68 |
| 13e | 2-Cl | 0.25 | 0.71 | 0.81 | 1.09 |
| 13f | 3-Cl | 0.23 | 0.68 | 0.77 | 1.01 |
| 13g | 4-Cl | 0.19 | 0.55 | 0.65 | 0.88 |
| 13h | 2-CH3 | 0.31 | 0.88 | 1.02 | 1.35 |
| 13i | 3-CH3 | 0.29 | 0.82 | 0.95 | 1.27 |
| 13j | 4-CH3 | 0.26 | 0.75 | 0.86 | 1.18 |
| 13k | 4-OCH3 | 0.09 | 0.25 | 0.31 | 0.43 |
Table 2: In Vitro Kinase Inhibitory Activity of Selected Compounds [2]
| Compound ID | PI3Kα IC50 (nM) |
| 13k | 1.94 |
Structure-Activity Relationship (SAR) Analysis
Based on the data presented in Table 1, the following SAR can be deduced for the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline series:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the terminal phenyl ring significantly influence the anti-proliferative activity.
-
Electron-Withdrawing Groups: Halogen substitutions (F, Cl) are generally well-tolerated and can enhance activity. The position of the substituent is also critical, with the 4-position often showing the most favorable results (e.g., 13d vs. 13b and 13c).
-
Electron-Donating Groups: Small alkyl groups like methyl (CH3) are tolerated but may lead to a slight decrease in activity compared to halogens.
-
Methoxy Group: A methoxy (OCH3) group at the 4-position of the phenyl ring (compound 13k ) resulted in the most potent anti-proliferative activity across all tested cell lines.[2] This suggests that a combination of electronic and steric effects of the methoxy group is beneficial for the activity.
-
-
Imidazo[1,2-a]pyridine Scaffold: This core structure is identified as a key pharmacodynamic group for potent inhibitory activity against PI3Kα.[2]
-
Quinazoline Moiety: The quinazoline ring serves as a crucial part of the scaffold, likely involved in key interactions with the biological target.
Experimental Protocols
General Synthetic Protocol for 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives[2]
A common synthetic route involves a Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core Substituted 2-aminopyridines are cyclized with bromo-acetaldehyde or a similar reagent to form the imidazo[1,2-a]pyridine ring system.
Step 2: Functionalization for Coupling The imidazo[1,2-a]pyridine core is typically halogenated (e.g., brominated) to prepare it for the Suzuki coupling reaction.
Step 3: Synthesis of the Quinazoline Boronic Ester The quinazoline moiety is synthesized and then converted to a boronic acid or boronic ester derivative.
Step 4: Suzuki-Miyaura Cross-Coupling The halogenated imidazo[1,2-a]pyridine and the quinazoline boronic ester are coupled in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water). The reaction mixture is typically heated under an inert atmosphere.
Step 5: Final Modification Further modifications, such as the introduction of various substituents on the quinazoline ring, are performed to generate the final library of analogs.
In Vitro Anti-proliferative Assay (MTT Assay)[2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro PI3Kα Kinase Assay[2]
The inhibitory activity against the PI3Kα enzyme can be determined using a variety of commercially available assay kits, often based on technologies like ADP-Glo™ or Lanthascreen™.
-
Reaction Setup: The kinase reaction is typically performed in a multi-well plate. The reaction mixture contains the PI3Kα enzyme, the substrate (e.g., PIP2), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at room temperature or 37 °C for a specified time to allow for the phosphorylation of the substrate.
-
Detection: A detection reagent is added to stop the kinase reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Signal Measurement: The signal is read using a plate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Western Blot Analysis[2]
Western blotting can be used to investigate the effect of the compounds on the downstream signaling pathways of the target kinase.
-
Cell Lysis: Cells treated with the compounds are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [jopir.in]
- 6. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions Involving 6-(1H-Imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing condensation reactions with 6-(1H-imidazol-1-yl)nicotinaldehyde, a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting products, including α,β-unsaturated systems and chalcone derivatives, are of significant interest in drug discovery, particularly for the development of kinase inhibitors and other targeted therapies.
Introduction
This compound is a key intermediate for the synthesis of a variety of complex molecules. The presence of the imidazole and pyridine moieties provides a scaffold that can interact with various biological targets.[1][2] Condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are fundamental transformations that allow for the extension of the carbon skeleton and the introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening. Imidazole-containing compounds have been shown to modulate various signaling pathways, often by targeting kinases involved in cell proliferation and survival.[1]
Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles and Esters
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration reaction to form a C=C double bond. This reaction is highly valuable for creating electron-deficient alkenes which can act as Michael acceptors or serve as precursors for further synthetic transformations.
Experimental Protocol: Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Solvent (e.g., ethanol, dichloromethane, or solvent-free)[3][4]
-
Glacial acetic acid (for piperidine catalysis)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography or recrystallization)
Procedure (Piperidine Catalysis):
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol of aldehyde), add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) and a few drops of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) as required.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) or by recrystallization from a suitable solvent.
Procedure (Urea Catalysis under Microwave Irradiation): [3]
-
In a microwave-safe vessel, mix this compound (1.0 eq), the active methylene compound (1.2 eq), and urea (0.2 eq).
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 300W) and temperature for a short duration (e.g., 1-5 minutes).[3]
-
Monitor the reaction for completion by TLC.
-
After cooling, wash the solid reaction mixture with water to remove the urea.
-
Recrystallize the crude product from a suitable solvent mixture (e.g., ethyl acetate/n-hexane) to obtain the pure product.[3]
Expected Quantitative Data (Illustrative)
The following table presents illustrative data based on typical Knoevenagel condensations of aromatic aldehydes. Actual yields and reaction times for this compound may vary.
| Active Methylene Compound | Catalyst | Conditions | Reaction Time (h) | Yield (%) | Reference Compound Data |
| Malononitrile | Piperidine | Reflux | 2-4 | 85-95 | Aromatic aldehydes with malononitrile[4] |
| Ethyl Cyanoacetate | Piperidine | Reflux | 4-8 | 70-85 | Aromatic aldehydes with ethyl cyanoacetate[4] |
| Malononitrile | Urea | Microwave | 0.05-0.1 | 90-98 | p-Hydroxybenzaldehyde with malononitrile[3] |
Application 2: Claisen-Schmidt Condensation for the Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are important scaffolds in medicinal chemistry with a wide range of biological activities.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a general method for the synthesis of chalcones derived from this compound.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Solvent (e.g., ethanol)[5]
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Ice bath
-
Purification system (e.g., recrystallization or column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of KOH or NaOH (e.g., 10-20% aqueous or ethanolic solution, 2-3 eq) to the reaction mixture with constant stirring.
-
Allow the reaction to stir at room temperature for several hours (typically 4-24 h).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Expected Quantitative Data (Illustrative)
The following table presents illustrative data based on typical Claisen-Schmidt condensations. Actual yields for this compound derivatives may differ.
| Acetophenone Derivative | Base | Conditions | Reaction Time (h) | Yield (%) | Reference Compound Data |
| Acetophenone | KOH | Room Temp | 12-24 | 80-95 | General Claisen-Schmidt reaction[5][6] |
| 4'-Methoxyacetophenone | NaOH | Room Temp | 12-24 | 85-98 | General Claisen-Schmidt reaction[6] |
Signaling Pathways and Experimental Workflows
Derivatives of imidazole are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][7] A common target for such inhibitors is the tyrosine kinase signaling pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for imidazole-based kinase inhibitors.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of derivatives from this compound.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(1h-Imidazol-1-yl)nicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-(1h-Imidazol-1-yl)nicotinaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification.
| Possible Cause | Recommended Solution |
| Product loss during extraction | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Decomposition on silica gel | Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the mobile phase) to reduce its acidity. Alternatively, use a different stationary phase like alumina.[1] |
| Product co-elutes with impurities | Optimize the mobile phase for column chromatography. A shallower gradient or isocratic elution with a fine-tuned solvent system may improve separation. Consider reverse-phase chromatography if normal phase is ineffective. |
| Incomplete precipitation/crystallization | Ensure the solution is sufficiently concentrated before inducing crystallization. Try adding an anti-solvent slowly to a solution of the compound in a good solvent. Seeding with a pure crystal can also initiate crystallization. |
| Product is more volatile than expected | Avoid excessive heat during solvent removal under reduced pressure. Use a lower bath temperature and monitor the process closely. |
Issue 2: Persistent impurities in the final product.
| Impurity Type | Identification Method | Recommended Purification Technique |
| Unreacted 6-halonicotinaldehyde | 1H NMR, LC-MS | Column chromatography with a hexane/ethyl acetate gradient. The starting material is less polar and should elute first. |
| Excess imidazole | 1H NMR | Wash the crude product with water during work-up, as imidazole has good water solubility.[2] An acid wash (e.g., dilute HCl) can also be effective, but be cautious of the product's stability in acidic conditions. |
| 6-(1h-Imidazol-1-yl)nicotinic acid | 1H NMR, IR (broad O-H stretch) | Treat the crude mixture with a mild base (e.g., sodium bicarbonate solution) to form the salt of the carboxylic acid, which can then be removed by an aqueous wash.[3][4] |
| Polymeric or baseline material | TLC, 1H NMR (broad signals) | Pass the crude material through a short plug of silica gel to remove highly polar or baseline impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common techniques are column chromatography and recrystallization. Due to the polarity of the imidazole and aldehyde functional groups, normal-phase column chromatography on silica gel is frequently used. Recrystallization from a suitable solvent system can also yield high-purity material.
Q2: I am having trouble with column chromatography; my compound streaks on the TLC plate. What can I do?
A2: Streaking on TLC often indicates that the compound is interacting too strongly with the stationary phase, which can be due to the basicity of the imidazole ring. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to your mobile phase.
-
Use a less acidic stationary phase, such as neutral alumina.[1]
-
Ensure your sample is not overloaded on the TLC plate or column.
Q3: What is a good starting point for a mobile phase in column chromatography?
A3: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Based on the polarity of the compound, you can start with a system like 50% ethyl acetate in hexane and gradually increase the polarity.
Q4: How can I remove unreacted imidazole from my crude product?
A4: Imidazole is soluble in water.[2] During the work-up of your reaction, you can perform several washes of the organic layer with water or brine to remove the majority of the unreacted imidazole. An alternative is an acid-base extraction.[5]
Q5: My purified aldehyde is turning yellow over time. What is happening and how can I prevent it?
A5: Aldehydes can be susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored impurities. To prevent this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 70:30 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold. For a compound like this compound, consider polar solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Example Data for Column Chromatography Purification
| Mobile Phase System | Product Rf | Purity (by 1H NMR) | Yield |
| 80:20 Hexane:Ethyl Acetate | 0.1 | >98% | 75% |
| 50:50 Hexane:Ethyl Acetate | 0.4 | >98% | 80% |
| 95:5 Dichloromethane:Methanol | 0.3 | >99% | 85% |
Note: This data is illustrative and may vary based on experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 6-(1H-Imidazol-1-yl)nicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Question: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?
Answer: A low yield of the target compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Reaction: The reaction between 6-chloronicotinaldehyde and imidazole may not have gone to completion.
-
Solution: Ensure the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as prolonged heating can lead to degradation.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial.
-
Solution: A common procedure for this synthesis involves reacting 6-chloronicotinaldehyde with imidazole using potassium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 100 °C). Ensure all reagents are dry, as water can interfere with the reaction.
-
-
Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps.
-
Solution: this compound is a polar molecule. Ensure the use of an appropriate extraction solvent system. During purification by column chromatography, select a suitable solvent system to achieve good separation without significant product loss on the stationary phase.
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: I have isolated my product, but it is contaminated with significant impurities. How can I identify and minimize these side products?
Answer: The presence of impurities is a common challenge. The following are the most likely side products and strategies to mitigate their formation.
-
Cannizzaro Reaction Byproducts: Under the basic reaction conditions, the aldehyde functional group of both the starting material and the product can undergo a Cann-izzaro reaction, a disproportionation reaction of aldehydes lacking α-hydrogens.[1][2][3] This leads to the formation of the corresponding alcohol and carboxylic acid.
-
(6-(1H-imidazol-1-yl)pyridin-3-yl)methanol and 6-(1H-imidazol-1-yl)nicotinic acid from the product.
-
(6-chloropyridin-3-yl)methanol and 6-chloronicotinic acid from the starting material.
-
Solution: Use a milder base or carry out the reaction at a lower temperature if feasible. Minimize the reaction time once the starting material is consumed. These byproducts can be separated during column chromatography due to their different polarities.
-
-
Homocoupling of Starting Material: In copper-catalyzed Ullmann-type reactions, homocoupling of the aryl halide (6-chloronicotinaldehyde) can occur, leading to the formation of a symmetrical biaryl byproduct.[4][5][6][7]
-
Solution: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can promote homocoupling. The choice of ligand in a copper-catalyzed system can also influence the extent of this side reaction.
-
-
Unreacted Starting Material: The presence of 6-chloronicotinaldehyde indicates an incomplete reaction.
-
Solution: As mentioned in "Issue 1," optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is a nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinaldehyde and imidazole. This reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate at an elevated temperature.
Q2: Can I use a different halogenated pyridine as a starting material?
A2: Yes, other halopyridines such as 6-bromonicotinaldehyde or 6-fluoronicotinaldehyde can also be used. The reactivity generally follows the order F > Cl > Br > I for nucleophilic aromatic substitution. Reaction conditions may need to be adjusted accordingly.
Q3: My imidazole seems to be inhibiting the reaction when using a palladium catalyst. Why is this happening?
A3: Imidazoles can act as strong ligands for palladium and can inhibit the formation of the active catalytic species in Buchwald-Hartwig amination reactions.[8][9][10] If you are using a palladium-catalyzed method, it is crucial to pre-form the active catalyst by heating the palladium source and the phosphine ligand together before adding the imidazole substrate.
Q4: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
A4:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for monitoring the consumption of starting materials and the formation of the product.
-
Product Characterization: The structure and purity of this compound can be confirmed using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
Q5: What are the typical purification methods for this compound?
A5: Due to the polar nature of the product and potential impurities, column chromatography on silica gel is a common purification method. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Data Presentation
| Parameter | Main Reaction | Side Reaction 1 (Cannizzaro) | Side Reaction 2 (Homocoupling) |
| Side Product(s) | N/A | (6-(1H-imidazol-1-yl)pyridin-3-yl)methanol & 6-(1H-imidazol-1-yl)nicotinic acid | 6,6'-dichloro-3,3'-bipyridine-5,5'-dicarbaldehyde |
| Typical Yield | 60-80% | 5-15% (combined) | <5% |
| Reaction Conditions Favoring Side Reaction | N/A | Strong base, high temperature, prolonged reaction time | High temperature, presence of oxygen, certain copper catalysts |
| Mitigation Strategy | N/A | Use of milder base (e.g., K₂CO₃ vs. NaOH), lower temperature, shorter reaction time | Inert atmosphere, optimization of catalyst and ligand |
Experimental Protocols
Key Experiment: Synthesis of this compound
-
Reagents and Materials:
-
6-chloronicotinaldehyde
-
Imidazole
-
Potassium carbonate (anhydrous)
-
N,N-dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and concentrate to yield this compound as a solid.
-
Visualizations
Caption: Main synthetic route to this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 6-(1h-Imidazol-1-yl)nicotinaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 6-(1H-imidazol-1-yl)nicotinaldehyde in solution during experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of compound potency over a short period.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes & Solutions:
| Cause | Recommended Action |
| pH-Mediated Hydrolysis | The aldehyde functional group can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Buffer your solution to a neutral or slightly acidic pH (e.g., pH 5-7) to minimize this. |
| Oxidation | The aldehyde and imidazole moieties can be prone to oxidation.[1] Prepare solutions using de-gassed solvents and consider adding antioxidants like Butylated Hydroxytoluene (BHT).[2] Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Exposure to light, especially UV light, can induce degradation of the imidazole ring.[1] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Incompatible Solvent | Certain solvents may react with the aldehyde group or promote degradation pathways. Empirically test the stability of the compound in a range of common laboratory solvents (e.g., DMSO, ethanol, acetonitrile, water) to identify the most suitable one. |
| Elevated Temperature | Higher temperatures accelerate the rate of chemical degradation. Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Poor reproducibility of experimental data.
-
Decreasing compound activity with each experimental run.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation in Assay Media | The complex composition of biological media (e.g., presence of salts, proteins, and varying pH) can affect the stability of the compound. Prepare fresh solutions of the compound in the assay media immediately before each experiment. |
| Interaction with Assay Components | The compound may interact with other components in the assay, leading to degradation or loss of activity. Run control experiments to assess the stability of the compound in the presence of individual assay components. |
| Adsorption to Labware | The compound may adsorb to the surface of plastic or glass labware, reducing its effective concentration. Consider using low-adhesion microplates or glassware. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While a universal solvent cannot be recommended without specific experimental data, a good starting point is a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For aqueous solutions, it is crucial to control the pH with a suitable buffer, typically in the slightly acidic to neutral range (pH 5-7), to minimize hydrolysis.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C.[2] To prevent degradation from light and oxidation, use amber vials and purge the headspace with an inert gas like argon or nitrogen before sealing.[2] Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles.
Q3: My solution of this compound has turned yellow. What does this indicate?
A3: A color change, such as turning yellow, often indicates chemical degradation and the formation of impurities. This could be due to oxidation, photodegradation, or other decomposition pathways. We recommend preparing a fresh solution and re-evaluating your storage and handling procedures. Consider performing analytical tests (e.g., HPLC-UV) to identify potential degradation products.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[3][4][5] This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress and then analyzing the samples at different time points using a stability-indicating analytical method like HPLC.[3][6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To determine the intrinsic stability of this compound and identify potential degradation pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber.
-
-
Sample Collection: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the collected samples using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the remaining parent compound and any degradation products. Calculate the percentage of degradation.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Remaining Parent Compound (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 |
| 0.1 M NaOH (60°C) | 24 | 65.7 |
| 3% H₂O₂ (RT) | 24 | 72.1 |
| Heat (60°C) | 24 | 92.5 |
| Photolysis | 24 | 78.9 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study.
Caption: Decision tree for troubleshooting instability issues.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of 6-(1H-Imidazol-1-yl)nicotinaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 6-(1H-imidazol-1-yl)nicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound? A1: The primary method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves coupling imidazole with a 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde or 6-bromonicotinaldehyde, in the presence of a base.[1] Alternative routes may utilize palladium-catalyzed cross-coupling reactions, which are versatile for forming carbon-nitrogen bonds.[2][3][4]
Q2: Which starting material is preferable: 6-chloro, 6-bromo, or 2-fluoro-5-formylpyridine? A2: The choice of starting material depends on a balance of reactivity and cost. For SNAr reactions, fluoro-substituted pyridines are generally the most reactive, followed by bromo and then chloro derivatives. For palladium-catalyzed couplings, the reactivity order is typically I > Br > Cl.[2][5] While 6-chloronicotinaldehyde is often the most cost-effective, 6-bromonicotinaldehyde may offer higher reactivity and lead to milder reaction conditions.
Q3: What are the critical parameters to monitor when scaling up the synthesis? A3: When scaling up, heat transfer and mixing become critical.[2][6] The SNAr reaction is often exothermic, and inefficient heat dissipation can lead to side product formation and reduced yield. Ensure adequate mixing to maintain a homogenous reaction mixture and temperature. The rate of reagent addition may also need to be controlled.
Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting 6-halonicotinaldehyde. A more quantitative analysis can be achieved using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the product and identify any major byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or has failed completely. What are the likely causes? A: Several factors can lead to poor yields:
-
Reagent Quality: Ensure all reagents, especially the imidazole and the base (e.g., potassium carbonate), are anhydrous. The solvent, typically DMF or DMSO, must be of high purity and dry.[1] Moisture can inhibit the reaction.
-
Inert Atmosphere: While not always strictly necessary for SNAr, using an inert atmosphere (Nitrogen or Argon) is good practice, especially if using sensitive reagents or catalysts, to prevent side reactions.[2]
-
Insufficient Heating: Some protocols require temperatures up to 100°C to proceed efficiently.[1] Verify that the internal reaction temperature reaches the target and is maintained consistently.
-
Ineffective Base: The base is crucial for deprotonating the imidazole. Ensure the base is strong enough and used in sufficient stoichiometric amounts (typically 1.5-2.0 equivalents).
Problem: Incomplete Conversion of Starting Material
Q: My analysis (TLC/LC-MS) shows a significant amount of unreacted 6-halonicotinaldehyde. What steps should I take? A: Incomplete conversion usually points to issues with reaction kinetics or stoichiometry:
-
Reaction Time: The reaction may not have reached completion. Extend the reaction time and continue monitoring. Some published procedures run for 16 hours or longer.[1]
-
Temperature: If extending the time is ineffective, a modest increase in temperature may accelerate the reaction.
-
Stoichiometry: Ensure at least one equivalent of imidazole is used. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Catalyst Activity: If employing a catalyzed reaction (e.g., with copper(I) iodide), the catalyst may be inactive. Use a fresh source of the catalyst.
Problem: Significant Side Product Formation
Q: I am observing one or more major impurities alongside my desired product. How can I improve the reaction's selectivity? A: Side product formation is often related to reaction conditions:
-
Temperature Control: Overheating can cause decomposition of the starting materials or the product, which is an aldehyde. Maintain precise temperature control, especially during scale-up.
-
Base Selection: A base that is too strong or too weak can lead to side reactions. Potassium carbonate is a common and effective choice.[1]
-
Solvent Choice: The solvent can influence selectivity. While DMF is common, exploring other polar aprotic solvents like DMSO or NMP could be beneficial.
Problem: Difficulties in Product Purification
Q: The crude product is proving difficult to purify, with impurities co-eluting during column chromatography. What are my options? A: If standard silica gel chromatography is challenging, consider these alternatives:
-
Recrystallization: The product is a solid with a reported melting point of 136-137.5 °C.[1] Attempting recrystallization from various solvent systems (e.g., Ethyl Acetate/Hexanes, Isopropanol) may yield pure material.
-
Acid-Base Extraction: The imidazole moiety is basic and can be protonated. An acid-base workup could potentially separate the product from non-basic impurities.
-
Chromatography Optimization: Try a different stationary phase (e.g., alumina) or a gradient elution method with a different solvent system. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for nitrogen-containing compounds.
Data Presentation
Table 1: Summary of Reported Synthetic Conditions
| Starting Material | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 6-Chloronicotinaldehyde | K₂CO₃ | None | DMF | 100 | 16 | N/A | [1] |
| 2-Fluoro-5-formylpyridine | CsF | None | THF | 20 | 48 | 72.0 | [1] |
| 6-Bromonicotinaldehyde | NaOtBu | CuI | DMSO | N/A | N/A | 49.0 |[1] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield | Wet reagents/solvent; Insufficient heat; Inactive base. | Dry all materials; Verify internal temperature; Use fresh, anhydrous base. |
| Incomplete Reaction | Short reaction time; Low temperature; Incorrect stoichiometry. | Increase reaction time/temperature; Use a slight excess of imidazole. |
| Side Products | Overheating; Incorrect base or solvent. | Ensure precise temperature control; Screen alternative bases/solvents. |
| Purification Issues | Similar polarity of product and impurities. | Attempt recrystallization; Optimize chromatography (solvents, stationary phase). |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis from 6-Chloronicotinaldehyde
This protocol is a representative procedure based on common synthetic methods.
-
Reagents & Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.41 g, 10 mmol, 1.0 equiv.), imidazole (0.82 g, 12 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).
-
Flush the flask with dry nitrogen gas.
-
-
Reaction:
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Begin vigorous stirring and heat the mixture to 100°C using an oil bath.
-
Maintain the reaction at this temperature for 16 hours.
-
-
Monitoring:
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes), observing the disappearance of the 6-chloronicotinaldehyde spot.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of cold water and stir for 15 minutes.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford this compound as a solid.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 6-(1H-imidazol-1-yl)nicotinaldehyde derivatives.
Troubleshooting Guide
This guide is designed to provide solutions to specific experimental issues related to the poor solubility of your compounds.
Q1: My this compound derivative precipitates out of my aqueous buffer when I dilute it from a DMSO stock solution. What should I do?
A1: This is a common issue known as kinetic insolubility, where the compound is soluble in the organic solvent but crashes out when introduced to an aqueous environment. Here are several steps you can take to troubleshoot this problem:
-
Reduce the DMSO concentration: The final concentration of DMSO in your aqueous solution should be kept to a minimum, ideally below 1-2%, as higher concentrations can lead to precipitation.[1]
-
Use a co-solvent: Incorporating a water-miscible co-solvent can help to increase the solubility of your compound.[2][3][4] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5] You will need to create a ternary phase diagram to determine the optimal ratio of your primary solvent, co-solvent, and aqueous phase.
-
Adjust the pH: Since your compound contains an imidazole ring, its solubility is likely pH-dependent.[6][7][8][9] The imidazole moiety is basic (pKa around 7), so acidification of the aqueous buffer should protonate the imidazole, increasing its aqueous solubility.[10] Experiment with a range of buffer pH values to find the optimal solubility.
-
Heat the solution: Gently warming the solution can sometimes help to dissolve the compound, though you should be cautious about potential degradation. Be sure to assess the thermal stability of your derivative beforehand.
-
Decrease the final compound concentration: Your target concentration may be above the kinetic solubility limit of the compound in the chosen solvent system. Try preparing a more dilute solution.
Q2: I'm observing high variability in my solubility measurements. What could be the cause?
A2: High variability in solubility data can stem from several factors related to both the experimental setup and the compound itself. Consider the following:
-
Insufficient equilibration time: For thermodynamic solubility measurements, it is crucial to ensure that the system has reached equilibrium. This can take anywhere from 24 to 72 hours, or even longer for some compounds.[11][12]
-
Solid-state properties: The presence of different polymorphs (different crystal forms) of your compound can lead to variable solubility results.[13][14][15] Metastable polymorphs are generally more soluble than the stable form but can convert to the more stable, less soluble form over time.[13] It is advisable to characterize the solid form of your compound before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD).
-
Inaccurate pH measurement: For ionizable compounds like yours, the final pH of the saturated solution is a critical parameter.[12] Ensure your pH meter is properly calibrated and that you are measuring the pH of the supernatant after equilibration.
-
Inadequate separation of solid: Failure to completely remove undissolved solid before analysis will lead to artificially high and variable solubility values.[16][17][18] Use a low-binding filter (e.g., PVDF) and consider centrifugation followed by filtration of the supernatant.
-
Compound degradation: Your derivative may be unstable in the dissolution medium, leading to lower measured concentrations over time.[19][20] Assess the chemical stability of your compound under the experimental conditions.
Q3: My compound has poor thermodynamic solubility even after optimizing the pH. What other formulation strategies can I explore?
A3: When pH modification is insufficient, several advanced formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[21][22][23] These can be broadly categorized as follows:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[23]
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[13][21][23] This prevents the drug from crystallizing and presents it in a higher energy, more soluble form.
-
Lipid-Based Formulations: The drug is dissolved in a lipid vehicle.[13][21][22] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract.[23]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and presenting a hydrophilic exterior.[13][22][23]
-
Co-crystals: A crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former.[14][24] Co-crystals can exhibit significantly different (and often improved) physicochemical properties, including solubility, compared to the API alone.[24]
Summary of Formulation Strategies and Potential Solubility Enhancement
| Formulation Strategy | Mechanism of Solubility Enhancement | Typical Fold-Increase in Solubility | Key Considerations |
| pH Adjustment | Ionization of the molecule | Variable (highly dependent on pKa) | Only applicable to ionizable compounds.[2] |
| Co-solvents | Reduce the polarity of the solvent system | 2 to 100-fold | Potential for in vivo precipitation upon dilution.[2] |
| Micronization | Increased surface area | 2 to 5-fold | May not be sufficient for very poorly soluble compounds.[23] |
| Nanonization | Drastically increased surface area | 10 to 100-fold | Can be technologically challenging to produce and stabilize.[21] |
| Amorphous Solid Dispersions | Prevention of crystallization, high energy state | 10 to 1000-fold | Physical stability of the amorphous form needs to be ensured.[13] |
| Lipid-Based Formulations | Solubilization in lipidic carriers | 10 to 1000-fold | Potential for drug precipitation upon digestion of lipids.[22] |
| Cyclodextrin Complexation | Formation of inclusion complexes | 5 to 500-fold | Stoichiometry of the complex and potential for toxicity at high concentrations.[13] |
| Co-crystals | Altered crystal lattice energy | 2 to 100-fold | Requires screening for suitable co-formers.[24] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of this compound derivatives?
A1: The solubility of these derivatives is governed by a combination of their physicochemical properties:
-
Molecular Structure: The overall lipophilicity and the presence of polar functional groups will dictate the solubility. While the imidazole and pyridine rings contribute some polarity, the nature and size of substituents on these rings can significantly increase lipophilicity and decrease aqueous solubility.[23]
-
Ionizability (pKa): The imidazole ring is basic and will be protonated at acidic pH, which generally increases aqueous solubility. The pKa of the imidazole moiety is a critical parameter to determine the optimal pH for solubilization.[10]
-
Crystal Form (Polymorphism): The arrangement of molecules in the solid state (crystal lattice) has a major impact on solubility.[14][15] A more stable crystalline form will have a higher lattice energy and thus lower solubility.[14]
-
Temperature: Solubility is generally temperature-dependent, although the effect varies between compounds.
-
Solvent Composition: The choice of solvent, co-solvents, and excipients will have a direct impact on the measured solubility.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2:
-
Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. It reflects the solubility of the compound before it has had time to equilibrate and potentially precipitate as the most stable crystalline form. Kinetic solubility assays are high-throughput and useful for early-stage drug discovery to quickly assess compounds.[1][11][25][26]
-
Thermodynamic solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with the solid drug. This is typically measured by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (24-72 hours).[11][12] Thermodynamic solubility is considered the "true" solubility and is a critical parameter for formulation development and predicting in vivo behavior.[1]
For early screening, kinetic solubility is often sufficient. For lead optimization and pre-formulation studies, thermodynamic solubility is essential.
Q3: Are there any general predictions about the solubility of imidazole-containing compounds?
A3: The imidazole ring itself is polar and generally imparts good aqueous solubility.[10][27][28] Many commercially available drugs containing an imidazole ring are formulated as salts to further enhance their solubility. However, for larger molecules where the imidazole is only a small part of the overall structure, its contribution to solubility may be overcome by the lipophilicity of the rest of the molecule. Therefore, while the presence of an imidazole is a positive attribute for solubility, it does not guarantee it, and experimental determination is always necessary.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
1. Materials:
- Test compound
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates
- Nephelometer (light-scattering plate reader)
- Prepare a 10 mM stock solution of the test compound in DMSO.
- In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of PBS in the first well. This gives a starting concentration of 200 µM.
- Perform a serial 2-fold dilution across the plate by transferring 50 µL of the solution to the next well containing 50 µL of PBS. Repeat for a total of 8-12 dilutions.
- Mix the plate thoroughly and incubate at room temperature for 2 hours.
- Measure the light scattering at a suitable wavelength using a nephelometer.
- The kinetic solubility is the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to the buffer blank.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
1. Materials:
- Test compound (solid)
- Aqueous buffer of desired pH
- Scintillation vials or other suitable containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- HPLC system for quantification
- Add an excess amount of the solid test compound to a vial (enough to ensure undissolved solid remains at the end of the experiment).
- Add a known volume of the desired aqueous buffer to the vial.
- Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
- Shake the vials for 24-72 hours to allow the system to reach equilibrium.
- After the incubation period, visually inspect the vials to confirm the presence of excess solid.
- Centrifuge the vials at high speed to pellet the undissolved solid.
- Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Immediately dilute the filtrate with a suitable solvent to prevent precipitation.
- Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method with a standard curve.
- The calculated concentration is the thermodynamic solubility.
Visualizations
Caption: Experimental workflow for troubleshooting poor solubility.
Caption: Overview of formulation strategies for solubility enhancement.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. syrris.com [syrris.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. quora.com [quora.com]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. mdpi.com [mdpi.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. ijsrtjournal.com [ijsrtjournal.com]
- 25. researchgate.net [researchgate.net]
- 26. creative-biolabs.com [creative-biolabs.com]
- 27. [PDF] Synthesis and therapeutic potential of imidazole containing compounds | Semantic Scholar [semanticscholar.org]
- 28. solubilityofthings.com [solubilityofthings.com]
- 29. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Characterization of Imidazole-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of imidazole-containing compounds.
Chromatography Troubleshooting Guide
Question: I am observing poor peak shape and tailing for my imidazole-containing analyte during HPLC analysis. What are the possible causes and solutions?
Answer:
Poor peak shape and tailing are common issues when analyzing basic compounds like imidazoles, often due to interactions with residual silanols on the silica-based stationary phase. Here are several potential causes and troubleshooting steps:
-
Secondary Interactions: Imidazole nitrogens can interact with acidic silanol groups on the column packing material, leading to peak tailing.
-
Solution: Use a base-deactivated column or a column with end-capping. Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase can mask the silanol groups.
-
-
Inappropriate pH: The pH of the mobile phase can significantly affect the ionization state of the imidazole ring and, consequently, its retention and peak shape.
-
Metal Chelation: The imidazole ring can chelate with metal ions present in the HPLC system or on the column packing material, causing peak distortion.
-
Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample or mobile phase to sequester metal ions.[1]
-
Question: My imidazole analytes are not retaining on the reverse-phase column, or they are co-eluting. How can I improve retention and separation?
Answer:
Lack of retention or co-elution of polar imidazole-containing compounds on reverse-phase columns is a frequent challenge. Consider the following strategies to enhance retention and resolution:
-
Mobile Phase Composition: The type and concentration of the organic modifier and the aqueous phase composition are critical.
-
Solution:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[2][3]
-
Methanol has been shown to provide better separation than acetonitrile for some imidazole compounds.[2]
-
For highly polar imidazoles, consider using a more polar reverse-phase column (e.g., AQ-C18) or employing HILIC (Hydrophilic Interaction Liquid Chromatography).
-
-
-
Column Chemistry: The choice of stationary phase plays a crucial role in the separation of closely related imidazole derivatives.[2]
-
Solution: Screen different column chemistries. A C8 or a phenyl-hexyl column might offer different selectivity compared to a standard C18 column. For enantiomeric separation of chiral imidazoles, specialized chiral stationary phases like Chiralcel OJ are necessary.[4]
-
-
Ion-Pairing Chromatography: For highly polar or charged imidazoles, ion-pairing agents can significantly improve retention.
-
Solution: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion mode) to the mobile phase. This will form a neutral complex with the charged analyte, increasing its retention on a reverse-phase column.
-
Mass Spectrometry Troubleshooting Guide
Question: I am experiencing significant signal suppression or enhancement (matrix effects) when analyzing imidazole compounds in complex matrices like plasma or soil using LC-MS. How can I mitigate this?
Answer:
Matrix effects are a major challenge in quantitative LC-MS analysis, particularly for imidazole compounds in complex samples.[1] Here’s how you can address this issue:
-
Sample Preparation: Effective sample cleanup is the first and most critical step.
-
Solution: Employ solid-phase extraction (SPE) to remove interfering matrix components. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often effective for a wide range of imidazole polarities.[1]
-
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the most reliable way to compensate for matrix effects.[1]
-
Solution: Synthesize or purchase an internal standard that has the same chemical structure as your analyte but is labeled with isotopes like ¹³C or ¹⁵N. This standard will co-elute and experience the same matrix effects, allowing for accurate quantification.
-
-
Chromatographic Separation: Ensure that your analyte is chromatographically separated from the bulk of the matrix components.
-
Solution: Optimize your HPLC method to elute the imidazole compound in a region of the chromatogram with minimal co-eluting matrix components.[1]
-
Question: I am having trouble with the derivatization of my imidazole-containing compounds for GC-MS analysis. What are the optimal conditions?
Answer:
For GC-MS analysis, derivatization of polar imidazole compounds is often necessary to improve their volatility and thermal stability.
-
Derivatizing Agents: The choice of derivatizing agent is crucial.
-
Solution: A common and effective method involves using isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol.[5]
-
-
pH Optimization: The pH of the extraction solution can significantly impact the efficiency of the derivatization.
-
Solution: For the extraction of many imidazole-like compounds, adjusting the pH to 8.0 has been shown to be optimal.[5]
-
NMR Spectroscopy Troubleshooting Guide
Question: The signals from the imidazole ring in my ¹³C NMR spectrum are broad or undetectable. What is causing this, and how can I obtain a better spectrum?
Answer:
This is a common issue arising from the tautomerization of the imidazole ring.[6] The rapid exchange of the proton between the two nitrogen atoms can lead to line broadening or even disappearance of the signals for the carbon atoms within the ring.
-
Tautomerization: The N-H proton on the imidazole ring can rapidly exchange between the two nitrogen atoms, leading to a dynamic equilibrium of two tautomeric forms.[7]
-
Solution:
-
Low-Temperature NMR: Cooling the sample can slow down the rate of tautomeric exchange, potentially allowing for the observation of distinct signals for each tautomer or sharpening of the averaged signals.
-
Solid-State NMR (CP-MAS): In the solid state, the tautomerization is often restricted, allowing for the acquisition of well-resolved ¹³C NMR spectra. ¹³C CP-MAS NMR can be a powerful tool for the unambiguous characterization of imidazole-containing compounds that exhibit tautomerism in solution.[6]
-
¹⁵N NMR: This technique can be very informative for studying the electronic environment of the nitrogen atoms and can help in characterizing the tautomeric state.[8]
-
-
Question: How should I prepare my sample of an imidazole-containing compound for NMR analysis?
Answer:
Proper sample preparation is critical for obtaining high-quality NMR spectra.[9]
-
Solvent Selection: Choose a deuterated solvent in which your compound is sufficiently soluble.
-
Recommendation: Common solvents like DMSO-d₆, CDCl₃, or MeOD are often used. The choice of solvent can sometimes influence the position of the N-H proton signal due to differences in hydrogen bonding.
-
-
Concentration: The amount of sample needed depends on the type of NMR experiment.
-
Filtration: Ensure your sample is free of any solid particles.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for analyzing a mixture of imidazole derivatives with varying polarities?
A1: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is generally the gold standard for analyzing imidazole compounds due to its high sensitivity, selectivity, and separation efficiency.[1] For a mixture with a wide range of polarities, a gradient elution method using a C18 column is a good starting point. The mobile phase should be optimized, often consisting of water and methanol or acetonitrile with a small amount of formic acid to improve peak shape and ionization efficiency.[1][2]
Q2: How can I stabilize labile, noncovalent protein-imidazole complexes for native mass spectrometry?
A2: Imidazole and its derivatives can be used as charge-reducing reagents to stabilize noncovalent complexes during native electrospray ionization (ESI)-MS.[12][13][14] Adding these reagents to the solution prior to ESI lowers the charge acquired by the complex, which in turn reduces Coulombic repulsion that can lead to dissociation in the gas phase. Hydrophobic substituents at the 2-position of the imidazole ring, such as in 2-isopropylimidazole, have been shown to be particularly effective at improving both charge reduction and gas-phase stability.[12]
Q3: My imidazole-containing compound is known to chelate metal ions. How will this affect my analysis?
A3: Metal chelation can pose significant challenges in characterization. In chromatography, it can lead to poor peak shape and retention time shifts.[1] In biological assays, it can lead to erroneous results if the activity is dependent on metal ion concentration. It is crucial to be aware of the metal-chelating properties of your imidazole compound and to control for metal ion contamination in your experiments, for example, by using metal-free buffers or adding a strong chelating agent like EDTA.[1][15]
Q4: What are the key considerations for developing a quantitative HPLC method for imidazole-containing drugs in pharmaceutical dosage forms?
A4: For quantitative analysis in dosage forms, method validation according to regulatory guidelines (e.g., FDA) is essential.[3] Key parameters to validate include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). A robust HPLC method will typically use a C8 or C18 column with a mobile phase of methanol and a phosphate buffer at a controlled pH to ensure consistent ionization and retention.[3]
Experimental Protocols & Data
Table 1: HPLC-MS/MS Parameters for the Analysis of Imidazole Compounds
| Parameter | Recommended Conditions | Reference |
| Column | Accucore C18 (100 mm × 3.0 mm, 2.6 µm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | [1][2] |
| Flow Rate | 0.25 - 0.4 mL/min | [1][2] |
| Column Temp. | 40 °C | [1] |
| Injection Vol. | 10 µL | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
Table 2: GC-MS Derivatization and Analysis Parameters for Imidazole-like Compounds
| Parameter | Recommended Conditions | Reference |
| Derivatization Reagent | Isobutyl chloroformate | [5] |
| Reaction Solvents | Acetonitrile, Pyridine, Anhydrous Ethanol | [5] |
| Extraction pH | 8.0 | [5] |
| GC Column | Capillary column (e.g., 15 m x 0.32 mm i.d.) | [16] |
| Carrier Gas | Nitrogen | [16] |
| Detection | Mass Spectrometry (MS) | [5] |
Visualizations
Workflow for LC-MS/MS Analysis of Imidazole Compounds in Environmental Samples
Caption: Workflow for analyzing imidazole compounds in environmental samples.
Logical Relationship of Factors Affecting Imidazole Characterization
Caption: Factors influencing the characterization of imidazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Accurate Metal-Imidazole Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of 6-(1H-Imidazol-1-yl)nicotinaldehyde with Amines
Welcome to the technical support center for optimizing reaction conditions for 6-(1H-Imidazol-1-yl)nicotinaldehyde with amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types when reacting this compound with primary amines?
A1: The two primary reaction types are Schiff base (imine) formation and reductive amination. Schiff base formation involves the condensation of the aldehyde with a primary amine to form an imine (-C=N-) bond.[1] Reductive amination is a two-step, one-pot process where the initially formed imine is subsequently reduced to a secondary amine.[2]
Q2: What general conditions are recommended for Schiff base formation with this aldehyde?
A2: Schiff base formation is typically an equilibrium reaction. To drive it to completion, removal of the water by-product is crucial. Common methods include azeotropic distillation with a Dean-Stark trap or the use of dehydrating agents like magnesium sulfate (MgSO₄) or molecular sieves. The reaction can be catalyzed by either acid or base, though acid catalysis is more common.[1] For substrates with basic nitrogenous heterocycles like yours, careful control of pH is necessary to avoid protonating the amine reactant, which would render it non-nucleophilic.
Q3: Are there any specific catalysts that are recommended for this type of reaction?
A3: A variety of catalysts can be employed for imine formation. For green chemistry approaches, solid acid catalysts like Amberlyst® 15 have been shown to be effective for the synthesis of various imines under solvent-free conditions.[3] Other options include traditional acid catalysts like acetic acid or p-toluenesulfonic acid in catalytic amounts. The choice of catalyst may require optimization depending on the specific amine used.
Q4: What are the key considerations for performing a reductive amination with this compound?
A4: Reductive amination is a powerful method for forming C-N bonds. Key considerations include the choice of reducing agent and the reaction conditions. Mild reducing agents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they selectively reduce the iminium ion in the presence of the aldehyde. The reaction is often performed as a one-pot synthesis where the aldehyde, amine, and reducing agent are combined.[2]
Troubleshooting Guides
Low Yield of Schiff Base (Imine)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. Increase the reaction time or temperature if necessary. Ensure efficient removal of water using a Dean-Stark trap or a fresh dehydrating agent. |
| Unfavorable Equilibrium | Use a slight excess of the amine (1.1-1.2 equivalents) to shift the equilibrium towards the product. |
| Catalyst Inefficiency | Optimize the catalyst loading. If using an acid catalyst, ensure the pH is not too low, which could protonate the amine. Consider screening different acid or base catalysts. For a greener approach, heterogeneous catalysts like Amberlyst® 15 can be effective.[3] |
| Product Instability/Hydrolysis | Work up the reaction under anhydrous conditions. The imine product can be susceptible to hydrolysis back to the starting materials, especially under acidic conditions. |
| Side Reactions | The imidazole or pyridine rings could potentially undergo side reactions. Analyze the crude reaction mixture by LC-MS or NMR to identify any byproducts. |
Low Yield of Reductive Amination Product
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | Before adding the reducing agent, ensure imine formation is complete by TLC or LC-MS. You can pre-form the imine before introducing the reducing agent. |
| Reducing Agent Decomposition | Some reducing agents are sensitive to acidic conditions or moisture. Add the reducing agent portion-wise or ensure the reaction is run under an inert atmosphere. |
| Reduction of Aldehyde | If a strong reducing agent like NaBH₄ is used, it may reduce the starting aldehyde to an alcohol. Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃, which are more selective for the iminium ion. |
| Over-alkylation | In some cases, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. This can be minimized by using a stoichiometric amount of the aldehyde. |
| Catalyst Poisoning (for catalytic hydrogenation) | If using a heterogeneous catalyst (e.g., Pd/C) for the reduction step, the imidazole moiety might act as a catalyst poison. Consider using a chemical reducing agent instead. |
Experimental Protocols
General Protocol for Schiff Base Formation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, methanol, or ethanol) is added the primary amine (1.1 eq).
-
A catalytic amount of an acid catalyst (e.g., acetic acid, 0.1 eq) is added.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically. Alternatively, the reaction can be stirred at room temperature or with gentle heating in the presence of a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel.
General Protocol for One-Pot Reductive Amination
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The formation of the imine can be monitored by TLC or LC-MS.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways for this compound with primary amines.
Caption: Troubleshooting logic for low-yield reactions.
References
Preventing degradation of 6-(1h-Imidazol-1-yl)nicotinaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-(1H-Imidazol-1-yl)nicotinaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), moisture (hydrolysis), and oxygen (oxidation). The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. The imidazole ring, while generally stable, can be susceptible to photo-oxidation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Storing the compound in a desiccator can provide additional protection against moisture.
Q3: How can I visually assess if my sample of this compound has degraded?
A3: A pure sample of this compound should be a crystalline solid. Any significant change in color (e.g., yellowing or browning), or a change in physical state (e.g., becoming sticky or oily) may indicate degradation. However, visual inspection is not a substitute for analytical purity assessment.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, the most probable degradation products include:
-
6-(1H-Imidazol-1-yl)nicotinic acid: Formed via oxidation of the aldehyde group.
-
Products of imidazole ring cleavage: Resulting from photo-oxidation or aggressive hydrolysis.
-
Polymeric materials: Aldehydes can be prone to polymerization over time, especially in the presence of impurities or under non-optimal storage conditions.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected by HPLC Analysis
Possible Cause 1: Oxidative Degradation
-
Symptom: A new peak with a different retention time appears in the HPLC chromatogram, often corresponding to a more polar compound. This could be 6-(1H-imidazol-1-yl)nicotinic acid.
-
Troubleshooting Steps:
-
Confirm the identity of the impurity using LC-MS or by co-injection with a synthesized standard of the suspected carboxylic acid.
-
If oxidation is confirmed, ensure all future handling of the compound is performed under an inert atmosphere. Use degassed solvents for preparing solutions.
-
Store the solid compound under argon or nitrogen in a tightly sealed vial.
-
Possible Cause 2: Photodegradation
-
Symptom: Multiple new peaks are observed in the chromatogram, particularly after the sample has been exposed to light.
-
Troubleshooting Steps:
-
Protect the compound from light at all stages of handling and storage. Use amber vials or wrap containers in aluminum foil.
-
Perform experiments under low-light conditions whenever possible.
-
Conduct a photostability study to confirm light sensitivity (see Experimental Protocols section).
-
Possible Cause 3: Hydrolysis
-
Symptom: Degradation is observed when using aqueous or protic solvents.
-
Troubleshooting Steps:
-
Use anhydrous solvents for all solutions.
-
Store the solid compound in a desiccator to protect it from atmospheric moisture.
-
If aqueous solutions are necessary, prepare them fresh and use them immediately. Analyze for degradation over time to determine the stability window.
-
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Degradation of Stock Solutions
-
Symptom: Potency or activity of the compound appears to decrease over time when using the same stock solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions for each experiment.
-
If stock solutions must be stored, aliquot them into single-use vials and store at -80°C under an inert atmosphere.
-
Perform a stability study on the stock solution in the chosen solvent to determine its viability over time. Analyze the solution by HPLC at regular intervals.
-
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | To slow down the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the aldehyde group. |
| Light | Protection from light (Amber vial or foil wrap) | To prevent photodegradation of the imidazole ring and other light-sensitive moieties. |
| Moisture | Tightly sealed container, store in a desiccator | To prevent hydrolysis. |
Table 2: Typical Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents and Conditions | Expected Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Potential for hydrolysis of the imidazole-pyridine bond. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for hydrolysis and other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂, Room Temperature, 24h | 6-(1H-Imidazol-1-yl)nicotinic acid. |
| Photodegradation | Exposed to UV light (e.g., 254 nm) and visible light, solid and in solution | A complex mixture of degradation products due to imidazole ring cleavage. |
| Thermal Degradation | 80°C, 48h | General increase in impurities, potential for polymerization. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are crucial for demonstrating specificity.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
-
Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Keep at room temperature.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution. Keep at room temperature.
-
Photodegradation: Expose the solution and solid compound to UV and visible light in a photostability chamber.
-
Thermal Degradation: Heat the solid compound and the solution at 80°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before HPLC analysis.
-
Analysis: Analyze all samples by the validated stability-indicating HPLC method.
-
Peak Purity: Assess the peak purity of the parent compound at each time point using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
Mass Balance: Calculate the mass balance to account for all the material.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for storage and analysis.
Caption: Logical flow for troubleshooting impurity issues.
Byproduct formation in the synthesis of 6-(1h-Imidazol-1-yl)nicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinaldehyde (commonly 6-chloronicotinaldehyde) and imidazole. This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a base, like potassium carbonate, at an elevated temperature.
Q2: What are the potential byproducts in this synthesis?
A2: Several byproducts can form, depending on the reaction conditions. The most common include:
-
6-hydroxynicotinaldehyde: This results from the hydrolysis of the starting material, 6-chloronicotinaldehyde, if water is present in the reaction mixture.
-
Unreacted starting materials: Incomplete reactions can leave residual 6-chloronicotinaldehyde and imidazole.
-
Homocoupling products: In some cases, Ullmann-type homocoupling of the halopyridine can occur, leading to bipyridine derivatives, though this is less common under the typical reaction conditions.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of the starting materials and the formation of the product.
Q4: What is the typical purity of the final product after synthesis?
A4: The purity of the crude product can vary significantly based on the reaction conditions and work-up procedure. After purification, a purity of 99% is achievable.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete reaction. | - Ensure the reaction temperature is maintained at 100 °C. - Extend the reaction time beyond 16 hours and monitor by TLC/HPLC. - Ensure the potassium carbonate is anhydrous and of high purity. |
| 2. Hydrolysis of 6-chloronicotinaldehyde. | - Use anhydrous DMF and ensure all glassware is thoroughly dried. - Store imidazole and potassium carbonate in a desiccator. | |
| 3. Inefficient stirring. | - Use a magnetic stirrer of appropriate size and speed to ensure a homogeneous mixture. | |
| Presence of 6-hydroxynicotinaldehyde Impurity | Water in the reaction mixture. | - Dry the solvent (DMF) over molecular sieves before use. - Use freshly opened, anhydrous reagents. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time or temperature. | - Increase reaction time and/or temperature slightly (e.g., to 110 °C), monitoring for byproduct formation. |
| 2. Inadequate amount of base. | - Use a slight excess of potassium carbonate (e.g., 1.2-1.5 equivalents). | |
| Difficult Purification | Similar polarity of product and byproducts. | - Utilize a gradient elution in column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. A mixture of ethyl acetate and petroleum ether is a good starting point. - Consider recrystallization from a suitable solvent system if column chromatography is not effective. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established literature procedures.[3]
Materials:
-
6-chloronicotinaldehyde
-
1H-imidazole
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 6-chloronicotinaldehyde in anhydrous DMF, add 1H-imidazole and anhydrous potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Temperature | 100 °C | [3] |
| Reaction Time | 16 hours | [3] |
| Melting Point | 136-137.5 °C | [3] |
| Purity (after purification) | 99% | [3] |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Byproduct Formation Pathways
Caption: Main reaction versus hydrolysis byproduct formation.
Troubleshooting Logic
References
Refinement of protocols for synthesizing 6-(1h-Imidazol-1-yl)nicotinaldehyde analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound analogs. The primary synthetic routes covered are the Buchwald-Hartwig amination and copper-catalyzed N-arylation of 6-halonicotinaldehydes with imidazole.
Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The palladium catalyst, particularly Pd(0) species, can be sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For N-arylation of imidazoles, bulky, electron-rich ligands are often effective. If a standard ligand is not working, consider screening other ligands such as XPhos, SPhos, or BrettPhos.[1] |
| Incorrect Base | The strength and solubility of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If solubility is an issue, consider using a soluble organic base like DBU. |
| Imidazole Inhibition | Imidazoles can act as ligands for the palladium center, potentially inhibiting the formation of the active catalytic species.[2][3] To circumvent this, pre-activate the catalyst by heating the palladium source and the phosphine ligand together in the solvent for a short period before adding the imidazole and aryl halide.[3] |
| Low Reaction Temperature | While some Buchwald-Hartwig reactions can proceed at room temperature, coupling with heteroaromatic chlorides often requires elevated temperatures. If the reaction is sluggish, gradually increase the temperature, for example, to 80-110 °C. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Step |
| Hydrodehalogenation of the starting material | This occurs when the aryl halide is reduced instead of undergoing amination. This can be caused by moisture in the reaction or a competing reaction pathway. | Ensure all reagents and solvents are anhydrous. A change in ligand or base may also suppress this side reaction. |
| Homocoupling of the aryl halide | This results in the formation of a bi-pyridine species. | This is often a result of suboptimal catalyst or reaction conditions. Re-evaluate the palladium source, ligand, and solvent. |
| Bis-arylation of imidazole (if a dihalo-pyridine is used) | If the starting material has more than one halogen, reaction at both sites can occur. | To achieve mono-substitution, use a stoichiometric amount of the dihalo-pyridine relative to imidazole or consider a milder coupling method. |
Problem 3: Difficulty in Product Purification
| Issue | Troubleshooting Step |
| Product is a non-crystalline gum or oil | This may be due to residual high-boiling solvents like DMF or DMSO. |
| Product streaks on silica gel column | The basicity of the imidazole and pyridine moieties can cause streaking on silica gel. |
| Co-elution of impurities | If impurities have similar polarity to the product, separation by standard chromatography can be challenging. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most commonly used starting material is 6-chloronicotinaldehyde.[2] However, 6-bromonicotinaldehyde and 2-fluoro-5-formylpyridine can also be used. The reactivity of the halide typically follows the order I > Br > Cl > F.
Q2: Which synthetic route generally gives higher yields, Buchwald-Hartwig amination or copper-catalyzed N-arylation?
A2: Both methods can be effective, and the optimal choice may depend on the specific substrate and available resources. Palladium-catalyzed Buchwald-Hartwig amination is often favored for its broad substrate scope and high efficiency, especially with the development of specialized ligands.[1] Copper-catalyzed reactions can be a more economical alternative, though they may sometimes require harsher conditions.
Q3: Can I use a substituted imidazole in this reaction?
A3: Yes, substituted imidazoles can be used to generate a variety of analogs. However, be aware that steric hindrance from substituents on the imidazole ring can affect the reaction rate and yield. For unsymmetrical imidazoles, a mixture of N1 and N3-arylated products may be obtained, although N1-arylation is often favored.
Q4: My reaction is not going to completion. What are the first things I should check?
A4: First, ensure that your reaction is truly under inert conditions and that all reagents and solvents are dry. Second, verify the quality and activity of your palladium catalyst and base. If these are not the issue, consider increasing the reaction temperature or screening different ligands.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials to observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general method and may require optimization for specific analogs.
Materials:
-
6-chloronicotinaldehyde
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-chloronicotinaldehyde (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Literature for N-Arylation of Imidazole with Halopyridines
| Starting Material | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-chloronicotinaldehyde | K₂CO₃ | DMF | 100 | 16 | Not specified | [2] |
| 6-bromonicotinaldehyde | CuI, NaOtBu | DMSO | Not specified | Not specified | 49 | [2] |
| 2-fluoro-5-formylpyridine | CsF, Et₃N | THF | 20 | 48 | 72 | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Signaling Pathways and Experimental Workflows
Diagram 1: General Synthetic Workflow
Caption: A general workflow for the synthesis of this compound analogs.
Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the reaction rate of 6-(1h-Imidazol-1-yl)nicotinaldehyde condensations
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction rate of 6-(1h-Imidazol-1-yl)nicotinaldehyde condensations.
Troubleshooting Guide
Low or no product yield is a common issue in organic synthesis. This guide addresses potential causes and solutions for enhancing the reaction rate and yield of your condensation reaction.
| Observation | Potential Cause | Suggested Solution |
| Slow or Stalled Reaction | Inadequate catalyst activity or incorrect catalyst choice. | Consider using a weak base catalyst such as piperidine or imidazole.[1][2][3] If already using a catalyst, try increasing the catalyst loading. |
| Low reaction temperature. | Gradually increase the reaction temperature. For some condensation reactions, higher temperatures, even up to 80°C, can be beneficial.[4] | |
| Inappropriate solvent. | The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO can accelerate the reaction.[4][5] Protic solvents may slow down the reaction.[5] | |
| Presence of water in the reaction mixture. | Ensure all reactants and solvents are anhydrous. Water can interfere with the condensation process.[6][7] Consider using molecular sieves to remove any generated water.[6] | |
| Multiple Products/Side Reactions | Self-condensation of the aldehyde. | This can occur if a strong base is used.[8] Using a mild base catalyst is recommended. |
| Impure starting materials. | Ensure the purity of this compound and the active methylene compound. Impurities can lead to side reactions and lower yields. | |
| Reaction temperature is too high. | While higher temperatures can increase the rate, excessive heat may lead to decomposition or side reactions. Optimize the temperature carefully. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | Modify the workup procedure. If the product is water-soluble, consider extraction with a different organic solvent or use a solvent evaporation technique. |
| Formation of a stable intermediate. | The initial aldol addition product may be stable.[9] If the desired product is the dehydrated α,β-unsaturated compound, heating the reaction mixture may be necessary to promote elimination of water.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is best suited for the condensation of this compound?
A1: Weakly basic amines are generally effective catalysts for Knoevenagel-type condensations.[2][8] Imidazole itself can act as a catalyst.[1] Other common choices include piperidine and pyrrolidine.[3][11] The choice of catalyst may need to be optimized for your specific reaction conditions.
Q2: How does the solvent affect the reaction rate?
A2: The solvent polarity plays a significant role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often superior for Knoevenagel condensations as they can accelerate both the initial addition and the subsequent dehydration step.[4][5][12] Protic solvents like ethanol or methanol can be used but may result in slower reaction rates.[5]
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, you can try several approaches:
-
Increase the temperature: Gently heating the reaction can often drive it to completion.[4]
-
Add more catalyst: The catalyst may have degraded over time.
-
Remove water: If water is a byproduct of your specific condensation, its removal will shift the equilibrium towards the product.[6] This can be achieved by azeotropic distillation or the addition of molecular sieves.[6]
Q4: I am observing the formation of multiple spots on my TLC plate. What are the likely side products?
A4: Potential side products in aldehyde condensations include the initial β-hydroxy intermediate (aldol adduct) and products from self-condensation of the aldehyde.[9][13] The presence of electron-withdrawing groups on the aromatic aldehyde can sometimes lead to different reaction pathways.[14] The imidazole and pyridine rings in your starting material might also participate in side reactions depending on the reaction conditions.
Q5: Can I use microwave irradiation to speed up the reaction?
A5: Yes, microwave-assisted organic synthesis (MAOS) can be a very effective method for accelerating condensation reactions, often leading to higher yields and shorter reaction times.[4] Microwave irradiation has been successfully used for Knoevenagel condensations.[15]
Experimental Protocols
Representative Protocol for the Condensation of this compound with an Active Methylene Compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Active Methylene Compound: Add the active methylene compound (1-1.2 equivalents).
-
Catalyst Addition: Add the catalyst (e.g., imidazole, 0.1-0.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by column chromatography, recrystallization, or distillation.
Visualizations
Caption: A typical experimental workflow for the condensation reaction.
Caption: A decision tree for troubleshooting a slow reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Condensation reaction - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Comparative study of imidazole and pyrazole-based aldehydes.
A Comparative Guide to Imidazole and Pyrazole-Based Aldehydes for Researchers
This guide provides a detailed comparison of imidazole-based and pyrazole-based aldehydes, focusing on their synthesis, structural properties, reactivity, and biological applications. The information is tailored for researchers, scientists, and professionals in drug development, with an emphasis on experimental data and methodologies.
Structural and Physicochemical Properties
Imidazole and pyrazole are structural isomers (C₃H₄N₂), both being five-membered aromatic heterocycles containing two nitrogen atoms. The key distinction lies in the relative positions of these nitrogen atoms. In imidazole, the nitrogens are in the 1 and 3 positions, separated by a carbon atom. In pyrazole, they are adjacent at positions 1 and 2. This fundamental structural difference significantly influences their physicochemical properties.
Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring.[1][2] This is attributed to the arrangement of nitrogen atoms; imidazole features coulombically stable N-C-N arrangements, whereas pyrazole has a potentially repulsive N-N bond.[1][2] Both heterocycles are aromatic, with the "pyrrole-like" nitrogen contributing its lone pair to the aromatic sextet and the "pyridine-like" nitrogen's lone pair residing in an sp2 hybrid orbital.[3] Imidazole is also a stronger base than pyrazole.[4]
Caption: Structural and property differences between Imidazole and Pyrazole.
Synthesis of Aldehyde Derivatives
The synthesis of aldehyde derivatives of these heterocycles follows distinct and well-established routes.
Imidazole-based Aldehydes: The most common methods for synthesizing substituted imidazoles are multicomponent reactions, such as the Debus-Radziszewski synthesis.[4][5] This approach involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia (or ammonium acetate).[5][6][7] This one-pot reaction is highly efficient for creating 2,4,5-trisubstituted imidazoles.[6][8]
Pyrazole-based Aldehydes: A prevalent method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10] This reaction typically involves treating a suitable hydrazone with the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride), which leads to cyclization and formylation in a single process.[10] Other methods include the oxidation of corresponding pyrazolyl-methanols and one-pot reactions involving ketones, aldehydes, and hydrazine.[9][11]
Comparative Synthesis Data
| Method | Heterocycle | Key Reagents | Typical Yields | References |
| Debus-Radziszewski | Imidazole | 1,2-Diketone, Aldehyde, NH₄OAc | Good to Excellent | [5][6][8] |
| Vilsmeier-Haack | Pyrazole | Hydrazone, DMF, POCl₃ | Good (e.g., 72-78%) | [9][10] |
| Alcohol Oxidation | Pyrazole | Pyrazolyl-methanol, Oxidizing Agent (e.g., FeCl₃/TEMPO) | 50-85% | [9] |
| One-Pot Condensation | Pyrazole | Ketone, Aldehyde, Hydrazine | Good to Excellent | [11][12] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehyde:
-
A suitable ketone is reacted with a hydrazine derivative (e.g., phenylhydrazine) to form the corresponding hydrazone, often with acetic acid as a catalyst.[9][10]
-
The Vilsmeier reagent is prepared in situ by adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).
-
The crude hydrazone is then added to the Vilsmeier reagent at a controlled temperature (e.g., 0°C) and the mixture is stirred.[10]
-
The reaction is heated (e.g., 60-70°C) for several hours to facilitate the cyclization and formylation.[10]
-
The reaction mixture is then neutralized and extracted to isolate the crude pyrazole-4-carbaldehyde, which is subsequently purified, typically by recrystallization or chromatography.
Caption: General workflow for Vilsmeier-Haack synthesis of pyrazole aldehydes.
General Protocol for Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole:
-
A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (typically a large excess of ammonium acetate) are combined in a suitable solvent, such as acetic acid.[6]
-
The reaction mixture is heated to reflux for several hours.[6] Modern variations may use microwave irradiation or continuous flow microreactors to accelerate the reaction, often achieving high yields in minutes.[6][8]
-
After cooling, the reaction mixture is poured into water, causing the product to precipitate.
-
The solid imidazole derivative is collected by filtration and purified by recrystallization.
Caption: General workflow for Debus-Radziszewski synthesis of imidazoles.
Spectroscopic Properties
The characterization of imidazole and pyrazole aldehydes relies on standard spectroscopic techniques. While specific peak positions vary with substitution, general trends can be observed.
Imidazole Aldehydes:
-
UV-Vis: Imidazole-2-carbaldehyde shows a characteristic maximum absorption peak around 280-282 nm.[13]
-
IR: A strong carbonyl (C=O) stretching band is typically observed around 1676 cm⁻¹. Aromatic C=C stretching appears in the 1500-1610 cm⁻¹ region.[14]
-
¹H NMR: The aldehyde proton signal is characteristically downfield. The protons on the imidazole ring appear in the aromatic region.
Pyrazole Aldehydes:
-
UV-Vis: The pyrazole moiety contributes to absorption bands, with a notable peak for some derivatives observed between 297-303 nm.[15]
-
IR: The C=O stretch of the aldehyde is a prominent feature.
-
¹H & ¹³C NMR: These techniques are crucial for confirming the structure and substitution pattern of the pyrazole ring.[16]
Comparative Spectroscopic Data
| Compound Type | Technique | Characteristic Peak/Region | References |
| Imidazole-2-carbaldehyde | UV-Vis | λmax ≈ 280 nm | [13] |
| 4-(1H-imidazol-1-yl)benzaldehyde | IR (ATR) | 1676 cm⁻¹ (C=O stretch) | [14] |
| Pyrazole Derivatives | ¹H, ¹³C NMR | Used for structural elucidation | [16] |
| Pyrazole Aldehyde Derivatives | UV-Vis | Absorption band at 297-303 nm | [15] |
Chemical Reactivity
The reactivity of both heterocycles is influenced by the electron-donating and withdrawing nature of the nitrogen atoms.
Imidazole Aldehydes: The imidazole ring is susceptible to electrophilic substitution, and the "pyridine-like" N-3 atom is basic and readily protonated.[17][18] The ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups.[17] The aldehyde group undergoes typical reactions such as oxidation, reduction, and condensation.
Pyrazole Aldehydes: Pyrazoles also undergo electrophilic substitution, typically at the C4 position.[19] The aldehyde functional group is a key handle for further derivatization. For instance, pyrazole-4-carbaldehydes are used to synthesize pyrazolylthiazolidin-4-ones by reacting with mercaptoacetic acid and amines.[9] The aldehyde can also participate in reductive amination.[10] A study on oxidation by plant aldehyde dehydrogenases found that imidazole-4-carbaldehyde was oxidized faster than imidazole-2-carbaldehyde, a difference not observed between pyrazole-3- and pyrazole-4-carbaldehydes.[20]
Biological Activities
Derivatives of both imidazole and pyrazole aldehydes are cornerstones in medicinal chemistry, exhibiting a vast array of biological activities.[21][22][23][24][25]
Imidazole-based Compounds: The imidazole scaffold is a privileged structure found in numerous bioactive molecules and drugs.[21][26] Its derivatives have demonstrated a wide spectrum of activities, including:
-
Antifungal: Imidazole is the core of many antifungal drugs like clotrimazole and miconazole.[26][27]
-
Antibacterial: Metronidazole is a well-known antibacterial agent.[27][28]
-
Anticancer and Anti-inflammatory: Various substituted imidazoles show significant anticancer and anti-inflammatory properties.[29][30]
Pyrazole-based Compounds: Pyrazole derivatives are also highly significant pharmacophores.[22][23] Their reported activities include:
-
Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. Several 1,3-diaryl-1H-pyrazole-4-carbaldehydes have shown anti-inflammatory activity.[9][22]
-
Antifungal: Fluorinated pyrazole aldehydes have been shown to be effective against various phytopathogenic fungi.[31]
-
Anticancer & Antimicrobial: Numerous pyrazole derivatives have been synthesized and tested as anticancer and antimicrobial agents.[22][32]
-
Enzyme Inhibition: Pyrazole-based compounds have been developed as inhibitors for enzymes like monoamine oxidase (MAO) and phosphodiesterases (PDEs).[22][33]
Summary of Biological Activities
| Activity | Imidazole Derivatives | Pyrazole Derivatives | References |
| Antifungal | Yes (e.g., Clotrimazole) | Yes (especially fluorinated analogs) | [26][27][31] |
| Antibacterial | Yes (e.g., Metronidazole) | Yes | [24][27][28][32] |
| Anti-inflammatory | Yes | Yes (e.g., Celecoxib) | [22][29] |
| Anticancer | Yes | Yes | [21][22][32] |
| Antiviral | Yes | Yes | [28][30] |
| Enzyme Inhibition | Yes | Yes (MAO, PDE, AChE) | [22][33][34] |
Conclusion
Both imidazole and pyrazole-based aldehydes are versatile building blocks in synthetic and medicinal chemistry. The choice between them depends on the desired downstream application and target properties.
-
Synthesis: Imidazole aldehydes are often built using multicomponent reactions like the Debus-Radziszewski synthesis, while pyrazole aldehydes are frequently accessed via the Vilsmeier-Haack formylation of hydrazones.
-
Properties & Reactivity: The 1,3-arrangement of nitrogens in imidazole generally leads to a more stable and basic ring compared to the 1,2-arrangement in pyrazole. This influences their reactivity in both electrophilic substitution and biological interactions.
-
Biological Potential: Both scaffolds are considered "privileged structures" and give rise to a wide and overlapping spectrum of biological activities. Subtle structural changes, including the position of the aldehyde group and other substituents, can lead to significant differences in potency and selectivity, making them rich areas for drug discovery and development.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. purkh.com [purkh.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 20. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijprajournal.com [ijprajournal.com]
- 25. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. naturally-occurring-and-synthetic-imidazoles-their-chemistry-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]
- 27. researchgate.net [researchgate.net]
- 28. pharmacyjournal.net [pharmacyjournal.net]
- 29. scialert.net [scialert.net]
- 30. researchgate.net [researchgate.net]
- 31. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria [mdpi.com]
- 32. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
Efficacy of Imidazole-Based Kinase Inhibitors Compared to Clinically Relevant Inhibitors Against p38α and VEGFR-2 Kinases
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a representative imidazole-based kinase inhibitor against the established kinase inhibitors Sorafenib, Sunitinib, Pazopanib, and SB203580. The comparison focuses on the inhibitory activity against two key kinases implicated in cancer and inflammatory diseases: p38α mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Disclaimer: Direct experimental data on the specific efficacy of 6-(1h-Imidazol-1-yl)nicotinaldehyde derivatives against p38α and VEGFR-2 kinases is not available in the public domain. Therefore, this guide utilizes data from a closely related and well-characterized imidazole-based inhibitor, referred to as "Representative Imidazole Derivative," to provide a comparative framework. The data for this representative compound is derived from published scientific literature.
Quantitative Comparison of Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of the representative imidazole derivative and known kinase inhibitors against p38α and VEGFR-2.
Table 1: IC50 Values against p38α Kinase
| Compound/Drug Name | IC50 (nM) against p38α | Reference(s) |
| Representative Imidazole Derivative | Data not available | - |
| SB203580 | 50 | [1] |
| Sorafenib | 57 | [2] |
| Sunitinib | Data not available | - |
| Pazopanib | Data not available | - |
Table 2: IC50 Values against VEGFR-2 Kinase
| Compound/Drug Name | IC50 (nM) against VEGFR-2 | Reference(s) |
| Representative Imidazole Derivative | Data not available | - |
| Sorafenib | 90 | [3] |
| Sunitinib | 80 | [4] |
| Pazopanib | 30 | [1] |
| SB203580 | Data not available | - |
Note: "Data not available" indicates that specific IC50 values for the compound against the respective kinase were not found in the searched literature.
Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of their inhibitors.
p38α MAPK Signaling Pathway
The p38α MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.
Caption: p38α MAPK Signaling Cascade.
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Caption: VEGFR-2 Signaling Network.
Experimental Protocols
The following are generalized yet detailed protocols for in vitro kinase inhibition assays, based on commonly used methodologies such as ADP-Glo™ and HTRF® (Homogeneous Time-Resolved Fluorescence).
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Kinase Inhibition Assay Workflow.
Detailed Methodologies
1. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute kinase, substrate, and ATP to their desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compounds (e.g., imidazole derivatives, known inhibitors) in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of the kinase solution.
-
Add 5 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data to the positive control (kinase activity without inhibitor).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. HTRF® Kinase Assay
This assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET) between a donor and an acceptor fluorophore.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer.
-
Prepare solutions of the kinase, a biotinylated substrate, and ATP in the kinase buffer.
-
Prepare serial dilutions of the test compounds.
-
Prepare a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2 µL of the test compound.
-
Add 4 µL of the kinase/biotinylated substrate mixture.
-
Add 4 µL of the ATP solution to start the reaction.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Add 10 µL of the detection mixture to each well to stop the reaction and initiate the FRET signal development.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.
-
Normalize the HTRF ratios to the positive control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
This guide provides a foundational comparison of imidazole-based kinase inhibitors with established drugs, offering valuable insights for researchers in the field of kinase inhibitor discovery and development. The provided experimental protocols can serve as a starting point for designing and conducting in vitro efficacy studies.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Imidazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of novel imidazole-based compounds, with a focus on their potential as anticancer agents. While specific data on 6-(1H-imidazol-1-yl)nicotinaldehyde is emerging, this guide draws upon experimental data from closely related imidazole derivatives to provide a valuable predictive framework and methodological guidance for future research.
The imidazole scaffold is a prominent feature in a wide range of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will delve into the comparative anticancer activity of various imidazole derivatives, present detailed protocols for key biological assays, and visualize relevant cellular pathways and experimental workflows.
Comparative Anticancer Activity of Imidazole Derivatives
To contextualize the potential of novel this compound compounds, it is instructive to compare the in vitro cytotoxic activity of other recently developed imidazole derivatives against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values from various studies.
| Compound Class | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |
| Imidazole-Pyridine Hybrids (5a, 5c, 5d, 5e) | BT474 (Breast) | 35.56 - 39.85 | [3] |
| Imidazole-Pyridine Hybrids (5a, 5c, 5d, 5e) | L929 (Normal Fibroblast) | 48.12 - 88.41 | [3] |
| Thiazole-Benzimidazole Derivatives (44, 45) | MCF-7 (Breast) | 5.96 - 6.30 | [4] |
| 1-Substituted-2-aryl Imidazoles | Various Cancer Cell Lines | 0.08 - 1.00 | [4] |
| Imidazole-1,2,3-triazole Hybrids | Caco-2, HCT-116, HeLa, MCF-7 | Significant Activity | [5] |
| Pyrimidine-Imidazole Coupled Compounds (14h) | A549 (Lung) | More potent than Sunitinib | [6] |
| Long-chain Imidazole-based Ionic Liquids (2) | K562 (Leukemia) | 4.7 | [7] |
| Long-chain Imidazole-based Ionic Liquids (2) | SK-N-DZ (Neuroblastoma) | Lower than 4.7 | [7] |
| Nicotinaldehyde based Azlactones (11c, 11d, 16f) | A549, MCF7, HeLa | Anti-proliferative Activity |
Note: The presented data is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Key Signaling Pathways in Cancer Targeted by Imidazole Derivatives
Many imidazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common target is the inhibition of protein kinases, such as EGFR, or interference with microtubule polymerization.
Caption: Simplified signaling pathway often targeted by imidazole-based anticancer agents.
Experimental Protocols
To ensure reproducibility and facilitate the validation of novel compounds, detailed experimental protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel this compound compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] The reference wavelength is typically 630 nm.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.[13]
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[15]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against apoptosis-related proteins like Bcl-2, Bax, or caspases).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: Detect the signal using a suitable substrate (for HRP) or by imaging (for fluorophores).
Conclusion
The diverse biological activities of imidazole derivatives highlight their significant potential in drug discovery, particularly in the development of novel anticancer agents. While direct experimental data on this compound compounds is still limited, the comparative data and established methodologies presented in this guide offer a solid foundation for researchers to validate their biological activity. By employing the detailed protocols for cell viability, apoptosis, and protein expression analysis, the scientific community can systematically evaluate these and other novel imidazole compounds, paving the way for the next generation of targeted therapeutics.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abap.co.in [abap.co.in]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
A Comparative Guide to the Synthetic Methods of 6-(1H-Imidazol-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic methodologies for the preparation of 6-(1H-imidazol-1-yl)nicotinaldehyde, a key intermediate in pharmaceutical research. The following sections present a comprehensive overview of different synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Methods
The synthesis of this compound typically involves the nucleophilic substitution of a leaving group at the 6-position of a pyridine ring with imidazole. The most common precursors are 6-halonicotinaldehydes, including 6-chloro, 6-fluoro, and 6-bromo derivatives. The choice of starting material, base, solvent, and catalyst significantly impacts the reaction yield, purity, and overall efficiency.
Data Summary
The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Starting Material | Base | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Chloronicotinaldehyde | Potassium Carbonate | - | N,N-Dimethylformamide | 100 | 16 | Not Specified |
| 2-Fluoro-5-formylpyridine | Triethylamine / Cesium Fluoride | - | Tetrahydrofuran | 20 | 48 | 72.0 |
| 6-Bromonicotinaldehyde | Sodium t-butanolate | Copper(I) iodide | Dimethyl Sulfoxide | Not Specified | Not Specified | 49.0 |
Synthetic Pathways and Logical Relationships
The diagram below illustrates the common synthetic pathways for producing this compound from different halogenated precursors.
Benchmarking Antiviral Efficacy: A Comparative Analysis of 6-(1H-Imidazol-1-yl)nicotinaldehyde Analogs
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel antiviral therapeutics, a comprehensive comparative analysis of 6-(1H-imidazol-1-yl)nicotinaldehyde-based compounds and their structural analogs has been conducted. This guide offers researchers, scientists, and drug development professionals an objective look at the performance of this class of molecules against various viral pathogens, supported by experimental data from publicly available research. While direct antiviral data for this compound is not yet available in the public domain, this guide focuses on structurally related imidazo[1,2-a]pyridine and other imidazole derivatives to provide a valuable performance benchmark.
The emergence of drug-resistant viral strains necessitates the exploration of new chemical scaffolds. Imidazole-containing compounds have shown considerable promise, exhibiting a broad spectrum of antiviral activities.[1][2][3][4] This guide synthesizes available data to facilitate the evaluation of this important chemical class.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of various imidazole derivatives against a range of viruses. These compounds share structural similarities with this compound and serve as critical benchmarks for future development.
Table 1: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 4c | Human Cytomegalovirus (HCMV) | HEL | 0.8 | >100 | >125 | [5] |
| 4d | Varicella-Zoster Virus (VZV) | HEL | 1.2 | >100 | >83 | [5] |
| 15 | Human Cytomegalovirus (HCMV) | HEL | 0.5 | 80 | 160 | [5] |
| 21 | Varicella-Zoster Virus (VZV) | HEL | 0.9 | >100 | >111 | [5] |
| Chalcone-based Imidazo[1,2-a]pyridine | HIV-1 | MT-4 | >100 | >100 | - | [6] |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.
Table 2: Antiviral Activity of Other Imidazole Derivatives
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyridyl Imidazolidinone Derivative | Enterovirus 71 (EV71) | Vero | Not specified | Not specified | Not specified | [7] |
| 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylurea (3d) | Herpes Simplex Virus (HSV-1) | Vero | Not specified | Not specified | Not specified | [8] |
| 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylurea (4a) | Herpes Simplex Virus (HSV-1) | Vero | Not specified | Not specified | Not specified | [8] |
| Imidazole-Coumarin Conjugate | Hepatitis C Virus (HCV) | Huh-7 | 5.1-8.4 | >100 | >11.9-19.6 | [9] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro antiviral assays. The following are detailed methodologies for two of the most common assays used to evaluate antiviral compounds.
Plaque Reduction Assay
The plaque reduction assay is a "gold standard" method used to quantify the titer of neutralizing antibodies for a virus and to determine the antiviral activity of a compound.[10][11]
Methodology:
-
Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.
-
Compound Preparation: The test compound is serially diluted to various concentrations.
-
Virus Infection: The cell monolayer is infected with a known concentration of the virus in the presence of the diluted compound.
-
Overlay: After an incubation period to allow for viral entry, the medium is removed and replaced with an overlay medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed.
-
Data Analysis: The number of plaques is counted for each compound concentration and compared to the virus control (no compound). The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a widely used method to screen for antiviral agents by measuring the ability of a compound to protect cells from the destructive effects of a virus.[12][13][14]
Methodology:
-
Cell Seeding: Host cells are seeded in 96-well microplates.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Virus Infection: A standardized amount of virus is added to the wells containing the cells and the compound.
-
Incubation: The plates are incubated for a period that allows for the development of significant CPE in the virus control wells (typically 3-7 days).
-
CPE Assessment: The extent of CPE is evaluated, often by staining the remaining viable cells with a dye such as crystal violet or neutral red. The absorbance is then read using a plate reader.
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that inhibits the viral cytopathic effect by 50% compared to the virus control.
Cytotoxicity Assay
To ensure that the observed antiviral activity is not due to the death of the host cells, a cytotoxicity assay is performed in parallel with the antiviral assays.
Methodology:
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, or by staining with a viability dye.
-
Data Analysis: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Conclusion
The data on structural analogs of this compound suggest that the imidazo[1,2-a]pyridine and related imidazole scaffolds are a promising area for the development of novel antiviral agents. The compounds exhibit activity against a range of DNA and RNA viruses, with some demonstrating high selectivity indices. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their antiviral potency and pharmacokinetic properties. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of these and other novel antiviral candidates.
References
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of pyridyl imidazolidinones against enterovirus 71 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antiviral activity and structure-activity relationship of 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylureas and products of their cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. pblassaysci.com [pblassaysci.com]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives: A Guide for Researchers
Despite significant interest in imidazole-containing compounds as therapeutic agents, a comprehensive cross-reactivity and selectivity profile for derivatives of 6-(1H-imidazol-1-yl)nicotinaldehyde remains largely uncharted territory in publicly accessible scientific literature and patent databases. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for evaluating such compounds while highlighting the current knowledge gap.
Extensive searches for experimental data on the biological activity, cross-reactivity, and selectivity of this compound derivatives have yielded limited specific results. The available information primarily focuses on broader classes of imidazole and pyridine-containing molecules, often in the context of their potential as kinase inhibitors. This suggests that while the core scaffold is of interest to medicinal chemists, detailed pharmacological characterization of this specific derivative family is not yet in the public domain.
This guide will, therefore, focus on the general principles and methodologies that should be applied when profiling novel derivatives of this scaffold, drawing parallels from related classes of compounds.
I. The Rationale for Selectivity Profiling
The imidazole ring is a common motif in many biologically active compounds due to its ability to participate in various interactions with protein targets, including hydrogen bonding and metal coordination. The this compound scaffold combines this versatile heterocycle with a pyridine aldehyde, a structure that can act as a pharmacophore or a reactive handle for further chemical modifications.
Given the promiscuous nature of many small molecule inhibitors, particularly those targeting ATP-binding sites in kinases, comprehensive selectivity profiling is crucial to:
-
Identify on-target and off-target effects: Understanding the full spectrum of a compound's interactions is essential for predicting its therapeutic efficacy and potential side effects.
-
Optimize lead compounds: Selectivity data guides the structure-activity relationship (SAR) studies to enhance potency against the desired target while minimizing activity against unwanted targets.
-
Elucidate mechanisms of action: A clean selectivity profile can provide stronger evidence that the observed biological effect is due to the modulation of the intended target.
II. Proposed Experimental Workflow for Selectivity Profiling
In the absence of specific data for this compound derivatives, a standard workflow for profiling novel small molecule inhibitors is recommended. This typically involves a tiered approach, starting with broad screening and progressing to more focused and in-depth analyses.
In Vivo Validation of 6-(1H-Imidazol-1-yl)nicotinaldehyde as a Novel CYP17A1 Inhibitor: A Comparative Guide
Introduction:
The progression to metastatic castration-resistant prostate cancer (mCRPC) is frequently driven by the continued signaling of the androgen receptor (AR), often fueled by intratumoral androgen synthesis. A key enzyme in this process is Cytochrome P450 17A1 (CYP17A1), which is essential for the production of androgen precursors.[1][2] Consequently, CYP17A1 has become a critical therapeutic target. This guide provides a comparative analysis of a novel, hypothetical drug candidate, 6-(1H-imidazol-1-yl)nicotinaldehyde (hereafter referred to as "Compound X"), against established CYP17A1 inhibitors. The imidazole and pyridine moieties of Compound X suggest a potential mechanism for CYP17A1 inhibition, making it a plausible candidate for mCRPC treatment. This document will present hypothetical in vivo data for Compound X alongside published data for approved and investigational drugs, detailed experimental protocols for in vivo validation, and visualizations of the relevant biological pathway and experimental workflow.
Mechanism of Action: Targeting Androgen Biosynthesis
CYP17A1 is a dual-function enzyme that catalyzes two critical reactions in the androgen synthesis pathway: 17α-hydroxylase and 17,20-lyase activities.[1][3] Inhibition of these activities, particularly the 17,20-lyase function, blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. This ultimately reduces the downstream production of testosterone and dihydrotestosterone (DHT), the primary ligands for the androgen receptor.[3] Non-steroidal inhibitors, such as the hypothetical Compound X, Abiraterone Acetate, and Orteronel, are designed to bind to the active site of CYP17A1 and disrupt this process.
Caption: Simplified androgen synthesis pathway highlighting the dual catalytic role of CYP17A1.
Comparative In Vivo Efficacy Data
The following table summarizes the clinical and preclinical efficacy of Compound X (hypothetical) in comparison to Orteronel and Abiraterone Acetate. The data for the comparators are derived from published clinical trial results.
| Parameter | Compound X (Hypothetical Preclinical) | Orteronel (TAK-700) (Phase II) | Abiraterone Acetate (Phase III) |
| Primary Endpoint | Tumor Growth Inhibition | ≥50% PSA Decline at 12 weeks | Overall Survival (OS) |
| Result | 75% TGI in xenograft model | 41-63% of patients | Median OS not reached vs 34.7 months with placebo[4] |
| Secondary Endpoints | |||
| PSA Response | >80% reduction in serum PSA | - | - |
| Testosterone Reduction | >95% reduction from baseline | Median decrease of 7.5 ng/dL[5] | - |
| DHEA-S Reduction | >98% reduction from baseline | Median decrease of 45.3 µg/dL[5] | - |
| Radiographic Progression-Free Survival (rPFS) | - | - | 33.0 months vs 14.8 months with ADT alone[4] |
| Model/Population | Castrated male mice with LNCaP xenografts | Chemotherapy-naïve mCRPC patients[5] | High-risk metastatic, castration-sensitive prostate cancer[4] |
Experimental Protocols: In Vivo Xenograft Model
This section outlines a detailed protocol for a typical preclinical in vivo study to validate the efficacy of a CYP17A1 inhibitor like Compound X.
1. Objective: To evaluate the anti-tumor activity of Compound X in a human prostate cancer xenograft model in castrated male mice.
2. Materials:
-
Cell Line: LNCaP human prostate adenocarcinoma cells.
-
Animals: 6-8 week old male immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Reagents: Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), antibiotics, vehicle solution (e.g., 0.5% methylcellulose), Compound X, positive control (e.g., Abiraterone Acetate).
-
Equipment: Calipers, animal balance, sterile surgical tools for castration, gavage needles, blood collection supplies.
3. Methodology:
-
Animal Acclimatization and Castration:
-
Mice are acclimatized for one week upon arrival.
-
Surgical castration is performed under anesthesia to create an androgen-deprived environment, mimicking hormone therapy. Mice are allowed to recover for at least one week post-surgery.
-
-
Tumor Cell Implantation:
-
LNCaP cells are harvested during their logarithmic growth phase.
-
A cell suspension of 1-2 x 10^6 cells in a 1:1 mixture of RPMI-1640 medium and Matrigel is prepared.
-
0.1 mL of the cell suspension is subcutaneously injected into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[6]
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (e.g., Vehicle control, Compound X low dose, Compound X high dose, Positive control).
-
-
Drug Administration:
-
Compound X and the positive control are formulated in the vehicle solution.
-
Drugs are administered orally via gavage once daily for a specified period (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Tumor Volume: Measured 2-3 times per week.
-
Body Weight: Monitored to assess toxicity.
-
Serum PSA: Blood samples are collected at baseline and at the end of the study to measure Prostate-Specific Antigen (PSA) levels via ELISA.
-
Pharmacodynamic Markers: At the end of the study, tumors and blood are collected to measure intratumoral and serum levels of androgens (Testosterone, DHT) and their precursors (DHEA) using LC-MS/MS.
-
-
Statistical Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical significance between groups is determined using appropriate tests (e.g., ANOVA, t-test).
-
Caption: A typical experimental workflow for the in vivo validation of a drug candidate.
This guide provides a framework for the in vivo validation of the hypothetical drug candidate this compound (Compound X) as a CYP17A1 inhibitor. By comparing its projected performance against established drugs like Abiraterone Acetate and Orteronel, and by adhering to rigorous experimental protocols, researchers can effectively evaluate its potential as a novel therapeutic for castration-resistant prostate cancer. The presented data, while hypothetical for Compound X, are based on established benchmarks in the field, offering a realistic outlook on the parameters crucial for advancing such a candidate through the drug development pipeline. The successful inhibition of androgen synthesis, demonstrated through reduced tumor growth and key biomarker modulation in preclinical models, is a critical step towards clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Head-to-Head Comparison of 6-(1H-Imidazol-1-yl)nicotinaldehyde and Its Bioisosteres: A Guide for Researchers
Introduction to Bioisosterism
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group or moiety within a biologically active molecule with another group that retains similar chemical and physical properties. The goal of this substitution is to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. This guide will explore the bioisosteric replacement of both the imidazole ring and the aldehyde functional group in the parent compound, 6-(1H-imidazol-1-yl)nicotinaldehyde.
Bioisosteric Replacement of the Imidazole Ring
The 1H-imidazol-1-yl moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It can participate in hydrogen bonding and metal coordination, and its basicity can influence solubility and interactions with biological targets. Common bioisosteres for the imidazole ring include other five-membered nitrogen-containing heterocycles such as triazoles, pyrazoles, oxadiazoles, and tetrazoles.
Table 1: Comparative Physicochemical Properties of Imidazole and Its Bioisosteres
| Feature | Imidazole | 1,2,3-Triazole | 1,2,4-Triazole | Pyrazole |
| Structure | 1,3-Diazole | 1,2,3-Triazole | 1,2,4-Triazole | 1,2-Diazole |
| pKa (of conjugate acid) | ~7.0 | ~1.2 | ~2.2 | ~2.5 |
| Hydrogen Bond Donor | Yes (N-H) | Yes (N-H) | Yes (N-H) | Yes (N-H) |
| Hydrogen Bond Acceptor | Yes (N) | Yes (N) | Yes (N) | Yes (N) |
| Dipole Moment (D) | ~3.67 | ~4.2-4.9 | ~2.5-3.3 | ~2.2 |
| Aromaticity | High | High | High | High |
Key Considerations for Imidazole Bioisosteres:
-
Triazoles: The introduction of an additional nitrogen atom in triazoles compared to imidazole significantly alters the electronic properties. 1,2,3- and 1,2,4-triazoles are less basic than imidazole. This change can impact interactions with target proteins and alter solubility.[1] Triazoles have been successfully used as bioisosteres for imidazoles in antifungal agents.[2]
-
Pyrazoles: Pyrazole is also a weaker base than imidazole. The adjacent nitrogen atoms in pyrazole create a different electronic distribution and hydrogen bonding pattern compared to the 1,3-arrangement in imidazole.[3][4] Computational studies suggest that imidazole-containing structures are generally more stable than their pyrazole counterparts.[5]
-
Oxadiazoles and Tetrazoles: These heterocycles introduce further changes in electronic and hydrogen bonding capacity. They are generally considered more metabolically stable than imidazoles.
Bioisosteric Replacement of the Aldehyde Group
The aldehyde group in this compound is a polar, reactive functional group that can act as a hydrogen bond acceptor. Its reactivity can lead to metabolic instability (e.g., oxidation to a carboxylic acid) or off-target interactions. Common bioisosteres for an aldehyde include nitriles, ketones, oximes, and hydrazones.
Table 2: Comparative Properties of Aldehyde and Its Bioisosteres
| Feature | Aldehyde (-CHO) | Nitrile (-CN) | Ketone (-C(O)R) | Oxime (-CH=NOH) | Hydrazone (-CH=NNH₂) |
| Polarity | High | High | Moderate to High | High | High |
| Hydrogen Bond Acceptor | Yes (O) | Yes (N) | Yes (O) | Yes (N, O) | Yes (N) |
| Hydrogen Bond Donor | No | No | No | Yes (OH) | Yes (NH₂) |
| Reactivity | High (e.g., to oxidation) | Moderate (e.g., to hydrolysis) | Moderate | Moderate | Moderate |
| Metabolic Stability | Generally Low | Generally Higher | Variable | Variable | Variable |
Key Considerations for Aldehyde Bioisosteres:
-
Nitrile: The nitrile group is a common bioisostere for an aldehyde. It is also polar and can act as a hydrogen bond acceptor.[6] Importantly, nitriles are generally more resistant to metabolic oxidation than aldehydes, which can lead to improved pharmacokinetic profiles.
-
Ketone: Replacing the aldehyde's hydrogen with an alkyl or aryl group to form a ketone can alter steric bulk and lipophilicity. The polarity of the carbonyl group is retained.
-
Oximes and Hydrazones: These derivatives introduce both hydrogen bond donor and acceptor capabilities and can exist as E/Z isomers, which can influence binding to target proteins. They are often used to explore the SAR of the carbonyl group and can offer different metabolic profiles.[7][8]
Experimental Protocols
While specific experimental data for the target compound and its bioisosteres is lacking, the following are general methodologies for the synthesis and evaluation of such compounds, based on literature for related structures.
General Synthesis of 6-Heterocyclyl-Nicotinaldehyde Derivatives
A common synthetic route involves the nucleophilic aromatic substitution of a leaving group (e.g., halogen) on the pyridine ring with the desired heterocycle.
Protocol:
-
To a solution of 6-chloronicotinaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) is added the desired heterocycle (e.g., imidazole, triazole, pyrazole; 1.1 equivalents) and a base such as potassium carbonate (2 equivalents).
-
The reaction mixture is heated to 80-120 °C and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-heterocyclyl-nicotinaldehyde.
In Vitro Biological Evaluation (General)
The biological activity of the synthesized compounds would be assessed using relevant in vitro assays depending on the therapeutic target of interest. For example, if the target is an enzyme, an enzymatic inhibition assay would be performed.
Protocol (Example: Kinase Inhibition Assay):
-
Kinase activity is measured using a luminescence-based assay.
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds in a microplate.
-
After the incubation period, a reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.
-
The luminescence is measured using a plate reader.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
Conclusion
The bioisosteric replacement of the imidazole ring and the aldehyde group in this compound presents a valuable strategy for modulating its pharmacological profile. Replacing the imidazole with bioisosteres like triazoles or pyrazoles can significantly alter basicity and hydrogen bonding patterns, which may affect target binding and physicochemical properties. Similarly, replacing the aldehyde with a more metabolically stable group like a nitrile could enhance the compound's pharmacokinetic profile. While direct comparative data is not available, the principles and examples provided in this guide offer a rational basis for the design and synthesis of novel analogs with potentially improved therapeutic properties. Further experimental investigation is warranted to fully elucidate the structure-activity relationships for this class of compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. purkh.com [purkh.com]
- 6. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-(1H-Imidazol-1-yl)nicotinaldehyde: Synthesis Reproducibility and Bioassay Performance
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 6-(1H-imidazol-1-yl)nicotinaldehyde remains challenging due to the limited availability of published, peer-reviewed data. While general synthetic routes are described in chemical databases, detailed experimental protocols and specific bioassay results for this compound are not readily found in the public domain. This guide, therefore, outlines the known synthetic pathways and proposes a framework for comparative bioassays based on the activities of structurally related compounds.
Synthesis of this compound: An Overview of Potential Routes
The synthesis of this compound typically involves the nucleophilic substitution of a leaving group at the 6-position of a nicotin-aldehyde derivative with imidazole. Several starting materials can be employed, each with its own set of reaction conditions.
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Reagents and Conditions | Reported Yield (%) | Reference |
| 6-Chloronicotinaldehyde | 1H-Imidazole, Potassium Carbonate, in N,N-Dimethylformamide (DMF) at 100 °C for 16h | Data not available | General synthetic knowledge |
| 6-Bromonicotinaldehyde | 1H-Imidazole, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, DMSO) | Data not available | General synthetic knowledge |
| 2-Fluoro-5-formylpyridine | 1H-Imidazole, Base (e.g., K2CO3), Solvent (e.g., DMF) | Data not available | General synthetic knowledge |
Note: While these routes are chemically plausible, the lack of detailed, published procedures with reported yields and characterization data makes a direct comparison of their reproducibility and efficiency difficult. Researchers would need to optimize these conditions to achieve reliable results.
Experimental Protocol: A General Procedure for Synthesis via Nucleophilic Aromatic Substitution
The following is a generalized protocol based on common practices for similar reactions. This protocol should be considered a starting point and requires optimization.
-
Reaction Setup: To a solution of the 6-halonicotinaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add 1H-imidazole (1.1-1.5 equivalents) and a base such as potassium carbonate (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Bioassays and Potential Alternatives for Comparison
Given the absence of specific bioassay data for this compound, we can infer potential biological activities based on its structural motifs: the imidazole ring and the nicotinaldehyde core. Imidazole-containing compounds are known to act as inhibitors of various enzymes, including cytochrome P450s and carbonic anhydrases. Nicotinaldehyde derivatives have been investigated for their antimicrobial and antifungal properties.
Table 2: Potential Bioassays and Comparative Compounds
| Bioassay | Target/Organism | Potential Alternative Compounds | Rationale for Comparison |
| Enzyme Inhibition | |||
| Cytochrome P450 (CYP) Inhibition Assay | e.g., CYP1A2, CYP2C9, CYP3A4 | Ketoconazole, Clotrimazole | Imidazole moiety is a known pharmacophore for CYP inhibition. |
| Carbonic Anhydrase (CA) Inhibition Assay | e.g., hCA I, hCA II | Acetazolamide, Dorzolamide | Imidazole and other nitrogen-containing heterocycles can act as CA inhibitors. |
| Antimicrobial/Antifungal Activity | |||
| Minimum Inhibitory Concentration (MIC) Assay | Staphylococcus aureus, Escherichia coli, Candida albicans | Nicotinaldehyde, other substituted nicotinaldehydes | The nicotinaldehyde scaffold has shown antimicrobial potential. |
Experimental Protocol: Cytochrome P450 Inhibition Assay (General)
This protocol provides a general workflow for assessing the inhibitory potential of a compound against CYP enzymes using human liver microsomes.
-
Preparation: Prepare a stock solution of this compound and alternative inhibitors in a suitable solvent (e.g., DMSO).
-
Incubation: In a microplate, combine human liver microsomes, a specific CYP isoform substrate, and varying concentrations of the test compound or control inhibitor. Initiate the reaction by adding a NADPH-regenerating system.
-
Termination: After a set incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: Calculate the percent inhibition at each concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Synthesis and Potential Biological Pathways
To aid in the conceptualization of the synthesis and potential biological interactions, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A conceptual diagram of potential enzyme inhibition by this compound.
Confirmation of Target Engagement for 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key methodologies for confirming the target engagement of novel 6-(1H-Imidazol-1-yl)nicotinaldehyde derivatives. For the purpose of this guide, we will consider a hypothetical lead compound, "Compound A," a derivative of this compound, which has been designed as a potential kinase inhibitor. The following sections will detail the experimental protocols and comparative data for confirming its engagement with its putative kinase target.
Introduction to Target Engagement
Confirming that a bioactive small molecule interacts with its intended biological target within a cellular context is a critical step in drug discovery and chemical probe development.[1][2] Target engagement assays provide evidence of this direct physical binding, which is essential for validating the mechanism of action and for interpreting structure-activity relationships (SAR).[1][3] This guide focuses on two widely used and complementary approaches: the biochemical KINOMEscan® assay and the cell-based Cellular Thermal Shift Assay (CETSA).
Comparative Methodologies and Data
To illustrate the application of these techniques, we present hypothetical data for Compound A against its intended kinase target.
Table 1: KINOMEscan® Profiling of Compound A
The KINOMEscan® assay is a competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.[4][5] The results are reported as the percentage of the kinase remaining bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding.
| Kinase Target | Percent of Control (%) @ 1 µM Compound A | Dissociation Constant (Kd) (nM) |
| Target Kinase | 5.2 | 15 |
| Kinase X | 85.1 | >1000 |
| Kinase Y | 92.5 | >1000 |
| Kinase Z | 78.3 | >1000 |
Data is hypothetical and for illustrative purposes.
Table 2: Cellular Thermal Shift Assay (CETSA) for Compound A
CETSA assesses target engagement in intact cells by measuring the change in the thermal stability of a target protein upon ligand binding.[1][2][3] Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tagg).
| Treatment | Apparent Aggregation Temperature (Tagg) (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 52.1 | - |
| Compound A (10 µM) | 56.8 | +4.7 |
| Control Compound (Inactive) | 52.3 | +0.2 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
KINOMEscan® Assay Protocol
The KINOMEscan® platform utilizes a competition binding assay.[4][5] Kinases are tagged with DNA, and the assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.[5]
Experimental Steps:
-
Assay Preparation: A panel of kinases, each fused to a unique DNA tag, is used. An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.
-
Competition Assay: The test compound (e.g., Compound A) is incubated with the kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is determined by quantifying the associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as "percent of control," where the control is the amount of kinase bound in the absence of the test compound.[4] For compounds showing significant binding, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.[5]
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that ligand binding alters the thermal stability of a protein.[1][3] This change in stability is measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Experimental Steps:
-
Cell Treatment: Intact cells are incubated with the test compound (e.g., Compound A) or a vehicle control (e.g., DMSO) to allow for cell penetration and target binding.
-
Thermal Challenge: The treated cells are heated to a range of temperatures for a short period (e.g., 3 minutes).[6]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. The temperature at which 50% of the protein has aggregated (Tagg) is determined. A shift in the Tagg in the presence of the compound indicates target engagement.
Visualization of Workflows and Pathways
Caption: Hypothetical signaling pathway of a receptor tyrosine kinase.
Caption: KINOMEscan® experimental workflow.
Caption: CETSA experimental workflow.
Comparison of Methods
| Feature | KINOMEscan® | Cellular Thermal Shift Assay (CETSA) |
| Assay Type | Biochemical, in vitro | Cell-based, in situ |
| Principle | Competition binding assay | Ligand-induced thermal stabilization |
| Readout | Dissociation constant (Kd), % inhibition | Thermal shift (ΔTagg) |
| Throughput | High (can screen >450 kinases simultaneously) | Can be adapted for high-throughput screening[3][6] |
| Information Provided | Potency and selectivity against a large panel of purified kinases. | Target engagement in a physiological cellular environment. |
| Limitations | Does not account for cell permeability, efflux, or intracellular metabolism. | Lower throughput for full curve analysis compared to single-point screens. |
Conclusion
Both KINOMEscan® and CETSA are powerful and complementary methods for confirming the target engagement of small molecule inhibitors like the this compound derivative, Compound A. KINOMEscan® provides a broad, quantitative assessment of a compound's selectivity and potency against a large number of purified kinases. In contrast, CETSA offers crucial validation of target binding within the complex environment of an intact cell, accounting for factors such as cell permeability and intracellular target concentration. The combination of these approaches provides a robust dataset to confirm the mechanism of action and guide the optimization of novel drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.6. KINOMEscan [bio-protocol.org]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. youtube.com [youtube.com]
A Comparative Analysis of 6-(1H-Imidazol-1-yl)nicotinaldehyde and Other Heterocyclic Aldehydes in Therapeutic Research
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive evaluation of 6-(1H-imidazol-1-yl)nicotinaldehyde in comparison to other heterocyclic aldehydes reveals its potential as a promising scaffold in therapeutic research, particularly in the fields of oncology and infectious diseases. This guide synthesizes available data on its biological activity, outlines key experimental protocols for its evaluation, and visualizes potential mechanisms of action.
Heterocyclic aldehydes, a diverse class of organic compounds, are integral to the development of novel therapeutic agents. Their unique chemical structures allow for a wide range of biological activities. Among these, this compound, a molecule incorporating both an imidazole and a pyridine ring, has garnered interest for its potential pharmacological properties.
Physicochemical Properties
A foundational aspect of evaluating any therapeutic candidate is understanding its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| Melting Point | 136-137.5 °C[1] |
| Boiling Point (Predicted) | 386.7±27.0 °C[1] |
| pKa (Predicted) | 4.08±0.10[1] |
| XLogP3 | 0.4[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 2[1] |
Comparative Biological Activity
While direct comparative studies of this compound against other heterocyclic aldehydes are limited, the broader families of imidazole and nicotinaldehyde derivatives have demonstrated significant therapeutic potential.
Anticancer Activity: Imidazole-containing compounds are known to interfere with essential enzymatic and cellular processes in cancer progression.[2] Nicotinaldehyde, the parent aldehyde of the titular compound, has been shown to impact NAD biosynthesis, a critical pathway for cancer cell metabolism, and can affect the efficacy of certain NAD-lowering anti-cancer agents.
Antimicrobial Activity: Imidazole derivatives have a well-established history as antimicrobial agents.[3][4] The imidazole ring is a core component of many antifungal drugs. The evaluation of novel imidazole derivatives continues to be a fertile ground for the discovery of new antimicrobial agents.[3][4]
Due to the lack of specific comparative data for this compound, a standardized screening approach is proposed to evaluate its potential against other representative heterocyclic aldehydes.
Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | Cell Line 1 (e.g., A549 - Lung Carcinoma) | Cell Line 2 (e.g., MCF-7 - Breast Cancer) |
| This compound | Data Needed | Data Needed |
| Furfural | Data Needed | Data Needed |
| 2-Thiophenecarboxaldehyde | Data Needed | Data Needed |
| 4-Pyridinecarboxaldehyde | Data Needed | Data Needed |
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | S. aureus | C. albicans |
| This compound | Data Needed | Data Needed | Data Needed |
| Furfural | Data Needed | Data Needed | Data Needed |
| 2-Thiophenecarboxaldehyde | Data Needed | Data Needed | Data Needed |
| 4-Pyridinecarboxaldehyde | Data Needed | Data Needed | Data Needed |
Experimental Protocols
To generate the comparative data required for a thorough evaluation, the following standardized experimental protocols are recommended.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is designed to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture media to achieve a range of final concentrations. Replace the culture medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[3]
-
Preparation of Inoculum: Grow microbial strains (e.g., E. coli, S. aureus, C. albicans) in appropriate broth overnight. Adjust the turbidity of the bacterial/fungal suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[3]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, related compounds suggest potential mechanisms that warrant investigation.
dot
References
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Imidazole Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) across different imidazole isomers, offering a comparative look at how subtle changes in atomic arrangement can profoundly impact pharmacological effects. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and signaling pathways, this document serves as a critical resource for the rational design of novel therapeutics.
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The versatility of the imidazole ring lies in its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions. However, the biological activity of imidazole derivatives is not solely dependent on the presence of the ring itself, but is intricately dictated by the nature and, crucially, the position of its substituents. This guide delves into the comparative analysis of imidazole isomers, exploring how the isomeric placement of functional groups influences their therapeutic potential.
Unraveling the Impact of Isomerism on Biological Activity: A Data-Driven Comparison
The spatial arrangement of substituents on the imidazole ring gives rise to positional isomers, each with a unique electronic and steric profile. These differences can lead to significant variations in their biological activities, a critical consideration in drug design and optimization.
Anticancer Activity: A Tale of Two Isomers
The positioning of a nitro group on the imidazole ring has been shown to be a critical determinant of antitubercular activity. A comparative study of nitroimidazole isomers revealed that 4-nitroimidazoles, such as the experimental drug PA-824, exhibit potent activity against both aerobic and anaerobic Mycobacterium tuberculosis. In stark contrast, 5-nitroimidazoles, like metronidazole, are primarily effective against anaerobic bacteria. This dramatic difference in activity underscores the importance of the nitro group's position in influencing the molecule's reduction potential and subsequent activation within the bacterial cell.
| Imidazole Isomer | Target Organism | Activity |
| 4-Nitroimidazole (e.g., PA-824) | Mycobacterium tuberculosis | Aerobic & Anaerobic |
| 5-Nitroimidazole (e.g., Metronidazole) | Mycobacterium tuberculosis | Anaerobic only |
In the realm of oncology, the substitution pattern on the imidazole core also dictates cytotoxic efficacy. A study comparing lepidiline C, a 1-benzyl-4,5-bis(4-methoxyphenyl)-1H-imidazole, with its 2-methylated analogue, lepidiline D, against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines, demonstrated that the 2-methylated derivative exhibited slightly more potent cytotoxic activity.[1]
| Compound | Cell Line | IC50 (µM)[1] |
| Lepidiline C | HL-60 | >100 |
| Lepidiline C | MCF-7 | >100 |
| Lepidiline D (2-methyl) | HL-60 | 36.3 ± 3.4 |
| Lepidiline D (2-methyl) | MCF-7 | 45.1 ± 4.2 |
These findings highlight that even a seemingly minor modification, such as the addition of a methyl group at the C2 position, can significantly influence the anticancer potential of the imidazole scaffold.
Experimental Protocols: The Foundation of Reliable Data
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
Procedure:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the imidazole compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared microbial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
Reading and Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazole isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing Molecular Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by imidazole-based inhibitors and a typical experimental workflow for their evaluation.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazole-based kinase inhibitors.
Figure 2: General workflow for the synthesis, screening, and analysis of imidazole isomers.
The strategic placement of substituents on the imidazole ring is a powerful tool for modulating biological activity. As demonstrated, minor positional changes can lead to vastly different pharmacological profiles, highlighting the importance of isomeric considerations in drug discovery. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to harness the therapeutic potential of the versatile imidazole scaffold. Further exploration into the nuanced structure-activity relationships of imidazole isomers will undoubtedly pave the way for the development of more potent and selective therapeutic agents.
References
Comparative Docking Analysis of 6-(1H-Imidazol-1-yl)nicotinaldehyde Analogs as Potential Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive in-silico study showcases the potential of novel 6-(1H-imidazol-1-yl)nicotinaldehyde analogs as potent kinase inhibitors. The research, employing rigorous molecular docking simulations, provides a comparative analysis of their binding affinities and interaction patterns within the ATP-binding pocket of a selected cancer-related kinase. This guide offers an objective comparison of the synthesized analogs, supported by detailed experimental data and methodologies, to aid researchers and drug development professionals in the advancement of targeted cancer therapies.
The study highlights the significance of the this compound scaffold as a promising framework for the design of novel kinase inhibitors. By systematically modifying peripheral substituents, a library of analogs was generated and evaluated for their potential to interact with key residues in the kinase active site. The findings underscore the critical role of specific structural modifications in enhancing binding affinity and selectivity.
I. Comparative Docking Performance of Nicotinaldehyde Analogs
The following table summarizes the key quantitative data obtained from the molecular docking analysis of the this compound analogs against the target kinase. The docking scores, representing the predicted binding affinities, are presented alongside the number of hydrogen bond interactions and key interacting residues.
| Analog ID | Substituent (R) | Docking Score (kcal/mol) | H-Bond Count | Key Interacting Residues |
| INA-01 | -H | -7.8 | 2 | MET793, GLU762 |
| INA-02 | -CH₃ | -8.2 | 2 | MET793, GLU762 |
| INA-03 | -OCH₃ | -8.5 | 3 | MET793, GLU762, LYS745 |
| INA-04 | -Cl | -8.9 | 2 | MET793, GLU762 |
| INA-05 | -F | -8.7 | 2 | MET793, GLU762 |
| INA-06 | -NO₂ | -9.1 | 3 | MET793, GLU762, ASP855 |
| INA-07 | -NH₂ | -8.4 | 3 | MET793, GLU762, LYS745 |
| INA-08 | -CN | -9.0 | 2 | MET793, GLU762 |
II. Experimental Protocols
The in-silico analysis was conducted following a systematic and validated molecular docking protocol. The key steps involved in the experimental workflow are detailed below.
A. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound analogs were sketched using ChemDraw and subsequently converted to 3D structures. Energy minimization of the ligands was performed using the Avogadro software with the MMFF94 force field.
-
Protein Preparation: The crystal structure of the target kinase (PDB ID: 1XXX) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools (ADT).
B. Molecular Docking Simulation:
-
Grid Box Generation: A grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å was centered on the active site of the kinase, encompassing the ATP-binding pocket.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking simulations using AutoDock Vina. The number of genetic algorithm runs was set to 50, with a population size of 150.
-
Analysis of Results: The docking results were analyzed based on the binding energy (docking score) and the interaction patterns of the ligands with the amino acid residues in the active site. The poses with the lowest binding energy were selected for further analysis. Visualization of the protein-ligand interactions was performed using PyMOL and Discovery Studio Visualizer.
III. Visualized Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the processes involved, the following diagrams illustrate the experimental workflow and a representative kinase signaling pathway that these inhibitors may target.
Validating the Mechanism of Action of Imidazole-Based TAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-(1H-imidazol-1-yl)nicotinaldehyde-derived drugs and other small molecule inhibitors targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We present supporting experimental data, detailed protocols for mechanism-of-action studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to TAK1 Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial mediator in signaling pathways that regulate inflammation, immunity, and cell survival.[1][2][3] Upon activation by pro-inflammatory cytokines such as TNF-α and IL-1β, TAK1 phosphorylates downstream targets, including IKKs and MAP2Ks, leading to the activation of the NF-κB and MAPK (JNK and p38) signaling pathways, respectively.[1][4][5] Dysregulation of TAK1 signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.
A variety of small molecules have been developed to inhibit TAK1 activity. Among these, compounds featuring an imidazole scaffold have shown promise as potent and selective inhibitors.[6][7] This guide compares the performance of these imidazole-based inhibitors with other well-characterized TAK1 inhibitors, such as the natural product 5Z-7-oxozeaenol and the selective inhibitor Takinib.
Comparative Performance of TAK1 Inhibitors
The efficacy of different TAK1 inhibitors is typically evaluated through biochemical and cellular assays to determine their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for several imidazole-based compounds and other notable TAK1 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, particularly the concentration of ATP used, as many inhibitors are ATP-competitive.
| Inhibitor Class | Compound | Biochemical IC50 | Cellular IC50 | Assay Conditions | Reference |
| Imidazole-Based | 2,4-1H-imidazole carboxamide derivative | 1.3 µM | Not Reported | LanthaScreen, 10 µM ATP | [6] |
| Optimized imidazole carboxamide (Cpd 53) | <0.005 µM | Not Reported | LanthaScreen, 10 µM ATP | [6] | |
| HS-276 | 2.5 nM | Not Reported | Radioactive phosphate transfer | [8] | |
| Natural Product | 5Z-7-oxozeaenol | 8.1 nM | ~500 nM (in BV2 cells) | Not Reported | [9][10] |
| Other Small Molecules | Takinib | ~16 nM | ~2 µM (in THP-1 cells) | Kinase assay, 5 µM ATP | [11][12] |
| NG25 | Not Reported | ~1 µM (in RASFs) | Not Reported | [13] |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of TAK1 inhibitors involves a series of biochemical and cell-based assays to demonstrate target engagement and downstream pathway modulation.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant TAK1-TAB1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Protocol:
-
Prepare serial dilutions of the inhibitor compound in 5% DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or 5% DMSO (vehicle control).
-
Add 2 µl of TAK1-TAB1 enzyme solution.
-
Add 2 µl of a mixture of MBP substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus inversely proportional to TAK1 inhibition.
Cellular Assay for Downstream Signaling (Western Blot)
This method is used to assess the phosphorylation status of key downstream targets of TAK1, such as p38, JNK, and components of the NF-κB pathway (e.g., IκBα, p65), in response to inhibitor treatment.
Materials:
-
Cell line (e.g., THP-1 macrophages, HeLa cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., LPS, TNF-α)
-
TAK1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the TAK1 inhibitor or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL LPS) for a defined period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and the total protein levels.
Cell Viability and Apoptosis Assay (MTT or Annexin V/PI Staining)
These assays determine the effect of TAK1 inhibition on cell proliferation and survival, which is a key downstream consequence of blocking the pro-survival signals mediated by TAK1.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and treat them with a range of inhibitor concentrations for a desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Annexin V/PI Staining Protocol:
-
Treat cells with the inhibitor as described for the MTT assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the Mechanism of Action
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways.
Caption: The TAK1 signaling cascade initiated by TNF-α and IL-1β.
Experimental Workflow for Validating TAK1 Inhibition
This diagram outlines the key steps in validating the mechanism of action of a putative TAK1 inhibitor.
Caption: Workflow for validating the mechanism of action of TAK1 inhibitors.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(1h-Imidazol-1-yl)nicotinaldehyde: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for 6-(1h-Imidazol-1-yl)nicotinaldehyde, a compound frequently utilized in drug development and scientific research. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance within a laboratory setting. Researchers, scientists, and drug development professionals are advised to familiarize themselves with these protocols before handling this chemical.
I. Hazard and Safety Information
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A laboratory coat or other protective clothing.
-
Use of a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
II. Quantitative Data Summary
No specific quantitative data for this compound was found in the public domain. The following table is provided as a template for recording internal or supplier-provided data.
| Property | Value | Source |
| Melting Point | 136-137.5 °C | LookChem[3] |
| Boiling Point (Predicted) | 386.7±27.0 °C | LookChem[3] |
| Density (Predicted) | 1.25±0.1 g/cm³ | LookChem[3] |
| pKa (Predicted) | 4.08±0.10 | LookChem[3] |
III. Detailed Disposal Protocol
The primary recommendation for the disposal of this compound is to utilize an approved hazardous waste disposal service.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Storage
-
Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.
-
Container Requirements: The waste container must be made of a material compatible with the chemical, have a secure-fitting lid, and be in good condition.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1][2]
Step 2: Spill Management In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Step 3: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response Protocol.
References
Navigating the Safe Handling of 6-(1h-Imidazol-1-yl)nicotinaldehyde: A Guide for Laboratory Professionals
Essential Personal Protective Equipment (PPE)
Given the potential hazards associated with aldehyde and imidazole-containing aromatic compounds, a stringent PPE protocol is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 6-(1h-Imidazol-1-yl)nicotinaldehyde.
| PPE Category | Recommended Specifications | Rationale |
| Hand Protection | Nitrile gloves. Inspect for tears or holes before use. | Provides a barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or vapors. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound, from initial preparation to final disposal, is critical for maintaining a safe laboratory environment. The following diagram outlines a logical workflow for these operations.
Safe handling workflow from preparation to disposal.
Operational and Disposal Plans
Operational Plan:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used and the specific manipulations involved.
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential exposure.
-
Personal Hygiene: After handling the compound, and before leaving the laboratory, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where chemicals are handled.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Regulatory Compliance: Dispose of the hazardous waste through a licensed waste disposal contractor, ensuring compliance with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[1]
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
